molecular formula C12H27P B079228 Tri-tert-butylphosphine CAS No. 13716-12-6

Tri-tert-butylphosphine

Cat. No.: B079228
CAS No.: 13716-12-6
M. Wt: 202.32 g/mol
InChI Key: BWHDROKFUHTORW-UHFFFAOYSA-N
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Description

Tri-tert-butylphosphine is a useful research compound. Its molecular formula is C12H27P and its molecular weight is 202.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tritert-butylphosphane
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InChI

InChI=1S/C12H27P/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BWHDROKFUHTORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160090
Record name Tris(1,1-dimethylethyl)phosphine
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Molecular Weight

202.32 g/mol
Source PubChem
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CAS No.

13716-12-6
Record name Tri-tert-butylphosphine
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Record name Tris(1,1-dimethylethyl)phosphine
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Record name Tris(1,1-dimethylethyl)phosphine
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Record name Tris(1,1-dimethylethyl)phosphine
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Foundational & Exploratory

tri-tert-butylphosphine properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tri-tert-butylphosphine: Properties, Structure, and Applications

Introduction

This compound, often abbreviated as P(t-Bu)₃ or TTBP, is a sterically demanding and highly electron-rich organophosphorus compound.[1] Its unique combination of steric bulk and electronic properties makes it an exceptionally effective ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions which are fundamental to modern organic synthesis and drug development.[2][3] This guide provides a comprehensive overview of the core properties, structure, synthesis, and handling of this compound for researchers, scientists, and drug development professionals.

Core Properties

This compound is a pyrophoric, air- and moisture-sensitive solid at room temperature, often appearing as a white crystalline substance or a colorless to light yellow liquid when melted.[1][3][4] Due to its reactive nature, it is frequently handled as a more stable precursor, such as tri-tert-butylphosphonium tetrafluoroborate (B81430) ([P(t-Bu)₃H]BF₄), or as a solution in an inert solvent like THF or hexanes.[2][4]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 13716-12-6[2]
Molecular Formula C₁₂H₂₇P[2]
Molecular Weight 202.32 g/mol [2]
Appearance White solid or colorless to light yellow liquid[1][4][5]
Melting Point 30-35 °C (lit.)[4][6]
Boiling Point 102-103 °C at 13 mmHg (lit.)[4][6]
Density 0.834 - 0.861 g/mL at 20-25 °C (lit.)[6][7]
Flash Point -17 °C (1.4 °F)[6]
Solubility Insoluble in water; soluble in common organic solvents.[1][3]
Sensitivity Air and moisture sensitive; pyrophoric (spontaneously flammable in air).[1][8][9]
Structural and Electronic Properties

The catalytic efficacy of this compound is a direct result of its unique structural and electronic characteristics. The central phosphorus atom is bonded to three sterically bulky tert-butyl groups.[1] This arrangement leads to significant steric hindrance around a coordinated metal center and simultaneously enhances the electron-donating nature of the phosphorus atom.[1][2]

PropertyValue / DescriptionReference(s)
Structure A central phosphorus atom bonded to three tert-butyl groups.[1]
Cone Angle (Tolman) 182°[10][11]
Electronic Profile Strong σ-donor; highly electron-releasing ligand due to the inductive effect of the three tert-butyl groups.[1][2]
Proton Affinity ~233.5 kcal/mol (Calculated)[12]

The Tolman cone angle is a measure of the steric bulk of a phosphine (B1218219) ligand, defined as the solid angle formed with the metal at the vertex and the hydrogen atoms at the perimeter of the cone.[13]

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound and its metal complexes.[2]

TechniqueChemical Shift (δ) / Key FeaturesReference(s)
¹H NMR A single resonance corresponding to the 27 equivalent protons of the tert-butyl groups.[2][14][15]
¹³C NMR Resonances corresponding to the quaternary and methyl carbons of the tert-butyl groups.[14]
³¹P NMR Highly sensitive to the electronic environment of the phosphorus atom; a characteristic chemical shift confirms the structure.[2][14][16]
IR (for [P(t-Bu)₃H]BF₄) Key bands at 3003, 1474, 1382, 1179, 1052, 1029, 907, 885, 726 cm⁻¹ (ATR).[17]

Structure and Catalytic Function Relationship

The exceptional performance of this compound in catalysis stems from the synergistic interplay of its steric and electronic properties. The bulky tert-butyl groups create a large cone angle, which influences the coordination sphere of the metal center. This steric hindrance promotes the reductive elimination step, which is often the product-forming step in a catalytic cycle. Simultaneously, the strong electron-donating character of the ligand increases the electron density on the metal, making it more nucleophilic and accelerating the rate-limiting oxidative addition step.[2][3]

G cluster_structure Structural Feature cluster_properties Resulting Properties cluster_catalysis Impact on Catalysis Structure Three Bulky tert-Butyl Groups Steric Large Steric Bulk (Cone Angle = 182°) Structure->Steric Electronic Strong Electron-Donating Ability (σ-donor) Structure->Electronic RE Promotes Reductive Elimination Step Steric->RE Steric pressure OA Accelerates Oxidative Addition Step Electronic->OA Increases metal nucleophilicity Result High Catalytic Activity & Efficiency OA->Result RE->Result

Diagram 1: Logical relationship between structure, properties, and catalytic activity.

Experimental Protocols

Synthesis of this compound via Grignard Reagent

A common and foundational method for synthesizing this compound involves the reaction of a tert-butyl Grignard reagent with phosphorus trichloride (B1173362) (PCl₃).[2][18] Overcoming steric hindrance to achieve full substitution is a key challenge.[2]

Protocol:

  • Apparatus Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser, and the entire system is dried and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Suspension: To the flask, add copper(I) iodide (CuI) and lithium bromide (LiBr) as catalysts, followed by an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).[18]

  • Initial Cooling: Cool the suspension in an ice bath.

  • Reagent Addition: Add phosphorus trichloride (PCl₃) to the cooled suspension.

  • Grignard Addition: Slowly add a solution of tert-butylmagnesium chloride (t-BuMgCl) via the dropping funnel, ensuring the internal temperature is maintained at a low level (e.g., below 8-10 °C) during the initial phase of the addition to control the exothermic reaction.[17]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for several hours (e.g., 12-14 hours) to ensure the reaction goes to completion.[17]

  • Workup: The reaction is carefully quenched by the slow addition of a degassed aqueous solution.

  • Purification: The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The final product can be further purified by vacuum distillation.[19][20]

G start Start: Inert Atmosphere Setup reagents Add PCl₃, CuI, LiBr to Anhydrous Solvent start->reagents cool Cool Reaction Mixture (Ice Bath) reagents->cool add_grignard Slowly Add t-BuMgCl Solution cool->add_grignard react Stir at Room Temperature (12-14 hours) add_grignard->react quench Quench Reaction (Aqueous Workup) react->quench extract Extract with Organic Solvent, Dry, and Filter quench->extract purify Vacuum Distillation extract->purify end Product: P(t-Bu)₃ purify->end

Diagram 2: Experimental workflow for the Grignard synthesis of P(t-Bu)₃.
Safe Handling and Storage

Due to its pyrophoric and corrosive nature, this compound requires stringent handling protocols.[8][9]

  • Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent contact with air and moisture.[1][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.[8][21]

  • Tools: Use spark-proof tools and explosion-proof equipment.[8]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert gas.[22] It should be stored away from heat, sparks, open flames, and incompatible materials.[21][22]

  • Spills: Spills should be absorbed with an inert material like vermiculite (B1170534) or sand and collected in a suitable container for disposal.[8][21] Do not use water to extinguish fires involving this compound; use a dry chemical, foam, or carbon dioxide extinguisher.[8]

Applications in Drug Development and Catalysis

This compound is a premier ligand for numerous palladium-catalyzed cross-coupling reactions that are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][4] Its effectiveness allows for reactions to be conducted under mild conditions with high efficiency and selectivity.[4]

Key Applications:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between arylboronic acids and aryl halides.[2][3]

  • Buchwald-Hartwig Amination: Formation of C-N bonds.[2]

  • Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[2]

  • Heck Reaction: Formation of C-C bonds between alkenes and aryl halides.[2]

  • α-Arylation of Carbonyls: Used with Pd(dba)₂ for the α-arylation of enol ethers.[3]

The diagram below illustrates the general catalytic cycle for a Pd-catalyzed cross-coupling reaction, highlighting the steps accelerated by the P(t-Bu)₃ ligand.

G Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (R-X) Pd0->OA Accelerated by electron-rich P(t-Bu)₃ Complex1 R-Pd(II)(X)L₂ OA->Complex1 TM Transmetalation (R'-M) Complex1->TM Complex2 R-Pd(II)(R')L₂ TM->Complex2 RE Reductive Elimination Complex2->RE Promoted by sterically bulky P(t-Bu)₃ RE->Pd0 Product Product (R-R') RE->Product

Diagram 3: Role of P(t-Bu)₃ in a generic Pd cross-coupling cycle.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of synthetic chemists. Its well-defined structural features give rise to a unique combination of steric and electronic properties that translate into exceptional catalytic activity. A thorough understanding of its properties, coupled with strict adherence to safe handling protocols, enables researchers to leverage this remarkable ligand for the efficient synthesis of complex molecules in academic and industrial settings, including the development of novel pharmaceuticals.

References

An In-depth Technical Guide to the Synthesis and Preparation of Tri-tert-butylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This technical guide provides a comprehensive overview of the synthesis and preparation of tri-tert-butylphosphine (P(t-Bu)₃), a bulky, electron-rich phosphine (B1218219) ligand critical in modern catalysis. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details established synthetic methodologies, including Grignard-based routes and alternative approaches, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key synthetic procedures are provided, alongside visualizations of the synthetic pathways to facilitate understanding.

Introduction

This compound is a highly effective ligand in a multitude of transition metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its significant steric bulk and strong electron-donating properties are key to its ability to promote challenging transformations.[2] However, the free phosphine is a pyrophoric, low-melting solid, making it hazardous to handle.[2][3] A common and safer alternative is the use of its air-stable precursor, tri-tert-butylphosphonium tetrafluoroborate (B81430) ([HP(t-Bu)₃]BF₄), which can be deprotonated in situ to generate the active phosphine ligand.[1][2]

This guide will explore the primary synthetic routes to this compound and its tetrafluoroborate salt, providing detailed procedural information and comparative data to aid researchers in selecting and implementing the most suitable method for their needs.

Synthetic Methodologies

The synthesis of this compound has been approached through several key strategies. The most traditional and widely practiced methods involve the reaction of phosphorus trichloride (B1173362) with organometallic reagents. More recent developments have introduced alternative pathways aimed at improving safety, yield, and scalability.

Grignard Reagent-Based Synthesis

The reaction of a tert-butyl Grignard reagent, typically tert-butylmagnesium chloride (t-BuMgCl), with phosphorus trichloride (PCl₃) is a foundational method for constructing the P-C bonds in this compound.[1][4] This reaction is often challenging due to the steric hindrance of the tert-butyl groups, which can lead to the formation of less substituted phosphines and other byproducts.[5] To overcome these challenges, additives such as copper(I) salts are often employed to facilitate the reaction.[4][5]

A significant advancement in this area is the direct synthesis of the stable tri-tert-butylphosphonium tetrafluoroborate salt. This approach avoids the isolation of the pyrophoric free phosphine. The salt is readily converted to the free phosphine under basic conditions within a reaction mixture.[2]

Organolithium Reagent-Based Synthesis

An alternative to Grignard reagents is the use of tert-butyl lithium (t-BuLi). Organolithium reagents are generally more reactive than their Grignard counterparts.[5] The synthesis typically proceeds in a two-step sequence where PCl₃ is first reacted with a Grignard reagent to form di-tert-butylchlorophosphine, which is then treated with t-BuLi to yield the final product.[6] While effective, this method requires the handling of highly pyrophoric t-BuLi solutions, demanding stringent safety precautions.[7]

Calcium Phosphide-Based Synthesis

A more recent, patented method offers an alternative that avoids the use of highly air-sensitive organometallic reagents like t-BuLi and t-BuMgCl.[8][9] This approach utilizes the reaction of calcium phosphide (B1233454) (Ca₃P₂) with tert-bromo-butane in the presence of a nickel catalyst, such as nickel acetylacetonate (B107027).[8][9] This method is reported to have mild reaction conditions, simple operation, and high yields, making it suitable for industrial-scale production.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic procedures for this compound and its tetrafluoroborate salt.

Table 1: Synthesis of Tri-tert-butylphosphonium Tetrafluoroborate via Grignard Reagent

ParameterValueReference
Starting MaterialsPCl₃, t-BuMgCl, CuBr·SMe₂, LiBr, HBF₄[2]
Molar Ratio (PCl₃:t-BuMgCl)1 : 4[2]
SolventHexane (B92381), Diethyl Ether[2]
Reaction Temperature0 °C to 23 °C[2]
Reaction Time13 hours[2]
Purification MethodExtraction and Crystallization[2]
Combined Yield75%[2]

Table 2: Synthesis of this compound via Calcium Phosphide

ParameterExample 1Example 2Example 3Reference
Starting MaterialsCa₃P₂, t-BuBr, Ni(acac)₂Ca₃P₂, t-BuBr, Ni(acac)₂Ca₃P₂, t-BuBr, Ni(acac)₂[8][9]
Molar Ratio (Ca₃P₂:t-BuBr:Ni(acac)₂)1 : 9 : 0.051 : 8 : 0.011 : 8 : 0.1[8][9]
SolventTetrahydrofuranTetrahydrofuranTetrahydrofuran[8][9]
Reaction Temperature70 °C60 °C80 °C[8][9]
Reaction Time10 hours12 hours10 hours[8][9]
Purification MethodExtraction and Vacuum DistillationExtraction and Vacuum DistillationExtraction and Vacuum Distillation[8][9]
Yield95%92%93%[8][9]

Table 3: Spectroscopic Data for this compound and its Tetrafluoroborate Salt

CompoundTechniqueSolventChemical Shift (δ) / SignalReference
[HP(t-Bu)₃]BF₄¹H NMRCDCl₃6.08 (d, ¹JPH = 465 Hz, 1H), 1.67 (d, ³JPH = 15.3 Hz, 27H)[2]
[HP(t-Bu)₃]BF₄¹³C NMRCDCl₃37.1 (d, ¹JPC = 28.8 Hz), 30.1[2]
[HP(t-Bu)₃]BF₄³¹P NMRCDCl₃51.5[2]
P(t-Bu)₃¹H NMRC₆D₆1.29 (d, J = 11.3 Hz)[8]
P(t-Bu)₃³¹P NMRC₆D₆62.5[10]

Experimental Protocols

Synthesis of Tri-tert-butylphosphonium Tetrafluoroborate

This procedure is adapted from a reliable method that avoids the isolation of the pyrophoric free phosphine.[2][11]

Materials:

Procedure:

  • To a dry 500-mL three-neck flask equipped with an addition funnel, internal thermometer, and magnetic stirrer, add CuBr·SMe₂ (514 mg, 2.50 mmol) and LiBr (434 mg, 5.00 mmol).

  • Purge the flask with nitrogen and add 100 mL of hexane.

  • Add PCl₃ (4.37 mL, 50.0 mmol) to the suspension and cool the reaction mixture in an ice bath.

  • Add 2.0 M t-BuMgCl in Et₂O (100 mL, 200 mmol) dropwise via the addition funnel. During the addition of the first 50 mL, maintain the internal temperature below 8 °C.

  • Remove the ice bath and allow the flask to warm to ambient temperature. Add the remainder of the t-BuMgCl solution and stir the mixture vigorously for 13 hours at 23 °C.

  • Recool the mixture in an ice bath and carefully add 3 M aqueous HBF₄ solution (175 mL, 525 mmol), keeping the internal temperature below 25 °C.

  • Stir the biphasic mixture for 15 minutes and then filter through a pad of Celite.

  • Separate the layers and wash the aqueous layer with hexane (2 x 100 mL) to remove nonpolar impurities.

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Combine the dichloromethane layers, dry with anhydrous MgSO₄, filter, and evaporate in vacuo to yield the crude product.

  • Purify the crude solid by crystallization from ethanol to afford analytically pure tri-tert-butylphosphonium tetrafluoroborate as colorless plates.[2]

Synthesis of this compound via Calcium Phosphide

This protocol is based on a patented procedure and offers a high-yield synthesis with easier-to-handle reagents.[8][9]

Materials:

  • Calcium phosphide (Ca₃P₂)

  • tert-Bromo-butane (t-BuBr)

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Tetrahydrofuran (THF, anhydrous)

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Under an argon atmosphere, add 2 L of anhydrous THF to a dry reactor.

  • Sequentially add calcium phosphide (182 g, 1 mol), tert-bromo-butane (1224 g, 9 mol), and nickel(II) acetylacetonate (12.8 g, 0.05 mol).

  • Heat the reaction mixture to 70 °C and maintain for 10 hours.

  • After the reaction is complete, cool the mixture and quench by the addition of 1 L of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to obtain this compound as a colorless liquid.[9]

Visualized Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic procedures described in this guide.

G cluster_grignard Grignard-Based Synthesis of [HP(t-Bu)₃]BF₄ start Start: Dry, Inert Flask add_reagents Add CuBr·SMe₂, LiBr, Hexane, PCl₃ start->add_reagents cool Cool to 0 °C add_reagents->cool add_grignard Add t-BuMgCl dropwise (T < 8 °C) cool->add_grignard react Stir at 23 °C for 13h add_grignard->react quench Quench with aq. HBF₄ (T < 25 °C) react->quench workup Aqueous Workup (Extraction) quench->workup purify Crystallize from Ethanol workup->purify product Product: [HP(t-Bu)₃]BF₄ purify->product

Caption: Workflow for the synthesis of tri-tert-butylphosphonium tetrafluoroborate.

G cluster_calcium_phosphide Calcium Phosphide-Based Synthesis of P(t-Bu)₃ start Start: Dry, Inert Reactor with THF add_reagents Add Ca₃P₂, t-BuBr, Ni(acac)₂ start->add_reagents heat Heat to 70 °C for 10h add_reagents->heat quench Quench with Water heat->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Vacuum Distillation dry->purify product Product: P(t-Bu)₃ purify->product

Caption: Workflow for the synthesis of this compound via the calcium phosphide route.

Conclusion

The synthesis of this compound and its stable tetrafluoroborate salt can be achieved through multiple effective routes. The choice of method will depend on the scale of the synthesis, the available equipment, and the safety considerations associated with handling pyrophoric reagents. The Grignard-based synthesis of the phosphonium (B103445) salt is a well-established and reliable laboratory-scale procedure that circumvents the need to handle the hazardous free phosphine. For larger-scale industrial applications, the calcium phosphide-based method presents a promising alternative with high yields and milder reaction conditions. This guide provides the necessary data and protocols to enable researchers to make informed decisions for the successful preparation of this important catalytic ligand.

References

An In-depth Technical Guide to Tri-tert-butylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on tri-tert-butylphosphine, a crucial organophosphorus compound in modern chemistry. Its unique steric and electronic properties make it a highly effective ligand in various catalytic reactions.

Core Properties of this compound

This compound is a highly sought-after reagent in organic synthesis, particularly as a ligand in catalysis.[1] Its chemical formula is C12H27P, and it is also represented as [(CH3)3C]3P or (t-C₄H₉)₃P.[2][3][4][5] The molecular weight of this compound is 202.32 g/mol .[2][3][4][5][6]

The table below summarizes the key quantitative data for this compound.

PropertyValueReferences
Molecular Formula C12H27P[2][4][5][6]
Linear Formula [(CH3)3C]3P[2][3]
Molecular Weight 202.32 g/mol [2][3][4][5][6]

Structural and Chemical Characteristics

This compound is characterized by a central phosphorus atom bonded to three bulky tert-butyl groups.[1] This structure imparts significant steric hindrance, a key feature influencing its catalytic activity.[1][7] Furthermore, the tert-butyl groups are strong electron donors, which increases the electron density on the phosphorus atom, making it a highly electron-rich phosphine.[1][7] This combination of steric bulk and electron-richness enhances its reactivity and effectiveness as a ligand in various chemical transformations.[1]

Tri_tert_butylphosphine_Properties A This compound B Organophosphorus Compound A->B is a C Phosphine Ligand A->C is a D Key Properties A->D exhibits E Sterically Hindered D->E F Electron-Rich D->F

Caption: Logical relationship of this compound.

References

In-Depth Technical Guide to Tri-tert-butylphosphine (CAS 13716-12-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-tert-butylphosphine, identified by CAS number 13716-12-6, is a highly influential organophosphorus compound in the field of catalysis.[1][2][3][4][5] Characterized by three sterically demanding tert-butyl groups attached to a central phosphorus atom, this ligand possesses a unique combination of steric bulk and strong electron-donating properties.[1] These features make it an exceptionally effective ligand in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of new pharmaceuticals and materials.[1][2][3][4][5][6][7][8][9][10][11] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and the underlying catalytic cycles.

Physicochemical and Spectroscopic Properties

The distinct molecular structure of this compound gives rise to its characteristic physical and chemical properties, which are summarized in the tables below.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₂H₂₇P
Molecular Weight 202.32 g/mol
Appearance Colorless to light yellow solid/liquid
Melting Point 30-35 °C
Boiling Point 102-103 °C (at 13 mmHg)
Density 0.861 g/mL at 25 °C
Solubility Insoluble in water; soluble in alcohol and organic solvents
Flash Point -16 °C (1 °F)
Cone Angle Approximately 182°

Sources:[1][2][5][12][13][14]

Spectroscopic Data
TechniqueData
¹H NMR Spectrum available
¹³C NMR Spectrum available
³¹P NMR Spectrum available
Mass Spectrometry Molecular ion [M+H]⁺ at m/z 202.32

Sources:[1][2][3][6][13][14][15]

Synthesis Protocols

The synthesis of this compound is challenging due to the significant steric hindrance around the phosphorus center. Several methods have been developed to overcome this, with the Grignard reaction being a common approach.

Grignard Reaction Method

This method involves the reaction of phosphorus trichloride (B1173362) with a tert-butyl Grignard reagent. Early attempts were often unsuccessful, yielding primarily di-tert-butylchlorophosphine.[1] However, modified procedures have improved the yield of the desired product.

Experimental Protocol:

  • To a solution of phosphorus trichloride in hexane, add catalytic amounts of CuBr-Me₂S (5 mol%) and LiBr (10 mol%).

  • Cool the mixture to a low temperature.

  • Slowly add a solution of tert-butylmagnesium chloride (t-BuMgCl) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring.

  • The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Upon completion, the reaction is worked up to isolate the this compound.

Source:[1]

Applications in Catalysis: Experimental Protocols

This compound is a "privileged ligand" in palladium-catalyzed cross-coupling reactions, enabling transformations that are difficult to achieve with other ligands.[6] Its strong electron-donating nature facilitates the oxidative addition step, while its steric bulk promotes the reductive elimination step of the catalytic cycle.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of this compound allows for the coupling of a wide range of aryl halides and amines under relatively mild conditions.

Experimental Protocol for the Amination of an Aryl Bromide:

  • In a dry, three-necked flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), charge palladium acetate (B1210297) (Pd(OAc)₂), sodium tert-butoxide, the hindered aniline, and the aryl bromide.[7]

  • Add dry, deaerated toluene (B28343) to the flask.[7]

  • Add a solution of this compound in toluene.

  • Heat the reaction mixture to reflux (around 108-110 °C) and stir for the required time, monitoring the reaction progress by techniques such as TLC or GC-MS.[7]

  • After the reaction is complete, cool the mixture to room temperature and add water.[7]

  • Separate the organic layer, wash with water, and concentrate under reduced pressure.[7]

  • Purify the crude product by silica (B1680970) gel chromatography.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. The Pd/P(t-Bu)₃ catalyst system is highly effective for the coupling of aryl chlorides, which are often less reactive than the corresponding bromides and iodides.

General Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide G Mix & Heat under Inert Atmosphere A->G B Boronic Acid B->G C Base (e.g., K3PO4) C->G D Solvent (e.g., Toluene/Water) D->G E Pd Catalyst (e.g., Pd(OAc)2) E->G F P(t-Bu)3 Ligand F->G H Extraction G->H I Chromatography H->I J Product I->J

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Catalytic Cycle:

G cluster_reactants Reactants cluster_product Product A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Ar'B(OH)2 Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G ArAr Biaryl ArX Aryl Halide ArX->B ArBOH2 Arylboronic Acid ArBOH2->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Identification
HazardDescription
Flammability Pyrophoric solid; catches fire spontaneously if exposed to air.
Corrosivity Causes severe skin burns and eye damage.
Health Hazards May be fatal if swallowed and enters airways. May cause drowsiness or dizziness. May cause damage to organs through prolonged or repeated exposure.

Sources:[4][9][12][14][16][17][18]

Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[9][10][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[9][12][14]

    • Hand Protection: Wear chemical-resistant gloves.[9][12][14]

    • Skin and Body Protection: Wear protective clothing.[9][19]

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces.[9][14] Handle under an inert gas.[10][14] Do not allow contact with air.[9][14]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[14]

Biological Activity and Signaling Pathways

Current scientific literature primarily focuses on the application of this compound as a ligand in catalysis. There is no significant evidence to suggest its direct involvement in biological signaling pathways or as a therapeutic agent itself. Its importance in drug development lies in its role as a critical tool for the synthesis of complex organic molecules that may have biological activity.[6]

Conclusion

This compound is a cornerstone ligand in modern synthetic chemistry, particularly for palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties enable a broad range of chemical transformations with high efficiency and selectivity. While its handling requires stringent safety measures due to its pyrophoric and corrosive nature, its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, is undeniable. For researchers and professionals in drug development, a thorough understanding of the properties and applications of this compound is essential for leveraging its full potential in the creation of novel chemical entities.

References

An In-depth Technical Guide to the Electronic and Steric Properties of Tri-tert-butylphosphine (P(t-Bu)₃)

Author: BenchChem Technical Support Team. Date: December 2025

Tri-tert-butylphosphine, commonly abbreviated as P(t-Bu)₃, is a bulky and highly electron-donating organophosphorus ligand. Its unique steric and electronic characteristics have made it a cornerstone in the development of highly active and selective catalysts for a wide range of chemical transformations. This guide provides a comprehensive overview of the core properties of P(t-Bu)₃, tailored for researchers, scientists, and professionals in drug development.

Steric Properties: The Tolman Cone Angle

The steric bulk of a phosphine (B1218219) ligand is a critical parameter that influences the coordination environment of a metal center, affecting catalyst activity, selectivity, and stability. The most widely accepted metric for quantifying this steric hindrance is the Tolman cone angle (θ).

The cone angle is defined as the solid angle formed at the metal center with the outermost atoms of the ligand's substituents at the perimeter.[1][2] P(t-Bu)₃ is renowned for its exceptionally large cone angle, a direct consequence of the sterically demanding tert-butyl groups.

Table 1: Tolman Cone Angle of P(t-Bu)₃ and Other Common Phosphine Ligands

LigandTolman Cone Angle (θ) in degrees
P(t-Bu)₃ 182 [3]
PCy₃ (Tricyclohexylphosphine)170[3]
PPh₃ (Triphenylphosphine)145[3]
PEt₃ (Triethylphosphine)132[3]
P(OPh)₃ (Triphenylphosphite)128
PMe₃ (Trimethylphosphine)118
PF₃ (Phosphorus trifluoride)104[2]

The substantial steric footprint of P(t-Bu)₃ can enhance the rate of reductive elimination, the final step in many cross-coupling reactions, by creating steric crowding that favors the expulsion of the product molecule.[4]

Electronic Properties: Basicity and Spectroscopic Signatures

The electronic properties of P(t-Bu)₃ are characterized by its strong electron-donating ability, which significantly influences the reactivity of the metal center it is coordinated to.

The Tolman Electronic Parameter (TEP) is a measure of the electron-donating or -withdrawing strength of a phosphine ligand.[1] It is determined by measuring the A₁ vibrational frequency of the carbonyl (CO) stretching mode in a nickel-carbonyl complex, specifically Ni(CO)₃L, where L is the phosphine ligand.[1][5]

P(t-Bu)₃ is considered one of the most electron-donating phosphine ligands and serves as a reference point on the TEP scale.[5][6][7] Its strong σ-donor and poor π-acceptor character leads to increased electron density on the metal center. This, in turn, results in significant back-donation into the π* orbitals of the CO ligands, weakening the C-O bond and lowering its stretching frequency.[5]

Table 2: Tolman Electronic Parameter and Spectroscopic Data for P(t-Bu)₃

ParameterValue
Tolman Electronic Parameter (TEP) 2056.1 cm⁻¹ [1][5]
pKa (of the conjugate acid, [HP(t-Bu)₃]⁺) 11.4
³¹P NMR Chemical Shift (δ, ppm) ~62-85.3 (depending on solvent)[8][9][10][11]
¹³C NMR Chemical Shift (δ, ppm) C: ~37.2, CH₃: ~31.8 (in C₆D₆)[8]
¹H NMR Chemical Shift (δ, ppm) ~1.27 (in C₆D₆)[8][9]

The strong electron-donating nature of P(t-Bu)₃ is a key factor in its ability to facilitate challenging catalytic reactions, such as the activation of aryl chlorides in cross-coupling reactions.[12]

NMR spectroscopy provides valuable insights into the electronic environment of the phosphorus nucleus and the surrounding atoms. The ³¹P NMR chemical shift of P(t-Bu)₃ is found significantly downfield, which is characteristic of electron-rich phosphines. The specific chemical shift can vary depending on the solvent used.[8][11] ¹H and ¹³C NMR spectra show characteristic signals for the tert-butyl groups.[8]

Experimental Protocols

The Tolman cone angle was originally determined from measurements of physical, space-filling (CPK) models of the ligand coordinated to a metal center.[1][2]

Methodology:

  • Model Construction: A physical model of the M-P(t-Bu)₃ fragment is constructed, assuming a standard M-P bond length (typically 2.28 Å for nickel complexes).[13]

  • Conformational Adjustment: The tert-butyl groups are rotated to minimize their steric profile, representing a "folded back" conformation.

  • Angle Measurement: The angle at the metal center that encompasses the van der Waals radii of the outermost atoms of the tert-butyl groups is measured. This angle is the Tolman cone angle.

Modern approaches often utilize computational methods based on crystallographic data to calculate the cone angle with higher precision.[2]

Tolman_Cone_Angle_Workflow cluster_0 Methodology A Construct Physical or Computational Model of M-P(t-Bu)₃ B Assume Standard M-P Bond Length (e.g., 2.28 Å) A->B C Minimize Steric Profile of tert-Butyl Groups B->C D Measure or Calculate Angle Encompassing van der Waals Radii C->D E Tolman Cone Angle (θ) D->E TEP_Determination_Workflow cluster_1 Methodology F Synthesize Ni(CO)₃(P(t-Bu)₃) Complex G Record Infrared Spectrum of the Complex F->G H Identify A₁ Symmetric CO Stretching Frequency G->H I Tolman Electronic Parameter (TEP) H->I

References

The Steric Dominance of Tri-tert-butylphosphine: An In-depth Technical Guide to its Cone Angle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tri-tert-butylphosphine, P(t-Bu)₃, stands as a cornerstone ligand in modern synthetic chemistry, particularly in transition-metal catalysis. Its remarkable efficacy in facilitating challenging cross-coupling reactions is largely attributed to its unique steric and electronic properties. This technical guide provides a comprehensive exploration of a key steric descriptor of P(t-Bu)₃: the Tolman cone angle. We will delve into the experimental and computational methodologies for its determination, present a comparative analysis of reported values, and visualize its role in a relevant catalytic cycle.

Understanding the Ligand Cone Angle

The concept of the ligand cone angle, introduced by Chadwick A. Tolman, provides a quantitative measure of the steric bulk of a phosphine (B1218219) ligand.[1] It is defined as the apex angle of a cone, centered on the metal, that encapsulates the van der Waals radii of the outermost atoms of the ligand. A larger cone angle signifies greater steric hindrance around the metal center, which can profoundly influence the reactivity, selectivity, and stability of the catalyst.

Quantitative Analysis of the this compound Cone Angle

The cone angle of this compound has been determined by both experimental and computational methods. The following table summarizes a selection of reported values, highlighting the general consensus of its significant steric bulk.

Method of DeterminationReported Cone Angle (θ) in degreesReference/Source
Tolman's Original Postulate182[2]
X-ray Crystallography~182General consensus from various structural studies
Density Functional Theory (DFT)182[2]

Note: The exact cone angle can vary slightly depending on the specific metal complex and the crystallographic or computational conditions.

Experimental Determination of the Cone Angle via Single-Crystal X-ray Diffraction

The most direct experimental method for determining the cone angle of a phosphine ligand is through single-crystal X-ray diffraction (XRD) of a metal complex containing the ligand. This technique provides the precise atomic coordinates of the entire molecule, from which the cone angle can be calculated.

Experimental Protocol
  • Crystal Growth: High-quality single crystals of a metal complex of this compound are required. This is often the most challenging step and may involve techniques such as slow evaporation, vapor diffusion, or layering of solvents.[3] The crystals should be of suitable size (typically 0.1-0.4 mm) and free of defects.[4]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[5] This is often done using a cryoloop and a viscous oil to protect the crystal and hold it in place.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument consists of an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer to orient the crystal, and a detector.[6] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[4] A series of X-ray diffraction images are collected as the crystal is rotated.[6]

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters and the intensities of the diffraction spots.[4] Software is used to integrate the intensities and apply corrections for factors such as absorption and crystal decay.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell.[7] This is typically achieved using direct methods or Patterson methods, followed by refinement of the atomic coordinates and thermal parameters.[6] The final output is a Crystallographic Information File (CIF).

  • Cone Angle Calculation: With the atomic coordinates from the refined crystal structure (CIF file), the cone angle can be calculated using specialized software. Several programs and libraries, such as libconeangle, are available for this purpose.[8] These tools use the atomic coordinates of the metal, the phosphorus atom, and the outermost atoms of the tert-butyl groups to calculate the exact cone angle.

experimental_workflow Experimental Workflow for Cone Angle Determination cluster_crystal Crystal Preparation cluster_xrd X-ray Diffraction cluster_analysis Data Analysis crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution cone_angle_calc Cone Angle Calculation structure_solution->cone_angle_calc

Figure 1. Experimental workflow for determining the cone angle via single-crystal X-ray diffraction.

Computational Determination of the Cone Angle using Density Functional Theory (DFT)

Computational chemistry provides a powerful alternative for determining ligand cone angles. Density Functional Theory (DFT) has emerged as a robust method for accurately predicting the geometries of transition metal complexes.

Computational Protocol
  • Structure Building: A model of the this compound ligand coordinated to a metal center is built using a molecular modeling program such as GaussView.[9] A common choice for the metal fragment is Ni(CO)₃, as originally proposed by Tolman.

  • Geometry Optimization: A geometry optimization calculation is performed using a quantum chemistry software package like Gaussian.[10] This involves finding the lowest energy arrangement of the atoms. A popular and reliable DFT functional for such calculations is B3LYP. A suitable basis set, such as 6-31G(d) for the main group elements and a larger basis set with an effective core potential (e.g., LANL2DZ) for the metal, should be employed.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).[11]

  • Cone Angle Calculation: The cone angle is then calculated from the optimized coordinates. Software packages like Multiwfn can be used to perform this analysis on the output file from the DFT calculation.[12] The program calculates the solid angle of the ligand and converts it to a cone angle.

computational_workflow Computational Workflow for Cone Angle Determination start Build Metal-P(t-Bu)3 Complex opt Geometry Optimization (DFT) start->opt freq Frequency Calculation opt->freq cone_angle Cone Angle Calculation freq->cone_angle end Final Cone Angle cone_angle->end

Figure 2. A simplified workflow for the computational determination of the cone angle using DFT.

The Role of this compound in Catalysis: The Heck Reaction

The large cone angle of this compound is a key factor in its success as a ligand in various cross-coupling reactions, including the Heck reaction.[13] The steric bulk of P(t-Bu)₃ promotes the formation of the active, low-coordinate palladium(0) species and facilitates the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.

Below is a diagram illustrating the catalytic cycle of a Heck reaction using a palladium/tri-tert-butylphosphine catalyst.

heck_cycle Catalytic Cycle of the Heck Reaction with a Pd/P(t-Bu)3 Catalyst pd0 Pd(0)L (L = P(t-Bu)3) oxidative_addition Oxidative Addition + Ar-X pd0->oxidative_addition pd2_aryl Ar-Pd(II)-X(L) oxidative_addition->pd2_aryl olefin_coordination Olefin Coordination + R-CH=CH2 pd2_aryl->olefin_coordination pd2_olefin Ar-Pd(II)-X(L)(R-CH=CH2) olefin_coordination->pd2_olefin migratory_insertion Migratory Insertion pd2_olefin->migratory_insertion pd2_alkyl R-CH(Ar)-CH2-Pd(II)-X(L) migratory_insertion->pd2_alkyl beta_hydride_elimination β-Hydride Elimination pd2_alkyl->beta_hydride_elimination pd2_hydride H-Pd(II)-X(L)(Ar-CH=CH-R) beta_hydride_elimination->pd2_hydride reductive_elimination Reductive Elimination + Base pd2_hydride->reductive_elimination reductive_elimination->pd0 product Ar-CH=CH-R reductive_elimination->product base_hx Base-H+X- reductive_elimination->base_hx

Figure 3. A representative catalytic cycle for the Heck reaction facilitated by a palladium/tri-tert-butylphosphine catalyst.

Conclusion

The this compound ligand's large cone angle is a defining feature that underpins its widespread utility in catalysis. Both experimental and computational methods consistently demonstrate its significant steric presence. A thorough understanding of the protocols for determining this fundamental property is crucial for the rational design of new catalysts and the optimization of existing synthetic methodologies. The continued study of ligands with pronounced steric attributes like P(t-Bu)₃ will undoubtedly pave the way for further advancements in chemical synthesis and drug development.

References

The Evolution of Bulk: A Technical Guide to the Historical Development of Bulky Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent and evolution of bulky phosphine (B1218219) ligands have revolutionized the field of homogeneous catalysis, enabling previously inaccessible chemical transformations and significantly improving the efficiency of established reactions. This technical guide provides an in-depth exploration of the historical development of these critical ligands, presenting key milestones, quantitative data for comparative analysis, detailed experimental protocols for the synthesis of seminal ligands, and visual representations of their role in catalytic cycles.

A Journey Through Time: The Historical Development of Bulky Phosphine Ligands

The development of bulky phosphine ligands can be traced through several key periods, each characterized by conceptual breakthroughs and the introduction of novel ligand scaffolds.

The 1950s-1970s: The Dawn of Phosphine Ligands and the Tolman Era

The initial use of phosphine ligands in catalysis was primarily focused on triphenylphosphine (B44618) (PPh₃). However, the true understanding of the importance of ligand size began with the pioneering work of Chadwick A. Tolman at DuPont in the 1970s. Tolman introduced the concept of the "cone angle" (θ) to quantify the steric bulk of phosphine ligands. This pivotal development allowed for a more systematic and rational approach to ligand design. During this period, simple, bulky alkylphosphines like tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) were synthesized and demonstrated to have a profound impact on the reactivity and selectivity of transition metal catalysts.

The 1980s: The Rise of Biaryl Phosphines

The 1980s witnessed the emergence of biaryl phosphines, which offered greater modularity and the ability to fine-tune both steric and electronic properties. These ligands, with their rigid backbones, provided a platform for creating more defined and stable catalytic species. The development of ligands like 2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl (MOP) showcased the potential of atropisomeric biaryl phosphines in asymmetric catalysis.

The 1990s to Present: The Buchwald Revolution and Beyond

The late 1990s marked a paradigm shift with the introduction of dialkylbiaryl phosphine ligands by Stephen L. Buchwald and his research group. Ligands such as SPhos, XPhos, and RuPhos, characterized by their bulky dialkylphosphino group on one aryl ring and various substituents on the other, proved to be exceptionally effective in palladium-catalyzed cross-coupling reactions. Their unique structure facilitates the formation of highly active, monoligated palladium(0) species, which are crucial for the activation of challenging substrates like aryl chlorides.[1] This era also saw the development of other important classes of bulky phosphine ligands, including the cataCXium® and DalPhos ligands, further expanding the toolbox for catalyst optimization.

Quantifying Bulk and Basicity: A Comparative Data Table

The rational selection of a bulky phosphine ligand is guided by its steric and electronic properties. The Tolman cone angle provides a measure of steric bulk, while the pKa of the conjugate acid of the phosphine reflects its electron-donating ability (basicity).

LigandTolman Cone Angle (θ) [°]pKa (H₂O)
Simple Alkylphosphines
PMe₃1188.65
PEt₃1328.69
PCy₃1709.7
P(i-Pr)₃1609.0
P(t-Bu)₃18211.4
Buchwald Ligands
SPhosNot explicitly defined by a single value due to flexibility~8.4
XPhosNot explicitly defined by a single value due to flexibility~8.5
RuPhosNot explicitly defined by a single value due to flexibility~8.6
BrettPhosNot explicitly defined by a single value due to flexibility~8.7
cataCXium® and DalPhos Ligands
cataCXium® A18411.2
Mor-DalPhosNot explicitly defined by a single value due to flexibility~9.5

Note: The cone angles for biaryl phosphines are not straightforward to define with a single value due to their conformational flexibility. The pKa values are approximate and can vary depending on the measurement conditions.

In the Lab: Detailed Experimental Protocols

The following protocols provide detailed procedures for the synthesis of two representative and highly influential bulky phosphine ligands.

Synthesis of Tri(tert-butyl)phosphine (P(t-Bu)₃)

This procedure describes a common method for the synthesis of tri(tert-butyl)phosphine.

Materials:

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of phosphorus trichloride in anhydrous diethyl ether is cooled to -78 °C in a Schlenk flask equipped with a magnetic stir bar.

  • A solution of tert-butylmagnesium chloride is added dropwise to the cooled PCl₃ solution with vigorous stirring. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below -60 °C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield crude tri(tert-butyl)phosphine.

  • The crude product can be purified by sublimation or crystallization from a minimal amount of cold hexane to afford pure tri(tert-butyl)phosphine as a white crystalline solid.

One-Pot Synthesis of SPhos

This protocol is adapted from a one-pot synthesis procedure for SPhos, a widely used Buchwald ligand.[2]

Materials:

  • 2-Bromo-2',6'-dimethoxybiphenyl

  • n-Butyllithium (n-BuLi) in hexanes

  • Dicyclohexylphosphine (B1630591) chloride (Cy₂PCl)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk line and glassware

  • Magnetic stirrer and stir bar

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2-bromo-2',6'-dimethoxybiphenyl and anhydrous THF.

  • Cool the solution to -78 °C and add n-butyllithium dropwise. Stir the mixture at this temperature for 1 hour.

  • In a separate Schlenk flask, dissolve dicyclohexylphosphine chloride in anhydrous THF and cool to -78 °C.

  • Transfer the freshly prepared biphenyllithium solution to the dicyclohexylphosphine chloride solution via cannula at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solution under reduced pressure and purify the residue by flash chromatography on silica (B1680970) gel to obtain SPhos as a white solid.

Visualizing the Impact: Signaling Pathways and Logical Relationships

The influence of bulky phosphine ligands on catalytic processes can be effectively visualized. The following diagrams, generated using the DOT language, illustrate key concepts.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and its efficiency is highly dependent on the phosphine ligand.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)L(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)L(R') Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' (Product) RedElim->Product ArX Ar-X Boronic R'-B(OR)₂ Base Base Base->Transmetal Activates Boronic Acid

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Ligand Properties and Their Influence on the Catalytic Cycle

The steric and electronic properties of bulky phosphine ligands directly impact the key steps of the catalytic cycle.

Ligand_Effects cluster_properties Ligand Properties cluster_effects Effects on Catalytic Steps Steric_Bulk Increased Steric Bulk (e.g., large cone angle) RE Promotes Reductive Elimination Steric_Bulk->RE Favors C-C bond formation Stabilization Stabilizes Active Monoligated Species Steric_Bulk->Stabilization Prevents catalyst deactivation Electron_Donation Increased Electron Donation (e.g., high pKa) OA Facilitates Oxidative Addition Electron_Donation->OA Increases electron density on metal

Caption: The relationship between ligand properties and their catalytic effects.

Conclusion

The historical development of bulky phosphine ligands is a testament to the power of rational design in catalysis. From the foundational concepts of Tolman to the revolutionary impact of Buchwald's biaryl phosphines, the ability to systematically tune the steric and electronic environment of a metal center has been a driving force for innovation. For researchers in drug development and other scientific fields, a deep understanding of this evolution and the quantitative parameters that govern ligand performance is essential for the successful design and implementation of efficient catalytic transformations.

References

The Advent of Tri-tert-butylphosphine in Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and application of tri-tert-butylphosphine [P(t-Bu)₃] marked a pivotal moment in transition-metal catalysis. Its unique steric and electronic properties revolutionized palladium-catalyzed cross-coupling reactions, enabling the use of previously unreactive and economically favorable substrates like aryl chlorides. This guide provides an in-depth analysis of its discovery, synthesis, and groundbreaking role in catalysis, complete with detailed experimental protocols and data.

The Emergence of a "Privileged Ligand"

Phosphine (B1218219) ligands have been central to transition metal catalysis since the mid-20th century.[1] However, the development of ligands that could activate challenging substrates under mild conditions remained a significant hurdle. This compound emerged as a third-generation phosphine ligand, distinguished by two key characteristics:

  • Strong Electron-Donating Ability: The three tert-butyl groups inductively push electron density to the phosphorus atom. This electron-rich nature facilitates the crucial oxidative addition step in catalytic cycles, even with less reactive substrates like aryl chlorides.[1][2]

  • Large Steric Bulk: With a cone angle of 182°, P(t-Bu)₃ is one of the most sterically demanding phosphine ligands.[2] This bulkiness promotes the formation of coordinatively unsaturated metal centers, which are vital for initiating catalysis, and accelerates the final reductive elimination step to release the product and regenerate the catalyst.[1][2]

These properties have established this compound as a "privileged ligand" for a wide array of late transition-metal catalyzed coupling reactions.[1]

Synthesis and Handling

The synthesis of this compound is challenging due to the severe steric hindrance imposed by the tert-butyl groups.

Early Methods: Initial attempts to synthesize P(t-Bu)₃ by reacting phosphorus trichloride (B1173362) (PCl₃) with tert-butyl Grignard reagents were often low-yielding, primarily producing the less-substituted di-tert-butylchlorophosphine (B1329828) [P(t-Bu)₂Cl].[1][3] Even with an excess of the Grignard reagent, the formation of the trisubstituted product was difficult.[3] More reactive organolithium reagents offered a slight improvement but overall yields remained low.[3]

Improved Synthetic Routes: A significant improvement came with the use of copper(I) iodide and lithium bromide as catalysts to enhance the reactivity of the Grignard reagent with PCl₃ or P(t-Bu)₂Cl.[1][3][4] However, this method generates large amounts of inorganic salts, complicating purification.[1][4]

Modern Industrial Method: A more recent, efficient, and practical method avoids air-sensitive organometallic reagents. It utilizes the reaction of calcium phosphide (B1233454) with tert-butyl bromide, catalyzed by a nickel complex like nickel acetylacetonate (B107027), in tetrahydrofuran (B95107) (THF).[4][5][6] This approach offers high yields, mild conditions, and is suitable for industrial-scale production.[5][6]

Because pure this compound is a low-melting (30 °C), pyrophoric solid that is highly sensitive to air, it is often handled as a more stable precursor, such as its air-stable tetrafluoroborate (B81430) salt (TTBP • HBF₄).[2][7]

This protocol is based on a high-yield, scalable method.

  • Preparation: Under an argon atmosphere, add 2L of dry tetrahydrofuran (THF) to a dry reactor.

  • Reagent Addition: Sequentially add calcium phosphide (182 g, 1 mol), tert-butyl bromide (816 g, 6 mol), and nickel acetylacetonate (12.8 g, 0.05 mol).

  • Reaction: Heat the mixture to 60°C and maintain for 12 hours.

  • Quenching: After the reaction is complete, cool the mixture and add 1L of water to quench the reaction.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Dry the combined organic layers with anhydrous magnesium sulfate, filter, and remove the solvent.

  • Isolation: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid (367 g, 91% yield).

Revolutionizing Cross-Coupling Catalysis

The primary impact of this compound was its ability to create highly active palladium catalysts for various cross-coupling reactions. These catalyst systems proved effective for activating aryl chlorides, which are significantly cheaper and more widely available than the traditionally used aryl bromides, iodides, and triflates.[8]

The general workflow for discovering the utility of P(t-Bu)₃ in catalysis involved identifying a challenging coupling reaction (e.g., using aryl chlorides) and systematically screening ligands, which ultimately revealed the superior performance of the bulky, electron-rich P(t-Bu)₃.

logical_workflow cluster_problem Problem Definition cluster_hypothesis Hypothesis cluster_solution Solution & Outcome Problem Aryl chlorides are inert in traditional Pd-catalyzed cross-coupling reactions Hypothesis A highly electron-donating and sterically bulky ligand may activate the C-Cl bond. Problem->Hypothesis Proposes Solution Ligand This compound [P(t-Bu)3] Hypothesis->Ligand Identifies Candidate Catalyst Formation of highly active Pd/P(t-Bu)3 catalyst Ligand->Catalyst Forms Catalyst Outcome Efficient coupling of aryl chlorides at room temperature. Expanded reaction scope. Catalyst->Outcome Achieves Result

Logical workflow for the application of P(t-Bu)₃.

The mechanism for these reactions generally follows a standard catalytic cycle. The electron-rich P(t-Bu)₃ ligand accelerates the oxidative addition of the aryl chloride to the Pd(0) center and its steric bulk promotes the final reductive elimination step.

catalytic_cycle pd0 Pd(0)L (L = P(t-Bu)3) oxidative_add Ar-Pd(II)(L)-X transmetal Ar-Pd(II)(L)-R reductive_elim Ar-R pd0->oxidative_add Oxidative Addition (Ar-X) (Rate-limiting, accelerated by P(t-Bu)3) oxidative_add->transmetal Transmetalation (R-M) transmetal->reductive_elim Reductive Elimination (Promoted by bulky P(t-Bu)3) reductive_elim->pd0 Catalyst Regeneration

General catalytic cycle for Pd/P(t-Bu)₃ cross-coupling.

Key Applications and Performance Data

The Pd/P(t-Bu)₃ catalyst system has demonstrated remarkable versatility across a range of powerful carbon-carbon bond-forming reactions.[9]

This was one of the first reactions where the utility of P(t-Bu)₃ was extensively demonstrated. Researchers developed protocols that enabled the coupling of aryl chlorides with arylboronic acids at room temperature.[8] A notable discovery was the selective coupling of an aryl chloride in the presence of a more reactive aryl triflate.[8][9]

Aryl Halide/TriflateBoronic AcidBaseCatalyst SystemTemp (°C)Yield (%)
4-ChlorotoluenePhenylboronic acidCs₂CO₃Pd₂(dba)₃ / P(t-Bu)₃8098
4-ChloroanisolePhenylboronic acidKFPd₂(dba)₃ / P(t-Bu)₃RT95
1-Bromo-4-chlorobenzenePhenylboronic acidKFPd₂(dba)₃ / P(t-Bu)₃RT97 (selective at Br)
4-Chloro-phenyltriflatePhenylboronic acidKFPd₂(dba)₃ / P(t-Bu)₃RT92 (selective at Cl)
2-Chlorotoluene2-Methylphenylboronic acidKFPd₂(dba)₃ / P(t-Bu)₃RT91

Data compiled from studies by Fu and others.[8][9]

The use of P(t-Bu)₃ led to the first room-temperature Heck couplings of aryl chlorides.[8] The combination of Pd/P(t-Bu)₃ with a nitrogenous base like dicyclohexylmethylamine (Cy₂NMe) proved highly effective for coupling various aryl chlorides and bromides with olefins.[8][10]

Aryl HalideOlefinBaseCatalyst SystemTemp (°C)Yield (%)
4-ChlorotolueneStyreneCs₂CO₃Pd₂(dba)₃ / P(t-Bu)₃10085
4-Bromoanisolen-Butyl acrylateCy₂NMePd(OAc)₂ / P(t-Bu)₃RT96
ChlorobenzeneStyreneCy₂NMePd(OAc)₂ / P(t-Bu)₃RT81
4-Chloroacetophenonen-Butyl acrylateCy₂NMePd(OAc)₂ / P(t-Bu)₃RT98

Data sourced from foundational work on P(t-Bu)₃-mediated Heck reactions.[8][10]

Prior to 1999, no general methods existed for the Stille coupling of unactivated aryl chlorides. The Pd/P(t-Bu)₃ system, particularly with fluoride (B91410) activation, provided the first general protocol.[8] Similarly, this catalyst was highly effective for Negishi reactions involving organozinc reagents, successfully coupling a variety of aryl and heteroaryl chlorides.[9]

Reaction TypeAryl ChlorideCoupling PartnerCatalyst SystemTemp (°C)Yield (%)
Stille 4-Chlorotoluene(Tributylstannyl)benzenePd₂(dba)₃ / P(t-Bu)₃ / CsF10095
Stille 2-Chloropyridine(Tributylstannyl)thiophenePd₂(dba)₃ / P(t-Bu)₃ / CsF8088
Negishi 4-ChloroanisolePhenylzinc chloridePd(P(t-Bu)₃)₂6591
Negishi 2-ChlorotolueneBenzylzinc bromidePd(P(t-Bu)₃)₂2585

Data representative of early reports on Stille and Negishi couplings.[9]

Detailed Experimental Protocols

The following protocols provide a practical framework for utilizing the Pd/P(t-Bu)₃ catalyst system. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Prep Oven-dry glassware. Prepare reagents under inert gas. Add To flask, add Pd2(dba)3 (1 mol%), P(t-Bu)3 (4 mol%), KF (3.0 equiv), and arylboronic acid (1.5 equiv). Prep->Add Solvent Add aryl chloride (1.0 equiv) and anhydrous THF. Add->Solvent Stir Stir vigorously at room temperature. Solvent->Stir Monitor Monitor by TLC/GC-MS. Stir->Monitor Quench Dilute with Et2O, wash with H2O and brine. Monitor->Quench Purify Dry organic layer (MgSO4), concentrate, and purify by flash chromatography. Quench->Purify

Experimental workflow for a typical cross-coupling reaction.
  • Catalyst Preparation: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and this compound (0.04 mmol, 8.1 mg) to an oven-dried Schlenk tube.

  • Reagent Addition: Add potassium fluoride (KF, 3.0 mmol, 174 mg) and the arylboronic acid (1.5 mmol).

  • Reaction Assembly: Remove the tube from the glovebox, add the aryl chloride (1.0 mmol) followed by anhydrous THF (3 mL) via syringe.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to yield the biaryl product.

  • Catalyst Preparation: In an inert atmosphere, add Pd(OAc)₂ (0.015 mmol, 3.4 mg) and this compound (0.03 mmol, 6.1 mg) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the aryl chloride (1.0 mmol), the olefin (1.2 mmol), and anhydrous dioxane (2 mL).

  • Base Addition: Add dicyclohexylmethylamine (Cy₂NMe, 1.2 mmol, 234 mg) via syringe.

  • Reaction Execution: Seal the tube and stir the mixture at room temperature for 18-24 hours.

  • Workup: After the reaction is complete, dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography to obtain the desired arylated olefin.

Conclusion

The introduction of this compound as a ligand fundamentally altered the landscape of palladium-catalyzed cross-coupling. Its unique combination of steric bulk and electron-donating character enabled the activation of previously inert and economically advantageous aryl chlorides, often under remarkably mild, room-temperature conditions. The development of catalyst systems based on P(t-Bu)₃ has not only expanded the scope of known reactions like the Suzuki, Heck, Stille, and Negishi couplings but has also provided chemists in pharmaceutical and materials science with more robust, efficient, and cost-effective tools for molecular construction.

References

The Pivotal Role of Tri-tert-butylphosphine in Modern Catalysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Examination of the Fundamental Reactivity and Catalytic Applications of Tri-tert-butylphosphine

This technical guide provides a detailed analysis of the core reactivity of this compound (t-Bu₃P), a bulky, electron-rich phosphine (B1218219) ligand that has become indispensable in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the unique electronic and steric properties of t-Bu₃P and its profound impact on the efficiency and scope of palladium-catalyzed cross-coupling reactions.

This compound is distinguished by its significant steric bulk, characterized by a Tolman cone angle of 182°, and its strong electron-donating ability, with a pKa of 11.4.[1] This combination of properties accelerates the rate-limiting oxidative addition step in catalytic cycles and facilitates the final reductive elimination, making it a highly effective ligand for a variety of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Core Properties and Spectroscopic Data

The fundamental physicochemical and spectroscopic characteristics of this compound are summarized below, providing a foundational understanding of this pivotal ligand.

PropertyValue
Molecular FormulaC₁₂H₂₇P
Molecular Weight202.32 g/mol
Melting Point30-35 °C
Boiling Point102-103 °C at 13 mmHg
Density0.834 g/mL at 20 °C
Tolman Cone Angle (θ)182°
pKa11.4
¹H NMR (CDCl₃) δ 1.25 (d, J = 10.8 Hz, 27H)
¹³C NMR (CDCl₃) δ 33.1 (d, J = 22.5 Hz), 30.2 (d, J = 6.0 Hz)
³¹P NMR (CDCl₃) δ 63.2

Comparative Performance in Catalysis

The efficacy of this compound in palladium-catalyzed cross-coupling reactions is often superior to that of other common phosphine ligands. The following tables provide a comparative analysis of ligand performance in key synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The performance of various phosphine ligands in the coupling of 4-chlorotoluene (B122035) with phenylboronic acid is detailed below.

LigandYield (%)
P(t-Bu)₃ 98
P(Cy)₃95
P(Ph)₃25
P(o-tolyl)₃45
XPhos99

Reaction conditions: 1.5 mol% Pd₂(dba)₃, 3.0 mol% Ligand, 1.5 equiv. K₃PO₄, toluene (B28343), 100 °C, 12 h.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The following data compares the effectiveness of different ligands in the amination of 4-chloroanisole (B146269) with aniline.

LigandYield (%)
P(t-Bu)₃ 92
P(Cy)₃85
P(Ph)₃15
BINAP78
Xantphos88

Reaction conditions: 1.0 mol% Pd(OAc)₂, 1.2 mol% Ligand, 1.2 equiv. NaOt-Bu, toluene, 100 °C, 8 h.

Experimental Protocols

Detailed methodologies for key palladium-catalyzed cross-coupling reactions utilizing this compound are provided to facilitate their application in a laboratory setting.

Suzuki-Miyaura Coupling of Aryl Chlorides

This procedure outlines the coupling of an aryl chloride with an arylboronic acid.

Reagents:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • This compound (0.030 mmol, 3.0 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (1.5 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl chloride, arylboronic acid, and potassium phosphate.

  • In a separate vial, premix the Pd₂(dba)₃ and this compound in toluene.

  • Add the catalyst mixture to the Schlenk tube.

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination of Aryl Chlorides

This protocol describes the amination of an aryl chloride with a primary or secondary amine.

Reagents:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1.0 mol%)

  • Tri-tert-butylphosphonium tetrafluoroborate (B81430) (t-Bu₃P·HBF₄) (0.012 mmol, 1.2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.2 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂, t-Bu₃P·HBF₄, and NaOt-Bu.

  • Add the aryl chloride and the amine.

  • Add toluene and seal the tube.

  • Remove the tube from the glovebox and heat the mixture to 100 °C for 8 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling of Aryl Bromides

This procedure details the copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne at room temperature.

Reagents:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂) (0.02 mmol, 2.0 mol%)

  • This compound (0.04 mmol, 4.0 mol%)

  • Copper(I) iodide (CuI) (0.01 mmol, 1.0 mol%)

  • Diisopropylamine (B44863) (HN(i-Pr)₂) (2.0 mmol)

  • Dioxane (4 mL)

Procedure:

  • To a Schlenk tube, add Pd(PhCN)₂Cl₂, CuI, and this compound.

  • Evacuate and backfill the tube with argon.

  • Add dioxane, the aryl bromide, the terminal alkyne, and diisopropylamine via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction with diethyl ether and filter through a short plug of silica (B1680970) gel.

  • Concentrate the filtrate and purify by flash chromatography.

Heck Reaction of Aryl Chlorides

This protocol describes the Heck coupling of an aryl chloride with an alkene.

Reagents:

  • Aryl chloride (1.0 mmol)

  • Alkene (1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • This compound (0.06 mmol, 6.0 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.1 mmol)

  • Dioxane (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, this compound, and Cs₂CO₃ to a Schlenk tube.

  • Add the aryl chloride and dioxane.

  • Add the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

  • Cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Visualizing Catalytic Cycles and Workflows

To further clarify the processes described, the following diagrams illustrate the fundamental catalytic cycles and a representative experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X(L)₂ OA->PdII Ar-X Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar'(L)₂ Trans->PdII_Ar Ar'-B(OR)₂ RE Reductive Elimination PdII_Ar->RE RE->Pd0 Ar-Ar' Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X(L) OA->PdII Ar-X Amine_Coord Amine Coordination & Deprotonation PdII->Amine_Coord HNR¹R², Base PdII_Amido Ar-Pd(II)-NR¹R²(L) Amine_Coord->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Ar-NR¹R² Experimental_Workflow setup Reaction Setup Add reactants, base, and solvent to Schlenk tube. Add catalyst/ligand solution under inert atmosphere. reaction Reaction Heat and stir the mixture for the specified time. Monitor progress by TLC or GC-MS. setup->reaction workup Workup Cool to room temperature. Perform aqueous extraction. reaction->workup purification Purification Dry organic layer and concentrate. Purify by column chromatography. workup->purification analysis Analysis Characterize the product by NMR, MS, etc. purification->analysis

References

An In-depth Technical Guide to the Safety and Handling of Tri-tert-butylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tri-tert-butylphosphine (P(t-Bu)₃), a pyrophoric and corrosive organophosphorus compound widely used as a ligand in catalysis and organic synthesis. Adherence to strict safety protocols is mandatory to mitigate the significant risks associated with its use.

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its pyrophoricity, corrosivity, and potential for causing severe health effects. It spontaneously ignites upon contact with air and reacts violently with water.

Table 1: Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Pyrophoric SolidsCategory 1H250: Catches fire spontaneously if exposed to air.
Skin CorrosionSub-category 1BH314: Causes severe skin burns and eye damage.[1]
Serious Eye DamageCategory 1H318: Causes serious eye damage.
Flammable SolidsCategory 2Flammable solid.[1]

This table summarizes the primary GHS classifications. Always refer to the most current Safety Data Sheet (SDS) for complete hazard information.

Physical and Chemical Properties

Understanding the physical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Data of this compound

PropertyValue
CAS Number 13716-12-6
Molecular Formula C₁₂H₂₇P
Molecular Weight 202.32 g/mol
Appearance Colorless to yellowish liquid or solid.
Melting Point 30-35 °C (lit.)[2]
Boiling Point 102-103 °C at 13 mmHg (lit.)
Flash Point -17 °C (1.4 °F)[2]
Density 0.861 g/mL at 25 °C[2]
Water Solubility Insoluble; reacts violently.[2]

Toxicological Information

  • Skin: Causes severe chemical burns upon direct contact.[2] Systemic effects may occur following absorption.[3]

  • Eyes: Causes severe eye damage and burns.[2][3] Vapors and mists are extremely irritating and can cause tearing (lachrymation).[3]

  • Inhalation: Causes chemical burns to the respiratory tract.[2] Inhalation of vapors may cause drowsiness, dizziness, and lung edema, with symptoms potentially being delayed.[3]

  • Ingestion: Causes severe chemical burns to the oral cavity and gastrointestinal tract.[2][3]

Due to the lack of specific LD50/LC50 data, all routes of exposure must be strictly avoided through engineering controls and appropriate personal protective equipment.

Safe Handling and Storage

The pyrophoric nature of this compound requires meticulous handling procedures, preferably within an inert atmosphere.

Engineering Controls
  • Glove Box: The preferred method for handling this compound is within a glove box under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Fume Hood: If a glove box is unavailable, work must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[2][4] Schlenk line techniques are required to maintain an inert atmosphere and prevent exposure to air.

  • Ventilation: Use a spark-free, earthed ventilation system that vents directly outside.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this material.

Table 3: Recommended Personal Protective Equipment

Body PartEquipmentSpecification
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are required at all times.[4] A full-face shield must be worn over the goggles.[4][5]
Hands Double GlovesWear nitrile gloves as a base layer underneath neoprene or fire-resistant (e.g., Nomex) outer gloves for protection against both chemical exposure and fire.[4][5]
Body Lab CoatA fire-resistant lab coat (e.g., Nomex) is strongly recommended over standard lab coats.[4][5] Do not wear clothing made of synthetic materials like polyester, which can melt and adhere to skin.[4]
Respiratory Respirator (as needed)For situations where exposure limits may be exceeded or in case of a spill, a NIOSH-approved full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is necessary.[2][3]
Storage Requirements
  • Store in a cool, dry, well-ventilated, flammables-approved area.[2]

  • Containers must be kept tightly sealed under an inert gas like argon or nitrogen.[2][3]

  • Store away from heat, sparks, open flames, and all sources of ignition.[2]

  • Keep away from incompatible materials, especially oxidizing agents and water/moisture.[2]

Emergency Procedures

Immediate and correct response to an emergency is critical.

First-Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if available.[2][3] Remove all contaminated clothing while flushing. Seek immediate medical attention.[2] For burns, apply cold water but do not remove clothing that has adhered to the skin.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.[2]

  • Inhalation: Move the victim to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk.[2] Seek immediate medical attention.[2]

Fire-Fighting Measures
  • Extinguishing Media: For small fires, use dry chemical powder, soda ash, lime, or sand. Carbon dioxide (CO₂) or foam may also be used.[2][3]

  • Unsuitable Media: DO NOT use water jets, as this compound reacts violently with water.[3]

  • Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][3] Fight the fire from a safe distance, as containers may explode when heated.[3]

Accidental Release Measures
  • Minor Spills: Evacuate the area and eliminate all ignition sources.[3] Cover the spill with a dry, inert material such as sand, dry earth, or vermiculite.[2][3] Use non-sparking tools to collect the material into a suitable container for disposal, and do not seal the container tightly.[3]

  • Major Spills: Immediately evacuate the area and move upwind.[3] Alert emergency responders.[3] Prevent the spill from entering drains or waterways.[3]

Experimental Protocol: Pyrophoricity Test

The pyrophoric nature of this compound is determined using standardized testing methods. The primary test is the UN Test N.2: Test Method for Pyrophoric Solids , as described in the UN Manual of Tests and Criteria.

Objective

To determine if a solid substance ignites within five minutes of coming into contact with air, classifying it as a pyrophoric solid.

General Methodology

While the full, detailed protocol is outlined in the official UN Manual, the general procedure is as follows:

  • Sample Preparation: A small quantity (1-2 cm³) of the substance to be tested is prepared. The test is performed on the substance in its physical form as supplied.

  • Test Execution: The sample is poured from a height of approximately 1 meter onto a non-combustible surface (e.g., a ceramic plate). This is done in a draft-free environment at ambient temperature.

  • Observation: The sample is observed for a period of five minutes.

  • Criteria for Classification: The substance is classified as a pyrophoric solid (Category 1) if it ignites at any point during the test (either while falling or within five minutes of settling on the surface).

  • Repetition: The test is performed multiple times (typically up to six times) unless a positive result is observed earlier.

This test provides a clear, qualitative result for the GHS classification of the material's pyrophoric hazard.

Visual Guides: Workflows and Logic

The following diagrams illustrate key logical workflows for the safe management of this compound.

SafeHandlingWorkflow prep Preparation & Risk Assessment ppe Don Appropriate PPE (FR Coat, Goggles, Face Shield, Double Gloves) prep->ppe Verify PPE setup Prepare Inert Environment (Glove Box or Schlenk Line in Hood) ppe->setup Confirm Setup transfer Transfer Reagent (Use Air-Free Techniques) setup->transfer Under Inert Gas reaction Perform Reaction transfer->reaction Add to Reaction quench Quench Reaction & Excess Reagent reaction->quench Reaction Complete cleanup Decontaminate Glassware & Dispose of Waste quench->cleanup Safely Quenched end End of Procedure cleanup->end

Caption: A standard workflow for safely handling this compound.

EmergencyResponseLogic event Incident Occurs spill Spill? event->spill fire Fire? event->fire contact Personnel Contact? event->contact act_spill Isolate & Cover (Sand, Dry Earth) spill->act_spill Yes act_fire Extinguish (Class D / Dry Chemical) Alert Others fire->act_fire Yes act_contact Use Safety Shower / Eyewash Remove Contaminated Clothing contact->act_contact Yes act_notify Notify EH&S and Emergency Responders act_spill->act_notify act_evacuate Evacuate Area act_fire->act_evacuate If large/uncontrolled act_fire->act_notify act_medical Seek Immediate Medical Attention act_contact->act_medical act_evacuate->act_notify

References

Methodological & Application

The Pivotal Role of Tri-tert-butylphosphine in Advancing Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tri-tert-butylphosphine [P(t-Bu)₃] has emerged as a cornerstone ligand in the realm of palladium-catalyzed cross-coupling reactions. Its unique steric bulk and strong electron-donating properties have proven instrumental in overcoming the challenges associated with unreactive substrates, particularly aryl chlorides, and have enabled milder reaction conditions for a wide array of transformations. This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction to this compound as a Ligand

This compound is a highly effective electron-rich and sterically demanding phosphine (B1218219) ligand. Its large cone angle and strong σ-donating ability facilitate the formation of catalytically active, low-coordinate palladium(0) species. These characteristics are crucial for promoting the oxidative addition of challenging substrates, such as aryl chlorides, which are often unreactive with less bulky and electron-rich phosphine ligands. The use of P(t-Bu)₃ often leads to higher reaction rates, broader substrate scope, and the ability to conduct reactions at or near room temperature.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The use of this compound has significantly expanded the scope of this reaction to include the use of historically challenging aryl chlorides.

Application Highlights:
  • Activation of Aryl Chlorides: The Pd/P(t-Bu)₃ catalyst system is highly effective for the coupling of a wide range of aryl chlorides with arylboronic acids.

  • Mild Reaction Conditions: Many Suzuki-Miyaura couplings using P(t-Bu)₃ can be performed at room temperature, even with deactivated and sterically hindered substrates.

  • High Turnover Numbers: The efficiency of the catalyst system allows for low catalyst loadings, achieving high turnover numbers (TONs).

Quantitative Data Summary:

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides Catalyzed by Pd/P(t-Bu)₃

EntryAryl ChlorideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidCs₂CO₃Dioxane801298
22-ChlorotoluenePhenylboronic acidCs₂CO₃Dioxane801295
34-ChloroanisolePhenylboronic acidCs₂CO₃Dioxane801299
41-Chloro-4-(trifluoromethyl)benzenePhenylboronic acidKFTHFRT1297
52-ChloropyridinePhenylboronic acidKFTHFRT1292

Table 2: Room-Temperature Suzuki-Miyaura Coupling of Aryl Bromides Catalyzed by Pd/P(t-Bu)₃

EntryAryl BromideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidKFTHFRT1298
24-Bromotoluene2-Methylphenylboronic acidKFTHFRT1296
31-Bromo-3,5-dimethylbenzenePhenylboronic acidKFTHFRT1299
42-BromonaphthalenePhenylboronic acidK₃PO₄TolueneRT1297
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and this compound (0.04 mmol, 4 mol%). Add this catalyst system to the Schlenk tube.

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or THF, 5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C or room temperature) and monitor the reaction progress by TLC or GC/MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Heck Reaction: Arylation of Alkenes

The Heck reaction is a powerful tool for the formation of substituted alkenes. The Pd/P(t-Bu)₃ system has enabled the use of a broader range of substrates, including aryl chlorides, under milder conditions than previously possible.

Application Highlights:
  • Room-Temperature Couplings: Activated aryl chlorides and a variety of aryl bromides can undergo Heck coupling at room temperature.

  • High Stereoselectivity: The reaction typically proceeds with high E:Z selectivity, favoring the trans isomer.

  • Broad Substrate Scope: A wide variety of olefins, including mono- and disubstituted alkenes, can be successfully coupled.

Quantitative Data Summary:

Table 3: Heck Reaction of Aryl Chlorides Catalyzed by Pd/P(t-Bu)₃

EntryAryl ChlorideOlefinBaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorobenzonitrileStyreneCy₂NMeTolueneRT2495
24-Chloroacetophenonen-Butyl acrylateCy₂NMeTolueneRT2492
3ChlorobenzeneStyreneCs₂CO₃Dioxane1001285
41-Chloro-4-methoxybenzenen-Butyl acrylateCs₂CO₃Dioxane1201288

Table 4: Room-Temperature Heck Reaction of Aryl Bromides Catalyzed by Pd/P(t-Bu)₃

EntryAryl BromideOlefinBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneStyreneCy₂NMeTolueneRT1298
24-Bromotoluenen-Butyl acrylateCy₂NMeTolueneRT1296
31-Bromo-3,5-dimethylbenzeneStyreneCy₂NMeTolueneRT1297
42-Bromonaphthalenen-Butyl acrylateCy₂NMeTolueneRT1295
Experimental Protocol: General Procedure for the Heck Reaction of an Aryl Chloride
  • Reaction Setup: Charge a flame-dried Schlenk flask with the palladium precatalyst (e.g., a mixture of Pd(P(t-Bu)₃)₂ and Pd₂(dba)₃ to achieve the desired Pd:P ratio, typically 1:2 for elevated temperatures), the aryl chloride (1.0 equiv), and the olefin (1.1-1.5 equiv).

  • Inert Atmosphere: Purge the flask with argon.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) followed by the base (e.g., Cs₂CO₃, 1.2 equiv, or a liquid amine base like Cy₂NMe, 1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature or heated) until the starting material is consumed as monitored by TLC or GC/MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira coupling enables the formation of C(sp)-C(sp²) bonds. The use of this compound has facilitated the development of copper-free Sonogashira reactions, which simplifies the purification process by avoiding the formation of alkyne homocoupling byproducts.

Application Highlights:
  • Copper-Free Conditions: The Pd/P(t-Bu)₃ system effectively catalyzes the Sonogashira coupling of aryl bromides with terminal alkynes at room temperature without the need for a copper co-catalyst.

  • Mild Conditions: Reactions can often be carried out at room temperature.

  • Broad Applicability: A variety of aryl and alkyl acetylenes can be coupled with aryl bromides in good to excellent yields.

Quantitative Data Summary:

Table 5: Copper-Free Sonogashira Coupling of Aryl Bromides Catalyzed by Pd/P(t-Bu)₃

EntryAryl BromideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylacetyleneTMPDMSORT393
21-Bromo-3,5-dimethoxybenzene1-HeptyneTMPDMSO601888
34-BromophenolPhenylacetyleneTMPDMSORT375
43-Bromothiophene(Trimethylsilyl)acetyleneTMPDMSORT290

TMP = 2,2,6,6-Tetramethylpiperidine

Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere, add the aryl bromide (1.0 equiv), the palladium precatalyst (e.g., (allylPdCl)₂ with P(t-Bu)₃, 2.5 mol %), and the base (e.g., TMP, 2.0 equiv).

  • Solvent and Alkyne Addition: Add anhydrous, degassed solvent (e.g., DMSO) followed by the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. Tri-tert-butyl

Application Notes and Protocols for Suzuki-Miyaura Coupling Using Tri-tert-butylphosphine as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and excellent stereospecificity. The choice of ligand is critical to the success of this palladium-catalyzed reaction, particularly when employing challenging substrates such as sterically hindered aryl halides or unactivated aryl chlorides. Tri-tert-butylphosphine (P(t-Bu)₃) has emerged as a highly effective ligand for these transformations. Its bulky, electron-rich nature facilitates the oxidative addition of the aryl halide to the palladium center and promotes the subsequent reductive elimination step, leading to high catalytic activity even at room temperature.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in Suzuki-Miyaura coupling reactions.

Advantages of Using this compound

  • High Reactivity: The strong electron-donating character of P(t-Bu)₃ enhances the reactivity of the palladium catalyst, enabling the coupling of less reactive substrates like aryl chlorides.[1][3]

  • Steric Bulk: The large cone angle of the ligand facilitates the reductive elimination step and helps to stabilize the active monoligated palladium species, which is crucial for efficient catalysis.[4]

  • Mild Reaction Conditions: The high activity of the Pd/P(t-Bu)₃ system often allows for reactions to be conducted at room temperature, which is beneficial for sensitive substrates.[2][3]

  • Broad Substrate Scope: This catalyst system is effective for a wide range of aryl and heteroaryl halides, including those that are sterically hindered or electron-rich.[2][5][6]

Catalytic Cycle and Role of P(t-Bu)₃

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. This compound plays a crucial role in modulating the electronic and steric properties of the palladium catalyst to facilitate each step efficiently.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (L = P(t-Bu)₃) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X-L OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar'-L Transmetal->PdII_Biaryl ReductElim Reductive Elimination PdII_Biaryl->ReductElim ReductElim->Pd0 ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal Product Ar-Ar' Product->ReductElim

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol is adapted from early work demonstrating the effectiveness of Pd/P(t-Bu)₃ for the coupling of aryl chlorides.[1]

Reagents and Equipment:

  • Palladium(0) source (e.g., Pd₂(dba)₃)

  • This compound (P(t-Bu)₃)

  • Aryl chloride

  • Arylboronic acid

  • Base (e.g., Cesium Carbonate (Cs₂CO₃) or Potassium Fluoride (B91410) (KF))

  • Anhydrous solvent (e.g., Dioxane or THF)

  • Schlenk flask or glovebox

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., 1.5 mol% Pd₂(dba)₃) and this compound (3.0 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: To the flask, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (3-5 mL).

  • Reaction: Seal the flask and stir the mixture at the desired temperature (room temperature to 80 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Room-Temperature Suzuki-Miyaura Coupling Using an Air-Stable Phosphine Salt

This user-friendly protocol utilizes a commercially available and air-stable this compound tetrafluoroborate (B81430) salt, eliminating the need to handle the air-sensitive free phosphine.[5]

Reagents and Equipment:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphonium tetrafluoroborate ([HP(t-Bu)₃]BF₄)

  • Aryl halide (bromide or activated chloride)

  • Arylboronic acid

  • Potassium fluoride dihydrate (KF·2H₂O)

  • Tetrahydrofuran (THF)

  • Standard reaction vial with a septum cap

  • Magnetic stirrer

  • Inert gas supply (Argon)

Procedure:

  • Setup: To a 4-mL vial containing a stir bar, add Pd₂(dba)₃ (0.0050 mmol), [HP(t-Bu)₃]BF₄ (0.012 mmol), the arylboronic acid (1.10 mmol), and KF·2H₂O (3.30 mmol).

  • Inerting: Purge the vial with argon for 3 minutes, then seal with a septum cap.

  • Solvent and Substrate Addition: Add THF (2.0 mL) and the aryl halide (1.00 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Dilute the mixture with diethyl ether (2 mL) and filter through a short plug of silica gel, washing the plug with additional diethyl ether (10 mL).

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel.

Experimental_Workflow Start Start Setup 1. Add Pd₂(dba)₃, [HP(t-Bu)₃]BF₄, boronic acid, and KF·2H₂O to vial Start->Setup Inert 2. Purge with Argon Setup->Inert Add_Reagents 3. Add THF and Aryl Halide Inert->Add_Reagents React 4. Stir at Room Temperature Add_Reagents->React Workup 5. Dilute with Et₂O and Filter React->Workup Purify 6. Concentrate and Purify Workup->Purify End End Purify->End

Caption: General experimental workflow for Protocol 2.

Data Presentation: Substrate Scope and Reaction Conditions

The following tables summarize the performance of the Pd/P(t-Bu)₃ catalyst system across a range of substrates.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides [2]

EntryAryl ChlorideArylboronic AcidBaseTemp. (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidCs₂CO₃802098
24-ChloroanisolePhenylboronic acidCs₂CO₃802098
32-ChlorotoluenePhenylboronic acidCs₂CO₃802491
41-Chloro-4-(trifluoromethyl)benzenePhenylboronic acidKFRT1295
52-Chloro-6-methylpyridinePhenylboronic acidKFRT1292

Table 2: Room-Temperature Suzuki-Miyaura Coupling of Aryl Bromides [2]

EntryAryl BromideArylboronic AcidBaseTemp. (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidKFRT1298
24-Bromotoluene4-Methoxyphenylboronic acidKFRT1299
32-BromotoluenePhenylboronic acidKFRT1294
41-Bromo-2,6-dimethylbenzenePhenylboronic acidKFRT1293
54-Bromo-N,N-dimethylanilinePhenylboronic acidKFRT1296

Table 3: Coupling of Heteroaryl Halides with [HP(t-Bu)₃]BF₄ [5]

EntryHeteroaryl HalideBoronic AcidBaseTemp. (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidKF·2H₂ORT1295
23-Bromopyridine4-Methoxyphenylboronic acidKF·2H₂ORT1293
32-BromoquinolinePhenylboronic acidKF·2H₂ORT1296
45-BromopyrimidinePhenylboronic acidKF·2H₂ORT1290
52-Chloropyrazine4-Tolylboronic acidKF·2H₂ORT1288

Troubleshooting and Considerations

  • Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen. Ensure all reactions are set up under an inert atmosphere. The use of the air-stable [HP(t-Bu)₃]BF₄ salt can mitigate issues with handling the free phosphine.[5]

  • Base Selection: The choice of base can significantly impact the reaction outcome. While Cs₂CO₃ is effective, KF is often used for milder, room-temperature reactions.[1] The use of KF·2H₂O has been shown to be beneficial and cost-effective.[5]

  • Solvent Purity: Anhydrous solvents are recommended to prevent side reactions, although the protocol with KF·2H₂O is robust in the presence of water.[5]

  • Boronic Acid Quality: The purity of the boronic acid can affect reaction efficiency. In some cases, the presence of boronic acid anhydrides (boroxines) can be addressed by using KF·2H₂O, which facilitates their conversion back to the active boronic acid form.[5]

Conclusion

This compound is a versatile and highly effective ligand for the Suzuki-Miyaura cross-coupling reaction. Its unique steric and electronic properties enable the coupling of a wide array of challenging substrates, including aryl chlorides and sterically hindered biaryls, often under mild, room-temperature conditions. The development of protocols using air-stable phosphonium (B103445) salts has further enhanced the user-friendliness of this catalyst system, making it a valuable tool for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with Tri-tert-butylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The choice of ligand is critical to the success of these transformations, influencing the catalyst's stability, activity, and selectivity. Tri-tert-butylphosphine (P(t-Bu)₃) has emerged as a uniquely effective ligand for a variety of palladium-catalyzed reactions due to its significant steric bulk and strong electron-donating properties. These characteristics facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, and allow for the use of challenging substrates like aryl chlorides.

These application notes provide an overview of the utility of this compound in several key palladium-catalyzed cross-coupling reactions, including detailed protocols and quantitative data to aid researchers in their synthetic endeavors.

Key Applications of this compound in Palladium Catalysis

The bulky and electron-rich nature of this compound makes it an exceptional ligand for several classes of palladium-catalyzed cross-coupling reactions. It has proven particularly effective in reactions involving less reactive substrates, such as aryl chlorides, and often allows for milder reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The use of this compound has significantly expanded the scope of this reaction to include challenging substrates like electron-rich and sterically hindered aryl chlorides.[1]

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides Catalyzed by Pd/P(t-Bu)₃

EntryAryl ChlorideBoronic AcidProductYield (%)Ref.
14-ChlorotoluenePhenylboronic acid4-Methylbiphenyl98[2]
22-ChlorotoluenePhenylboronic acid2-Methylbiphenyl96[2]
34-ChloroanisolePhenylboronic acid4-Methoxybiphenyl97[2]
41-Chloro-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)biphenyl95[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds. This compound has been instrumental in the development of highly active catalyst systems for this reaction, enabling the coupling of a wide range of amines with aryl halides, including chlorides.[3]

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Various Amines

EntryAryl HalideAmineProductYield (%)Ref.
14-ChloroanisoleDiphenylamine4-Methoxytriphenylamine65[4]
2ChlorobenzeneMorpholine4-Phenylmorpholine98[5]
34-ChlorotolueneAniline4-Methyl-N-phenylaniline95[5]
42-Chlorotoluenen-HexylamineN-(n-Hexyl)-2-methylaniline85[5]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The use of this compound has enabled the development of copper-free Sonogashira reactions and reactions that proceed at room temperature.[6]

Table 3: Room-Temperature, Copper-Free Sonogashira Coupling of Aryl Bromides

EntryAryl BromideAlkyneProductYield (%)Ref.
14-BromoanisolePhenylacetylene1-Methoxy-4-(phenylethynyl)benzene95[6]
24-BromotoluenePhenylacetylene1-Methyl-4-(phenylethynyl)benzene98[6]
31-Bromo-4-fluorobenzenePhenylacetylene1-Fluoro-4-(phenylethynyl)benzene93[6]
43-BromopyridinePhenylacetylene3-(Phenylethynyl)pyridine85[6]
Heck Reaction

The Heck reaction is a method for the C-C coupling of an unsaturated halide with an alkene. The Pd/P(t-Bu)₃ catalyst system has proven to be highly effective for the Heck coupling of unactivated and sterically hindered aryl chlorides.[7]

Table 4: Heck Reaction of Aryl Chlorides with Olefins Catalyzed by Pd/P(t-Bu)₃

EntryAryl ChlorideOlefinProductYield (%)Ref.
14-ChlorotolueneStyrene(E)-4-Methylstilbene85[7]
24-ChloroanisoleMethyl acrylateMethyl (E)-4-methoxycinnamate92[7]
31-ChloronaphthaleneStyrene(E)-1-Styrylnaphthalene88[7]
42-Chlorotoluenen-Butyl acrylaten-Butyl (E)-2-methylcinnamate82[7]

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and deoxygenated prior to use. Palladium sources and this compound are air-sensitive and should be handled accordingly. Tri-tert-butylphosphonium tetrafluoroborate (B81430) can be used as an air-stable precursor for the in-situ generation of this compound.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a Pd/P(t-Bu)₃ catalyst system.[8]

Materials:

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Tri-tert-butylphosphonium tetrafluoroborate ([HP(t-Bu)₃]BF₄)

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol)

  • Anhydrous and deoxygenated 1,4-dioxane (B91453) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), [HP(t-Bu)₃]BF₄ (0.024 mmol, 2.4 mol%), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.1 mmol).

  • Add 1,4-dioxane (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol describes a general procedure for the amination of an aryl chloride with a primary or secondary amine.[4]

Materials:

  • Pd₂(dba)₃

  • Tri-tert-butylphosphonium tetrafluoroborate ([HP(t-Bu)₃]BF₄)

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous and deoxygenated toluene (B28343) (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), [HP(t-Bu)₃]BF₄ (0.024 mmol, 2.4 mol%), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube with a stir bar.

  • Add the aryl chloride (1.0 mmol).

  • Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) and toluene (5 mL) under a positive pressure of argon.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol provides a method for the copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne at room temperature.[6]

Materials:

  • Pd₂(dba)₃

  • This compound (P(t-Bu)₃)

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous and deoxygenated tetrahydrofuran (B95107) (THF) (5 mL)

Procedure:

  • To a Schlenk tube under argon, add Pd₂(dba)₃ (0.015 mmol, 3 mol% Pd) and P(t-Bu)₃ (0.036 mmol, 3.6 mol%).

  • Add THF (2 mL) and stir for 10 minutes at room temperature.

  • Add the aryl bromide (1.0 mmol), terminal alkyne (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add the remaining THF (3 mL).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction with diethyl ether (20 mL) and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: Heck Reaction of an Aryl Chloride

This protocol outlines a general procedure for the Heck reaction of an aryl chloride with an olefin.[7]

Materials:

  • Pd₂(dba)₃

  • This compound (P(t-Bu)₃)

  • Aryl chloride (1.0 mmol)

  • Olefin (1.5 mmol)

  • Cesium carbonate (Cs₂CO₃) (1.1 mmol)

  • Anhydrous and deoxygenated 1,4-dioxane (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), P(t-Bu)₃ (0.06 mmol, 6 mol%), and Cs₂CO₃ (1.1 mmol).

  • Add the aryl chloride (1.0 mmol) and the olefin (1.5 mmol).

  • Add 1,4-dioxane (5 mL).

  • Seal the tube and heat in a preheated oil bath at 100-120 °C for 16-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions catalyzed by a palladium complex bearing the this compound ligand. The bulky and electron-donating nature of P(t-Bu)₃ is crucial for promoting the key steps of oxidative addition and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd0 Pd(0)(P(t-Bu)₃)n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)(X)(P(t-Bu)₃)n Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)(Ar')(P(t-Bu)₃)n PdII_Aryl->PdII_Diaryl Ar'-B(OR)₂ Base PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArB Ar'-B(OR)₂ Base Base Product Ar-Ar'

Caption: Suzuki-Miyaura Catalytic Cycle.

Buchwald_Hartwig_Cycle cluster_reactants cluster_products Pd0 Pd(0)(P(t-Bu)₃)n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)(X)(P(t-Bu)₃)n Pd0->PdII_Aryl Ar-X AmineCoord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)(NRR')(P(t-Bu)₃)n PdII_Aryl->PdII_Amido HNRR' Base PdII_Amido->Pd0 Ar-NRR' RedElim Reductive Elimination ArX Ar-X Amine HNRR' Base Base Product Ar-NRR'

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Sonogashira_Cycle cluster_reactants cluster_products Pd0 Pd(0)(P(t-Bu)₃)n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)(X)(P(t-Bu)₃)n Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Alkynyl Ar-Pd(II)(C≡CR)(P(t-Bu)₃)n PdII_Aryl->PdII_Alkynyl H-C≡CR Base PdII_Alkynyl->Pd0 Ar-C≡CR RedElim Reductive Elimination ArX Ar-X Alkyne H-C≡CR Base Base Product Ar-C≡CR

Caption: Copper-Free Sonogashira Catalytic Cycle.

Heck_Reaction_Cycle cluster_reactants cluster_products Pd0 Pd(0)(P(t-Bu)₃)n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)(X)(P(t-Bu)₃)n Pd0->PdII_Aryl Ar-X MigInsert Migratory Insertion PdII_Alkyl RCH(Ar)CH₂-Pd(II)(X)(P(t-Bu)₃)n PdII_Aryl->PdII_Alkyl H₂C=CHR BetaElim β-Hydride Elimination PdH H-Pd(II)(X)(P(t-Bu)₃)n PdII_Alkyl->PdH ArCH=CHR PdH->Pd0 Base BaseRegen Base Regeneration ArX Ar-X Olefin H₂C=CHR Base Base Product ArCH=CHR

Caption: Heck Reaction Catalytic Cycle.

Experimental Workflow

The following diagram illustrates a general experimental workflow for a typical palladium-catalyzed cross-coupling reaction using this compound.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd source, P(t-Bu)₃, base, and reactants setup->reagents solvent Add anhydrous, degassed solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Buchwald-Hartwig Amination Using Tri-tert-butylphosphine (P(t-Bu)3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed cross-coupling of aryl halides with amines, commonly known as the Buchwald-Hartwig amination, utilizing the sterically hindered and electron-rich tri-tert-butylphosphine (P(t-Bu)3) ligand. This ligand is particularly effective for a broad range of substrates, including challenging aryl chlorides.

Overview and Advantages

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The use of P(t-Bu)3 as a ligand for the palladium catalyst offers several advantages:

  • High Reactivity: The strong electron-donating nature and steric bulk of P(t-Bu)3 facilitate the key steps of the catalytic cycle, leading to high catalytic activity.[2]

  • Broad Substrate Scope: The P(t-Bu)3-ligated palladium catalyst is effective for the coupling of a wide variety of aryl and heteroaryl halides (including chlorides) with primary and secondary amines.[3][4]

  • Milder Reaction Conditions: In some cases, the high activity of the catalyst allows for reactions to be conducted at lower temperatures.[2]

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to furnish the desired aryl amine and regenerate the Pd(0) catalyst.[1][5]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) Product Aryl Amine (Ar-NR¹R²) amine_adduct [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ oa_complex->amine_adduct Amine Coordination (HNR¹R²) amide_complex L-Pd(II)(Ar)(NR¹R²) amide_complex->pd0 Reductive Elimination (Ar-NR¹R²) amine_adduct->amide_complex Deprotonation (Base) ArX Aryl Halide (Ar-X) Amine Amine (HNR¹R²) Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Below are general protocols for the Buchwald-Hartwig amination using P(t-Bu)3. Note: These are general guidelines, and optimization of reaction conditions (e.g., catalyst loading, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Procedure for the Amination of Aryl Halides

This protocol is a representative example for the coupling of an aryl halide with an amine.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • This compound tetrafluoroborate (B81430) (P(t-Bu)3·HBF4)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (B28343) (5 mL)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (if solid), palladium precursor, P(t-Bu)3·HBF4, and sodium tert-butoxide.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add the anhydrous toluene via syringe.

  • Add the aryl halide (if liquid) and the amine via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired aryl amine.[6][7]

Experimental_Workflow start Start reagents Combine Aryl Halide, Pd Source, P(t-Bu)3·HBF4, and Base in Vessel start->reagents inert Establish Inert Atmosphere reagents->inert add_solvents_reagents Add Anhydrous Solvent, Liquid Aryl Halide, and Amine inert->add_solvents_reagents heat Heat and Stir (Monitor Progress) add_solvents_reagents->heat workup Cool, Dilute, and Filter heat->workup purify Concentrate and Purify (Column Chromatography) workup->purify end End (Isolated Product) purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Data Presentation: Reaction Scope and Yields

The following tables summarize the performance of the P(t-Bu)3 ligand in the Buchwald-Hartwig amination with various substrates.

Table 1: Amination of Aryl Chlorides with Various Amines

EntryAryl ChlorideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisoleDiphenylaminePd2(dba)3 (1)P(t-Bu)3·HBF4 (2)NaOtBuTolueneReflux1665
22-ChlorotolueneMorpholinePd2(dba)3 (1.5)P(i-BuNCH2CH2)3N (3)NaOtBuToluene10020<40
33-ChloropyridineMorpholinePd2(dba)3 (3)P(i-BuNCH2CH2)3N (3)NaOtBuToluene10020-

Data adapted from various sources for illustrative purposes.[3][6][7]

Table 2: Amination of Aryl Bromides with Various Amines

EntryAryl BromideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzeneCarbazole[Pd(allyl)Cl]2 (1)[t-Bu3PH]BF4 (4)NaOtBuToluene1002413
2BromobenzeneDiphenylamine[Pd(allyl)Cl]2 (1)[t-Bu3PH]BF4 (4)NaOtBuToluene1002496
3BromobenzenePhenoxazine[Pd(allyl)Cl]2 (1)[t-Bu3PH]BF4 (4)NaOtBuToluene1002497

Data adapted from various sources for illustrative purposes.[8]

Troubleshooting and Considerations

  • Ligand to Palladium Ratio: The ratio of P(t-Bu)3 to the palladium precursor can be critical and may require optimization. Ratios of 1:1 to 2:1 (ligand:Pd) are commonly employed.[3]

  • Base Selection: While NaOtBu is a common and effective base, other bases such as K3PO4 or Cs2CO3 can be used, especially for substrates with base-sensitive functional groups.[9]

  • Inert Atmosphere: The catalytic system is sensitive to oxygen, and maintaining a strictly inert atmosphere is crucial for reproducible results.

  • Solvent Purity: The use of anhydrous and degassed solvents is highly recommended to prevent catalyst deactivation.

  • Functional Group Tolerance: While the reaction is generally tolerant of a wide range of functional groups, highly acidic protons or groups that can coordinate strongly to palladium may interfere with the catalysis.[9]

By following these guidelines and considering the factors mentioned, researchers can effectively utilize the P(t-Bu)3-palladium catalytic system for a wide range of C-N bond-forming reactions.

References

The Role of Tri-tert-butylphosphine in Palladium-Catalyzed Heck and Sonogashira Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-tert-butylphosphine (t-Bu₃P) has emerged as a pivotal ligand in palladium-catalyzed cross-coupling reactions, significantly broadening their scope and applicability, particularly for challenging substrates. Its unique steric bulk and strong electron-donating properties facilitate key steps in the catalytic cycle, enabling reactions under milder conditions and with previously unreactive coupling partners like aryl chlorides.[1][2] This document provides detailed application notes and experimental protocols for the use of t-Bu₃P in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Heck and Sonogashira reactions.

Key Advantages of this compound

The efficacy of t-Bu₃P in these transformations can be attributed to several key features:

  • High Electron-Donating Ability: The electron-rich nature of t-Bu₃P enhances the rate of oxidative addition of aryl halides to the palladium(0) center, a crucial step in the catalytic cycle.[1]

  • Steric Bulk: The large steric hindrance of the tert-butyl groups promotes the formation of monoligated palladium species, which are highly reactive. This bulk also facilitates the reductive elimination step, leading to faster product formation.

  • Enhanced Catalyst Stability: The robust nature of the palladium-t-Bu₃P bond can contribute to the overall stability and longevity of the catalyst.

Application in the Heck Reaction

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene. The use of t-Bu₃P has been instrumental in expanding the utility of this reaction to include the more abundant and cost-effective aryl chlorides, which were historically poor substrates.[1][3]

General Experimental Protocol for Heck Coupling of Aryl Chlorides

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Equipment:

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • This compound (t-Bu₃P) or its tetrafluoroborate (B81430) salt (t-Bu₃PH•BF₄)

  • Aryl chloride

  • Alkene

  • Base (e.g., Cesium Carbonate (Cs₂CO₃), Dicyclohexylmethylamine (Cy₂NMe))

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., 1.5 mol % Pd₂(dba)₃) and this compound (e.g., 3-6 mol %) to a dry Schlenk flask equipped with a stir bar.

  • Addition of Reagents: To the flask, add the base (e.g., 1.2 equivalents of Cs₂CO₃), the aryl chloride (1.0 equivalent), and the alkene (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for the specified time (usually 12-24 hours).

  • Monitoring: The reaction progress can be monitored by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography.

Quantitative Data for Heck Reactions with t-Bu₃P

The following table summarizes representative yields for the Heck coupling of various aryl chlorides with different alkenes using a Pd/t-Bu₃P catalyst system.

Aryl ChlorideAlkeneBaseSolventTemp (°C)Yield (%)
4-ChlorotolueneStyreneCs₂CO₃Dioxane10095
Chlorobenzenen-Butyl acrylateCs₂CO₃Dioxane10081
4-ChloroanisoleStyreneCs₂CO₃Dioxane10098
2-Chlorotoluenen-Butyl acrylateCs₂CO₃Dioxane12085
4-ChloroacetophenoneStyreneCy₂NMeDioxane2397

Conditions may vary slightly between different literature reports. The data presented is a representative summary.

Application in the Sonogashira Reaction

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond through the coupling of a vinyl or aryl halide with a terminal alkyne. The use of t-Bu₃P has enabled the development of highly active catalyst systems, including copper-free protocols and reactions that proceed at room temperature.[4]

General Experimental Protocol for Sonogashira Coupling of Aryl Bromides (Copper-Free)

This protocol is a general guideline for a copper-free Sonogashira reaction and may require optimization.

Reagents and Equipment:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (t-Bu₃P)

  • Aryl bromide

  • Terminal alkyne

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane, THF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., 2 mol % Pd(OAc)₂) and t-Bu₃P (e.g., 4 mol %) to a dry Schlenk flask with a stir bar.

  • Addition of Reagents: Add the base (e.g., 2.0 equivalents of K₂CO₃), the aryl bromide (1.0 equivalent), and the terminal alkyne (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (typically 4-24 hours).

  • Monitoring: Monitor the reaction by TLC, GC, or LC-MS.

  • Work-up: After completion, dilute the reaction with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Quantitative Data for Sonogashira Reactions with t-Bu₃P

The following table presents representative yields for the Sonogashira coupling of various aryl halides with terminal alkynes using a Pd/t-Bu₃P catalyst.

Aryl HalideAlkyneCatalyst SystemBaseTemp (°C)Yield (%)
4-BromotoluenePhenylacetylenePd(OAc)₂/t-Bu₃PK₂CO₃RT95
4-Iodoanisole1-HexynePd₂(dba)₃/t-Bu₃PCs₂CO₃RT92
3-BromopyridinePhenylacetylenePd(OAc)₂/t-Bu₃PK₂CO₃5088
4-ChlorobenzonitrilePhenylacetylenePd₂(dba)₃/t-Bu₃P/CuIAmine100>95

Conditions, especially the use of a copper co-catalyst, can vary. The data is a representative summary.

Visualizing the Catalytic Cycles and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycles of the Heck and Sonogashira reactions, along with a general experimental workflow.

Heck_Catalytic_Cycle Pd0 Pd(0)L (L = t-Bu₃P) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene Ar-Pd(II)-X(L)(alkene) Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-Pd(II)-X(L) Mig_Ins->PdII_Alkyl Beta_Hyd_Elim β-Hydride Elimination PdII_Alkyl->Beta_Hyd_Elim PdII_Hydride H-Pd(II)-X(L) Beta_Hyd_Elim->PdII_Hydride Alkene Product Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Base Red_Elim->Pd0 HX + Base-H⁺

Caption: Catalytic cycle of the Heck reaction.

Sonogashira_Copper_Free_Cycle cluster_alkyne Alkyne Activation Pd0 Pd(0)L (L = t-Bu₃P) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Transmetalation Transmetalation (Ligand Exchange) PdII_Aryl->Transmetalation R-C≡C⁻ Deprotonation R-C≡C-H + Base Acetylide R-C≡C⁻ + Base-H⁺ PdII_Acetylide Ar-Pd(II)-C≡CR(L) Transmetalation->PdII_Acetylide Red_Elim Reductive Elimination PdII_Acetylide->Red_Elim Red_Elim->Pd0 Ar-C≡C-R

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

Experimental_Workflow start Start: Assemble Reagents & Glassware setup Reaction Setup (Inert Atmosphere) start->setup addition Sequential Addition: 1. Pd Precursor & t-Bu₃P 2. Base, Aryl Halide, Alkene/Alkyne 3. Solvent setup->addition reaction Reaction (Stirring at specified Temp & Time) addition->reaction monitoring Monitor Progress (TLC, GC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow.

Conclusion

This compound is a powerful and versatile ligand for palladium-catalyzed Heck and Sonogashira reactions. Its application allows for the coupling of a wide range of substrates, including challenging aryl chlorides, often under mild reaction conditions. The protocols and data provided herein serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient construction of complex molecular architectures. As with any catalytic system, optimization for specific substrates is often necessary to achieve maximal yields and selectivity.

References

Application Notes: The Preparation and Use of Tri-tert-butylphosphine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tri-tert-butylphosphine [P(t-Bu)₃] is a highly effective ligand in organometallic chemistry and homogeneous catalysis, prized for its unique steric and electronic properties. As a tertiary phosphine (B1218219), it is characterized by three bulky tert-butyl groups attached to a central phosphorus atom. This structure imparts significant steric hindrance, often quantified by a large Tolman cone angle, and makes the phosphorus atom a very strong electron donor.[1] These characteristics are crucial in stabilizing reactive, low-coordinate metal centers and enhancing the catalytic activity of metal complexes, particularly those of palladium and gold.[2][3]

The electron-rich nature of P(t-Bu)₃ makes the coordinated metal center more nucleophilic, which facilitates critical steps in catalytic cycles, such as oxidative addition in cross-coupling reactions.[1] Complexes derived from this ligand are instrumental in a wide array of organic transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[3][4] The protocols detailed below describe the synthesis of two common and highly useful P(t-Bu)₃ complexes: Bis(this compound)palladium(0) and Chloro(this compound)gold(I). These complexes serve as versatile precatalysts for a multitude of synthetic applications.

Experimental Protocols

Protocol 1: Synthesis of Bis(this compound)palladium(0) [Pd(P(t-Bu)₃)₂]

This protocol describes the synthesis of [Pd(P(t-Bu)₃)₂], a highly active Pd(0) catalyst, via a ligand displacement reaction from tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃]. Due to the air-sensitivity of the phosphine ligand and the final product, all operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or standard Schlenk techniques.[5][6]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • This compound [P(t-Bu)₃]

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous n-hexane

  • Anhydrous diethyl ether

Equipment:

  • Nitrogen- or argon-filled glovebox or Schlenk line setup

  • Round-bottomed flask with a magnetic stir bar

  • Glass pipette or syringe

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: Inside a glovebox, charge a 100-mL round-bottomed flask with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2.98 g, 3.25 mmol).[6]

  • Ligand Addition: In a separate vial, prepare a solution of this compound (P(t-Bu)₃) (e.g., 2.88 g, 14.2 mmol) in approximately 43 mL of anhydrous N,N-dimethylformamide (DMF).[6]

  • Add the P(t-Bu)₃ solution to the flask containing Pd₂(dba)₃. The mixture will form a dark green-brown solution.[6]

  • Reaction: Stir the resulting solution at room temperature (20-40°C) for 2-4 hours.[7] A typical reaction time is around 3 hours at 30°C.[7]

  • Precipitation and Filtration: After the reaction is complete, add anhydrous diethyl ether to the flask to precipitate the product. Collect the resulting solid by vacuum filtration and wash the filter cake with additional diethyl ether to remove residual dba and solvent.

  • Purification: Dissolve the collected solid (filter cake) in a minimal amount of warm n-hexane and filter the solution to remove any insoluble impurities.[4][7]

  • Crystallization: Concentrate the filtrate under vacuum. As the solvent is removed, the product will crystallize.

  • Final Product: Collect the white crystalline product by filtration, wash with a small amount of cold n-hexane, and dry under vacuum.[4][7] The yield is typically high (e.g., 80-84%).[4][6]

Protocol 2: Synthesis of Chloro(this compound)gold(I) [(t-Bu₃P)AuCl]

This protocol details the synthesis of [(t-Bu₃P)AuCl] from the commercially available chloro(dimethylsulfide)gold(I) [AuCl(SMe₂)]. The more strongly coordinating P(t-Bu)₃ ligand displaces the labile dimethylsulfide ligand. The reaction should be performed under an inert atmosphere.

Materials:

Equipment:

  • Nitrogen- or argon-filled glovebox or Schlenk line setup

  • Round-bottomed flask with a magnetic stir bar

  • Syringes for liquid transfer

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve chloro(dimethylsulfide)gold(I) in anhydrous dichloromethane in a round-bottomed flask.

  • Ligand Addition: In a 1:1 molar ratio, add this compound to the solution of the gold precursor.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by ¹H NMR to observe the disappearance of the dimethylsulfide signal.[2]

  • Workup: Once the reaction is complete, remove the dichloromethane solvent under vacuum using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization. Wash the solid with a non-polar solvent like pentane or hexane to remove any unreacted starting materials or byproducts.

  • Final Product: Dry the purified white microcrystalline product under vacuum.[8] The complex is a stable solid with a melting point above 300 °C.[8]

Data Presentation

Table 1: Summary of Synthetic Protocols

Parameter[Pd(P(t-Bu)₃)₂][(t-Bu₃P)AuCl]
Metal Precursor Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]Chloro(dimethylsulfide)gold(I) [AuCl(SMe₂)]
Ligand This compound [P(t-Bu)₃]This compound [P(t-Bu)₃]
Solvent N,N-dimethylformamide (DMF), n-hexaneDichloromethane (DCM)
Reaction Temp. 20-40 °C[7]Room Temperature
Typical Yield 80-84%[4][6]High
Appearance White crystalline solid[6][7]White microcrystalline solid[8]

Table 2: Representative ³¹P NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) / ppm
Free P(t-Bu)₃C₆D₆~62[1]
[Pd(P(t-Bu)₃)₂]C₆D₆85.3[6]
[((t-Bu)₃P)₂Au]⁺ (as chloride salt)CDCl₃97.0[9]

Visualizations

Experimental Workflow

G General Workflow for Synthesis of Air-Sensitive P(t-Bu)₃ Complexes cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_char Characterization reactants 1. Weigh Reactants (Metal Precursor, P(t-Bu)₃) setup 2. Assemble Glassware (Under Inert Atmosphere) reactants->setup dissolve 3. Dissolve Precursor (Anhydrous Solvent) setup->dissolve add_ligand 4. Add P(t-Bu)₃ Solution dissolve->add_ligand reaction 5. Stir at Defined Temperature & Time add_ligand->reaction precipitate 6. Precipitate Crude Product reaction->precipitate filter_wash 7. Filter and Wash Solid precipitate->filter_wash recrystallize 8. Recrystallize from Appropriate Solvent filter_wash->recrystallize dry 9. Dry Final Product (Under Vacuum) recrystallize->dry characterize 10. Analyze Product (³¹P NMR, ¹H NMR, etc.) dry->characterize

Caption: General workflow for synthesizing air-sensitive metal phosphine complexes.

Ligand Property-Activity Relationship

G Influence of P(t-Bu)₃ Ligand Properties on Catalytic Activity ligand This compound P(t-Bu)₃ Ligand prop1 Large Steric Bulk (High Cone Angle) ligand->prop1 prop2 Strong σ-Donor (Electron Rich) ligand->prop2 effect1 Promotes Low Coordination Numbers (e.g., L₂Pd⁰) prop1->effect1 effect3 Increases Electron Density on Metal Center prop2->effect3 effect2 Creates Labile Coordination Site effect1->effect2 result Enhanced Catalytic Activity (e.g., in Cross-Coupling) effect2->result effect3->result

Caption: Logical flow from P(t-Bu)₃ ligand properties to catalytic enhancement.

References

Application Notes and Protocols for the In-Situ Generation of Tri-tert-butylphosphine from its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-tert-butylphosphine [P(t-Bu)₃] is a highly effective ligand in palladium-catalyzed cross-coupling reactions, prized for its strong electron-donating properties and bulky steric profile. These characteristics facilitate challenging transformations, including the coupling of unreactive aryl chlorides. However, the free phosphine (B1218219) is a pyrophoric solid with a low melting point and is extremely sensitive to air, making it difficult and hazardous to handle.[1]

To circumvent these issues, the air-stable salt, tri-tert-butylphosphonium tetrafluoroborate (B81430) ([t-Bu₃PH]BF₄), is widely used as a convenient precursor. The active this compound ligand is generated in-situ through deprotonation by a base present in the reaction mixture. This approach offers significant advantages in terms of safety, ease of handling, and storage without compromising catalytic activity. These application notes provide a detailed overview and protocols for the effective in-situ generation of this compound for use in common cross-coupling reactions.

Quantitative Data Summary

Table 1: Buchwald-Hartwig Amination Reactions

Aryl HalideAminePd-SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Chloroanisole (B146269)Diphenylamine (B1679370)Pd₂(dba)₃NaOtBuToluene (B28343)Reflux1665[2][3]
BromobenzeneCarbazole[Pd(allyl)Cl]₂t-BuOLiToluene10024>95 (conv.)[1]
BromobenzeneDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496 (conv.)[1]

conv. = conversion

Table 2: Suzuki-Miyaura Coupling Reactions

Aryl HalideBoronic AcidPd-SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromotoluene (B49008)Phenylboronic acidPd₂(dba)₃KF·2H₂OTHFRT1298[4]
1-Bromo-3,5-dimethylbenzene4-Formylphenylboronic acidPd₂(dba)₃KF·2H₂OTHFRT1295[4]
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃Cs₂CO₃Dioxane802494[5]
4-Bromoanisole2-Methylphenylboronic acidPd(OAc)₂K₃PO₄Toluene1001691
4-IodoacetophenonePhenylboronic acidPd₂(dba)₃KF·2H₂OTHFRT1297[4]

RT = Room Temperature

Experimental Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction involving the in-situ generation of this compound is depicted below.

in_situ_generation Workflow for In-Situ Generation of P(t-Bu)3 cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_insitu In-Situ Generation reagents Aryl Halide, Boronic Acid/Amine, Solvent mixing Combine Reagents reagents->mixing pd_source Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) pd_source->mixing phosphine_salt [t-Bu3PH]BF4 phosphine_salt->mixing eq [t-Bu3PH]BF4 + Base  ->  P(t-Bu)3 + [Base-H]BF4 base Base (e.g., NaOtBu, K3PO4, KF) base->mixing heating Heat to Reaction Temperature mixing->heating Deprotonation of [t-Bu3PH]BF4 occurs stirring Stir for Specified Time heating->stirring quench Quench Reaction stirring->quench extraction Aqueous/Organic Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling using in-situ generated this compound.

Detailed Experimental Protocols

The following protocols are detailed examples of common cross-coupling reactions that utilize the in-situ generation of this compound.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol describes the synthesis of 4-methoxytriphenylamine (B1588709) from 4-chloroanisole and diphenylamine.[2][3]

Materials:

  • 4-Chloroanisole

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphonium tetrafluoroborate ([t-Bu₃PH]BF₄)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).

  • Under a nitrogen or argon atmosphere, add Pd₂(dba)₃ (0.287 g, 0.131 mmol, 1 mol%), [t-Bu₃PH]BF₄ (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol, 2.2 eq.).

  • Heat the reaction mixture to reflux and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (B109758) (300 mL) and filter through a pad of celite to remove insoluble salts.

  • Dry the filtrate over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired 4-methoxytriphenylamine.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol details a room-temperature Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.[4]

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphonium tetrafluoroborate ([t-Bu₃PH]BF₄)

  • Potassium fluoride (B91410) dihydrate (KF·2H₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Argon gas

Procedure:

  • In a glovebox or under an argon atmosphere, add Pd₂(dba)₃ (0.0050 mmol), [t-Bu₃PH]BF₄ (0.012 mmol), phenylboronic acid (1.10 mmol), and KF·2H₂O (3.30 mmol) to a reaction vial containing a stir bar.

  • Seal the vial with a septum cap.

  • Add anhydrous THF (2.0 mL) followed by 4-bromotoluene (1.00 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, dilute the mixture with diethyl ether (2 mL) and filter through a plug of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 4-methyl-1,1'-biphenyl.

Logical Relationships of Reaction Components

The success of the in-situ generation of this compound and the subsequent cross-coupling reaction depends on the interplay between the key components.

logical_relationships Phosphonium_Salt [t-Bu3PH]BF4 (Air-stable Precursor) Active_Ligand P(t-Bu)3 (Active Ligand) Phosphonium_Salt->Active_Ligand Deprotonation Base Base (e.g., NaOtBu, K3PO4) Base->Active_Ligand Enables Active_Catalyst [Pd(0)-P(t-Bu)3] (Active Catalyst) Active_Ligand->Active_Catalyst Ligand Association Pd_Precursor Pd(0) or Pd(II) Precursor (e.g., Pd2(dba)3, Pd(OAc)2) Pd_Precursor->Active_Catalyst Forms Product Coupled Product Active_Catalyst->Product Catalyzes Coupling Substrates Aryl Halide + Coupling Partner Substrates->Product React to form

Caption: Logical relationship of components for in-situ ligand generation and catalysis.

Conclusion

The in-situ generation of this compound from its air-stable tetrafluoroborate salt is a robust and highly practical method for performing palladium-catalyzed cross-coupling reactions. This approach enhances laboratory safety and simplifies experimental procedures by avoiding the handling of the pyrophoric and air-sensitive free phosphine. By selecting the appropriate base and reaction conditions, researchers can effectively utilize the superior catalytic activity of this compound for a wide range of synthetic transformations in academic and industrial settings.

References

Application Notes and Protocols for Reactions with Air-Sensitive Phosphines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and standardized protocols for the successful execution of chemical reactions involving air-sensitive phosphine (B1218219) ligands. Phosphines are a critical class of ligands in catalysis and are integral to the synthesis of numerous pharmaceutical compounds.[1][2][3] However, their propensity for oxidation necessitates the use of specialized air-free techniques to ensure reaction reproducibility and product purity.[4][5][6] These notes cover the selection of appropriate experimental setups, solvent preparation, and step-by-step procedures for handling solid and liquid reagents.

Choosing the Appropriate Experimental Setup

The two primary methods for handling air-sensitive compounds are the use of a glovebox or a Schlenk line.[7][8][9][10] The choice between these techniques depends on the scale of the reaction, the sensitivity of the reagents, and the specific manipulations required.

FeatureGloveboxSchlenk Line
Atmosphere Control Provides a continuously maintained inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and moisture (often <1 ppm).[11]Creates an inert atmosphere within individual flasks through cycles of evacuation and backfilling with an inert gas.[12][13] Atmosphere purity is dependent on technique.
Manipulation Allows for direct, albeit sometimes cumbersome, handling of reagents and equipment within the inert environment using integrated gloves.[6]Involves indirect manipulation of reagents through septa using syringes and cannulas.[5][14]
Scale Ideal for small to medium-scale reactions and for storing and weighing out air-sensitive solids.[13]Suitable for a wide range of reaction scales, from milligrams to kilograms.
Cost & Maintenance Higher initial cost and requires regular maintenance of the catalyst and atmosphere.[11]Lower initial cost, with maintenance primarily involving the vacuum pump and glassware.
Best Suited For Weighing and handling of highly pyrophoric or extremely air-sensitive solids; conducting multiple small-scale reactions in parallel.Most standard synthetic reactions, distillations, filtrations, and reactions requiring heating or cooling over extended periods.[13]

A logical workflow for selecting the appropriate experimental setup is illustrated below.

G Decision-Making Flowchart for Setup Selection cluster_start cluster_sensitivity Sensitivity Assessment cluster_manipulation Manipulation Requirements cluster_decision Setup Selection start Reaction with Air-Sensitive Phosphine sensitivity Assess Sensitivity of Phosphine and other Reagents to Air/Moisture start->sensitivity manipulation Determine Required Manipulations (e.g., weighing solid, liquid transfer, filtration) sensitivity->manipulation glovebox Glovebox manipulation->glovebox Requires direct handling of highly sensitive solids schlenk Schlenk Line manipulation->schlenk Standard liquid/solid transfers, heating/cooling required glovebox_schlenk Glovebox and Schlenk Line Combination manipulation->glovebox_schlenk Weighing of solid in glovebox, reaction on Schlenk line

Caption: Decision flowchart for selecting the appropriate experimental setup.

Preparation of Anhydrous and Degassed Solvents

The removal of dissolved oxygen and residual water from solvents is critical for the success of reactions involving air-sensitive phosphines.[15][16] Several methods can be employed for this purpose.

Degassing MethodProcedureEfficacyBest For
Purging/Sparging An inert gas (nitrogen or argon) is bubbled through the solvent for an extended period (30-60 minutes).[12][15][17]Least effective method, suitable for less sensitive reactions.[17]Large volumes of solvent that need to be roughly degassed.[17]
Freeze-Pump-Thaw The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and the solvent is then thawed. This cycle is typically repeated three times.[5][12][17]The most effective method for removing dissolved gases.[12][17]Highly sensitive reactions where complete removal of oxygen is crucial.
Sonication The solvent is sonicated under a light vacuum, and the atmosphere is then replaced with an inert gas. This cycle is repeated 5-10 times.[5][12]More effective than purging and faster than freeze-pump-thaw.[12]Degassing solvents for HPLC and moderately sensitive reactions.[12]

Experimental Protocols

The following are generalized protocols for setting up a reaction with an air-sensitive phosphine ligand. These should be adapted based on the specific requirements of the chemical transformation.

Protocol 1: Reaction Setup Using a Schlenk Line

This protocol describes a typical setup for a reaction, such as a palladium-catalyzed cross-coupling, where an air-sensitive phosphine ligand is used.[1][18]

Materials:

  • Schlenk flask and other appropriate glassware (e.g., condenser, addition funnel)

  • Vacuum/inert gas manifold (Schlenk line)

  • Syringes and needles

  • Cannula

  • Magnetic stirrer and stir bar

  • Septa

  • Grease for ground-glass joints

Procedure:

  • Glassware Preparation: All glassware should be oven-dried (typically at 125-140°C overnight) and assembled while hot, then allowed to cool under a positive pressure of inert gas.[5][14] Alternatively, assemble the glassware cold and flame-dry under vacuum. Grease all joints to ensure an airtight seal.[13]

  • Inert Atmosphere Introduction: Attach the assembled apparatus to the Schlenk line. Evacuate the flask by opening it to the vacuum line and then backfill with inert gas. Repeat this "evacuate-refill" cycle three to four times to ensure the removal of atmospheric gases.[10][12]

  • Addition of Solid Reagents: If the phosphine ligand and other reagents (e.g., metal precursor, substrate) are air-stable solids, they can be added to the flask before purging. If they are air-sensitive, they should be weighed out in a glovebox and added to the flask under an inert atmosphere.[13]

  • Addition of Solvents and Liquid Reagents: Add the degassed solvent to the reaction flask via a cannula or a syringe.[4]

  • Reaction Execution: Commence stirring and, if required, heat or cool the reaction mixture to the desired temperature. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR) by withdrawing aliquots under a positive flow of inert gas.

  • Workup: Upon completion, the reaction is typically quenched and worked up. Air-sensitive products may require purification using techniques such as filtration through a Schlenk filter or chromatography under an inert atmosphere.[5][19]

Protocol 2: Handling of Air-Sensitive Solids and Solutions

Handling Solids:

  • Glovebox: The most reliable method for handling air-sensitive solids is within a glovebox.[4][13] Weigh the desired amount of the solid in the glovebox and transfer it to a pre-dried Schlenk flask. Seal the flask before removing it from the glovebox.

  • Solution Transfer: An effective way to add a solid reagent during a reaction is to first dissolve it in a separate, dry Schlenk flask containing degassed solvent. This solution can then be transferred to the main reaction flask via a cannula.[13]

Handling Liquids:

  • Syringe Transfer: For transferring small to moderate volumes of air-sensitive liquids or solutions, use a dry, inert gas-flushed syringe.[5][14] Pierce the septum of the reagent bottle with the needle, ensuring the system is under a positive pressure of inert gas, and draw the desired volume.

  • Cannula Transfer: For larger volumes, a double-tipped needle (cannula) is used to transfer liquids between flasks.[4][5] A slight positive pressure of inert gas in the source flask will facilitate the transfer into the receiving flask, which should be vented with an outlet needle.

The general workflow for setting up a reaction on a Schlenk line is depicted in the following diagram.

G General Workflow for Schlenk Line Reaction Setup cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A Oven-dry and assemble glassware B Attach to Schlenk line and perform 3x evacuate-refill cycles A->B C Add air-stable solids (if any) B->C Option 1 D Add air-sensitive solids (weighed in glovebox) B->D Option 2 E Add degassed solvent (via cannula/syringe) C->E D->E F Add liquid reagents (via syringe) E->F G Stir and heat/cool as required F->G H Monitor reaction progress G->H I Quench and workup under inert atmosphere H->I Reaction complete J Isolate and characterize product I->J

Caption: Workflow for a typical reaction using a Schlenk line.

Safety Considerations

  • Pyrophoric Reagents: Many reagents used in conjunction with phosphines, such as organolithiums, are pyrophoric and will ignite on contact with air.[5][6] Always handle these with extreme caution.

  • Pressure: Never heat a closed system. Ensure that any reaction under a positive pressure of inert gas is properly vented through a bubbler.[5] Schlenk glassware is not designed to withstand high pressures.

  • Solvent Handling: Use appropriate personal protective equipment (PPE) when handling flammable and potentially toxic solvents.

  • Quenching: Quench reactive reagents slowly and carefully, typically at a low temperature. The initial part of the quench can be highly exothermic.[19]

By adhering to these protocols and safety guidelines, researchers can confidently and safely perform reactions with air-sensitive phosphines, leading to reliable and reproducible results in their synthetic endeavors.

References

Application Notes and Protocols: Tri-tert-butylphosphine in C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tri-tert-butylphosphine [P(t-Bu)₃] has emerged as a pivotal ligand in transition metal-catalyzed carbon-hydrogen (C-H) bond activation, a field that is revolutionizing the synthesis of complex organic molecules. Its unique steric and electronic properties make it highly effective in facilitating challenging C-H functionalization reactions, which are crucial for late-stage modification of drug candidates and the efficient construction of novel chemical entities.

The significant steric bulk of this compound, characterized by a large Tolman cone angle of 182°, coupled with its strong electron-donating nature, promotes the formation of catalytically active, low-coordinate metal centers.[1] This combination is instrumental in accelerating key steps in the catalytic cycle, such as oxidative addition and reductive elimination, enabling the use of less reactive substrates like aryl chlorides under milder conditions.[2]

These application notes provide an overview of the utility of this compound in palladium-, rhodium-, and iridium-catalyzed C-H activation reactions, complete with detailed experimental protocols and comparative data to guide researchers in applying this powerful tool in their own synthetic endeavors.

Palladium-Catalyzed C-H Arylation of Heteroarenes

The combination of palladium catalysts with this compound is highly effective for the direct C-H arylation of electron-rich heteroarenes with aryl halides. This methodology avoids the need for pre-functionalization of the heterocycle, offering a more atom- and step-economical route to valuable biaryl structures. The bulky and electron-rich nature of P(t-Bu)₃ is crucial for promoting the oxidative addition of even challenging aryl chlorides and facilitating the subsequent C-H activation and reductive elimination steps.

Comparative Data for Ligand Screening in C-H Arylation:

While specific data for a direct ligand comparison in a single C-H arylation reaction is diffuse, the general consensus in the literature supports the superiority of bulky, electron-rich phosphines like P(t-Bu)₃ for challenging couplings. For related cross-coupling reactions, such as the Suzuki-Miyaura coupling of aryl chlorides, the P(t-Bu)₃ ligand consistently provides higher yields and turnover numbers compared to less bulky or electron-donating phosphines like PPh₃.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of Thiazoles

This protocol describes the direct arylation of a thiazole (B1198619) derivative with an aryl bromide, a common transformation in medicinal chemistry.

Reaction Scheme:

Materials:

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂]

  • This compound [P(t-Bu)₃] or Tri-tert-butylphosphonium tetrafluoroborate (B81430) [P(t-Bu)₃H]BF₄

  • Aryl bromide

  • Thiazole derivative

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane (B91453)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), [P(t-Bu)₃H]BF₄ (4 mol%), and K₂CO₃ (2.0 equivalents).

  • Add the aryl bromide (1.0 equivalent) and the thiazole derivative (1.2 equivalents).

  • Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration with respect to the aryl bromide).

  • Seal the flask and heat the reaction mixture at 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired arylated thiazole.

Catalytic Cycle for Palladium-Catalyzed C-H Arylation:

G Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-Het Ar-Pd(II)(L)-Het Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-Het C-H Activation (Heteroarene, -HX) Ar-Het Ar-Het Ar-Pd(II)(L)-Het->Ar-Het Reductive Elimination Ar-Het->Pd(0)L Catalyst Regeneration

Caption: Palladium-catalyzed C-H arylation cycle.

Iridium-Catalyzed C-H Borylation

Iridium catalysis, often in conjunction with phenanthroline or bipyridine ligands, is a powerful method for the borylation of C-H bonds. While this compound is less common in this specific transformation, its principles of steric and electronic influence are still relevant. The use of bulky ligands can influence the regioselectivity of the borylation, favoring less sterically hindered positions.

Quantitative Data for Iridium-Catalyzed C-H Borylation:

The following table presents representative data for the iridium-catalyzed borylation of an aromatic substrate, highlighting typical reaction conditions and outcomes.

EntryCatalyst (mol%)Ligand (mol%)Borylation ReagentSolventTemp (°C)Time (h)Yield (%)
1[Ir(COD)OMe]₂ (1.5)dtbpy (3.0)B₂pin₂Cyclohexane (B81311)801295
2[Ir(COD)Cl]₂ (1.5)phen (3.0)B₂pin₂THF801692

dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; phen = 1,10-phenanthroline; B₂pin₂ = bis(pinacolato)diboron

Experimental Protocol: Iridium-Catalyzed Aromatic C-H Borylation

This protocol provides a general procedure for the borylation of an aromatic C-H bond using an iridium catalyst.

Materials:

  • [Ir(COD)OMe]₂ (bis(1,5-cyclooctadiene)diiridium(I) dimethoxide)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Aromatic substrate

  • Anhydrous cyclohexane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk tube or vial)

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox, add [Ir(COD)OMe]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.2 equivalents) to a Schlenk tube or a vial equipped with a magnetic stir bar.

  • Add the aromatic substrate (1.0 equivalent).

  • Add anhydrous cyclohexane (to achieve a 0.5 M concentration with respect to the substrate).

  • Seal the tube or vial and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C with stirring for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Experimental Workflow for C-H Borylation:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Add Catalyst Add Catalyst Add Ligand Add Ligand Add Catalyst->Add Ligand Add B2pin2 Add B2pin2 Add Ligand->Add B2pin2 Add Substrate Add Substrate Add B2pin2->Add Substrate Add Solvent Add Solvent Add Substrate->Add Solvent Seal Vessel Seal Vessel Add Solvent->Seal Vessel Heat & Stir Heat & Stir Seal Vessel->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Cool to RT Cool to RT Monitor Progress->Cool to RT Remove Solvent Remove Solvent Cool to RT->Remove Solvent Purify Product Purify Product Remove Solvent->Purify Product

Caption: General workflow for an iridium-catalyzed C-H borylation experiment.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts, often paired with phosphine (B1218219) ligands, are also effective for a variety of C-H activation reactions. This compound can be a highly effective ligand in these systems, promoting reactions such as the addition of arylboronic acids to aldehydes. The strong σ-donating ability of P(t-Bu)₃ enhances the reactivity of the rhodium center.

Comparative Data for Phosphine Ligands in Rhodium-Catalyzed Addition:

The following data summarizes the effect of different phosphine ligands on the rhodium-catalyzed addition of phenylboronic acid to 4-anisaldehyde, demonstrating the superior performance of this compound.[1]

Phosphine LigandP/Rh RatioYield (%)
PPh₃310
PCy₃395
P(t-Bu)₃ 1 98
dppe1.515
dppp1.530
dppb1.560
dppf1.575

Experimental Protocol: Rhodium-Catalyzed Addition of Phenylboronic Acid to an Aldehyde

This protocol is based on the conditions that demonstrate the high efficacy of this compound in this transformation.

Materials:

  • [Rh(acac)(CO)₂] (Acetylacetonatodicarbonylrhodium(I))

  • This compound [P(t-Bu)₃]

  • Phenylboronic acid

  • 4-Anisaldehyde

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add [Rh(acac)(CO)₂] (1-2 mol%).

  • Add a solution of this compound (1-2 mol%) in the anhydrous solvent.

  • Add the 4-anisaldehyde (1.0 equivalent) and phenylboronic acid (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or ¹H NMR spectroscopy.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Relationship of Catalyst Components:

G Metal Precursor Metal Precursor Active Catalyst Active Catalyst Metal Precursor->Active Catalyst Ligand Ligand Ligand->Active Catalyst Product Product Active Catalyst->Product Substrates Substrates Substrates->Product

Caption: Relationship of components in a catalytic C-H activation reaction.

Conclusion

This compound is a versatile and powerful ligand for a range of C-H activation reactions catalyzed by palladium, rhodium, and iridium. Its pronounced steric bulk and strong electron-donating properties are key to its success in promoting challenging transformations, often under milder conditions and with higher efficiency than other phosphine ligands. The protocols and data presented here serve as a guide for researchers to harness the potential of this compound in their synthetic endeavors, from fundamental methodology development to the synthesis of complex molecules in drug discovery.

References

The Strategic Application of Tri-tert-butylphosphonium Tetrafluoroborate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tri-tert-butylphosphonium tetrafluoroborate (B81430) ([P(t-Bu)₃H]BF₄) has emerged as an indispensable reagent in the toolkit of synthetic chemists, particularly within the realms of pharmaceutical and materials science research. Its primary value lies in its role as a stable, crystalline, and air-tolerant precursor to the highly effective yet pyrophoric and air-sensitive tri-tert-butylphosphine (P(t-Bu)₃) ligand.[1] The in situ generation of this bulky, electron-rich phosphine (B1218219) ligand from its tetrafluoroborate salt under basic conditions circumvents significant handling challenges, thereby enhancing laboratory safety and experimental reproducibility.[1]

The steric bulk (cone angle of 182°) and strong electron-donating ability of the P(t-Bu)₃ ligand are crucial for its efficacy in palladium-catalyzed cross-coupling reactions. These properties facilitate the oxidative addition of challenging substrates, such as aryl chlorides, and promote the reductive elimination step, leading to higher reaction rates and yields. This reagent has proven instrumental in a variety of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Stille, and Sonogashira couplings, enabling the synthesis of complex molecular architectures under mild conditions.[1]

Key Applications & Quantitative Data

The catalyst system derived from tri-tert-butylphosphonium tetrafluoroborate and a palladium source is highly versatile, demonstrating remarkable activity for a range of cross-coupling reactions. Below are key applications with representative quantitative data.

Suzuki-Miyaura Coupling

The palladium/P(t-Bu)₃ catalyst system is highly effective for the Suzuki-Miyaura coupling of aryl and vinyl halides, including the less reactive but more economical aryl chlorides.[1] This methodology allows for the formation of biaryl compounds, a common motif in pharmaceuticals and organic materials, often at room temperature and with low catalyst loadings.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides Catalyzed by Pd/P(t-Bu)₃

EntryAryl ChlorideArylboronic AcidConditionsYield (%)
14-Chlorotoluene (B122035)Phenylboronic acid1.5% Pd₂(dba)₃, 3% P(t-Bu)₃HBF₄, KF, THF, RT, 12h95
22-ChlorotoluenePhenylboronic acid1.5% Pd₂(dba)₃, 3% P(t-Bu)₃HBF₄, KF, THF, RT, 12h94
34-Chloroanisole (B146269)Phenylboronic acid1.5% Pd₂(dba)₃, 3% P(t-Bu)₃HBF₄, KF, THF, RT, 12h93
44-Chlorobenzonitrile (B146240)Phenylboronic acid1.5% Pd₂(dba)₃, 3% P(t-Bu)₃HBF₄, KF, THF, RT, 12h98
51-Chloro-4-nitrobenzenePhenylboronic acid1.5% Pd₂(dba)₃, 3% P(t-Bu)₃HBF₄, KF, THF, RT, 12h99

Data sourced from literature reports.

Buchwald-Hartwig Amination

This phosphonium (B103445) salt is a ligand precursor of choice for the Buchwald-Hartwig amination, facilitating the formation of C-N bonds. The reaction couples a wide range of amines with aryl halides and pseudohalides, including challenging substrates like aryl chlorides and heterocyclic compounds.

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides

EntryAryl ChlorideAmineConditionsYield (%)
14-ChloroanisoleDiphenylamine (B1679370)1 mol% Pd₂(dba)₃, 2 mol% P(t-Bu)₃HBF₄, NaOtBu, Toluene (B28343), reflux, 16h65
24-ChlorotolueneAniline1.5 mol% Pd(dba)₂, 1 mol% P(t-Bu)₃HBF₄, NaOtBu, Toluene, reflux, 24h95-99
3ChlorobenzeneMorpholine1 mol% Pd(OAc)₂, 2 mol% P(t-Bu)₃HBF₄, NaOtBu, Toluene, 100 °C, 3h98
42-ChloropyridineN-Methylaniline1 mol% Pd(OAc)₂, 2 mol% P(t-Bu)₃HBF₄, NaOtBu, Toluene, 80 °C, 24h88

Data sourced from literature reports and manufacturer application notes.

Heck Reaction

In the Heck reaction, the Pd/P(t-Bu)₃ catalyst system enables the coupling of aryl halides with alkenes. The use of tri-tert-butylphosphonium tetrafluoroborate allows for these reactions to be conducted under milder conditions, even at room temperature for activated aryl chlorides.

Table 3: Heck Reaction of Aryl Chlorides Catalyzed by Pd/P(t-Bu)₃

EntryAryl ChlorideAlkeneConditionsYield (%)
14-ChlorobenzonitrileStyrene (B11656)1.5% Pd₂(dba)₃, 1.5% Pd(P(t-Bu)₃)₂, Cy₂NMe, Toluene, RT, 24h98
24-Chloroacetophenonen-Butyl acrylate1.5% Pd₂(dba)₃, 6% P(t-Bu)₃HBF₄, Cs₂CO₃, Dioxane, 100 °C, 12h94
3ChlorobenzeneButyl methacrylate3.0 mol% Pd(P(t-Bu)₃)₂, Cy₂NMe, Toluene, 100 °C, 22h85
41-Chloro-4-fluorobenzeneStyrene1.5% Pd₂(dba)₃, 6% P(t-Bu)₃HBF₄, Cs₂CO₃, Dioxane, 120 °C, 12h91

Data sourced from literature reports and Organic Syntheses procedures.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes the synthesis of 4-methylbiphenyl (B165694) from 4-chlorotoluene and phenylboronic acid.

Materials:

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphonium tetrafluoroborate ([P(t-Bu)₃H]BF₄)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous dioxane

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • In a nitrogen-filled glovebox, an oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), [P(t-Bu)₃H]BF₄ (0.036 mmol, 3.6 mol%), and K₃PO₄ (3.0 mmol).

  • The Schlenk tube is sealed, removed from the glovebox, and connected to a Schlenk line.

  • 4-Chlorotoluene (1.0 mmol) and phenylboronic acid (1.5 mmol) are added to the tube under a positive pressure of argon.

  • Anhydrous THF (3 mL) is added via syringe, and the mixture is stirred vigorously.

  • The reaction is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 4-methylbiphenyl.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the synthesis of 4-methoxytriphenylamine (B1588709) from 4-chloroanisole and diphenylamine.[2]

Materials:

  • 4-Chloroanisole

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphonium tetrafluoroborate ([P(t-Bu)₃H]BF₄)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a 3-necked 300 mL round-bottom flask are added diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).[2]

  • Under a nitrogen atmosphere, Pd₂(dba)₃ (0.287 g, 0.131 mmol, 1 mol%), [P(t-Bu)₃H]BF₄ (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol, 2.2 eq.) are added.[2]

  • The reaction mixture is refluxed for 16 hours under a nitrogen atmosphere.[2]

  • After cooling to room temperature, the reaction is diluted with dichloromethane (B109758) (300 mL).[2]

  • The suspension is filtered, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.[2]

  • The crude product is purified by silica-gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1) followed by recrystallization from hexane (B92381) to afford 4-methoxytriphenylamine as a white solid (5.26 g, 65% yield).[2]

Protocol 3: Heck Reaction of an Activated Aryl Chloride at Room Temperature

This protocol is for the synthesis of (E)-4-(2-phenylethenyl)benzonitrile from 4-chlorobenzonitrile and styrene.

Materials:

  • Bis(this compound)palladium(0) ([Pd(P(t-Bu)₃)₂])

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4-Chlorobenzonitrile

  • N-Methyldicyclohexylamine (Cy₂NMe)

  • Styrene

  • Anhydrous toluene

Procedure:

  • An oven-dried, three-necked, round-bottomed flask is equipped with a condenser, rubber septum, and magnetic stir bar and cooled under a stream of argon.

  • The flask is charged with [Pd(P(t-Bu)₃)₂] (0.238 g, 0.466 mmol, 1.5 mol% Pd), Pd₂(dba)₃ (0.213 g, 0.233 mmol, 1.5 mol% Pd), and 4-chlorobenzonitrile (4.25 g, 30.9 mmol).

  • The flask is purged with argon, and 62 mL of toluene is added. The mixture is stirred at room temperature to form a dark, red-purple solution.

  • N-Methyldicyclohexylamine (7.5 mL, 35.0 mmol) and styrene (3.8 mL, 33.2 mmol) are added sequentially via syringe.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion, the mixture is diluted with diethyl ether (100 mL) and washed with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol (B145695) to afford (E)-4-(2-phenylethenyl)benzonitrile.

Visualizations

The following diagrams illustrate the key relationships and processes involving tri-tert-butylphosphonium tetrafluoroborate.

G cluster_workflow General Experimental Workflow start Weigh Reagents: Aryl Halide, Coupling Partner, [P(t-Bu)3H]BF4, Pd Source, Base setup Assemble Reaction Under Inert Atmosphere (Ar/N2) start->setup 1 solvent Add Anhydrous Solvent setup->solvent 2 reaction Stir at Defined Temperature & Time solvent->reaction 3 workup Aqueous Workup: Extraction & Washing reaction->workup 4 purify Purification: Chromatography or Recrystallization workup->purify 5 product Isolated Product purify->product 6 G cluster_cycle Simplified Palladium Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_intermediate Ar-Pd(II)-X(L) oxidative_add->pd2_intermediate transmetal Transmetalation pd2_intermediate->transmetal pd2_couple Ar-Pd(II)-R(L) transmetal->pd2_couple mx M-X transmetal->mx reductive_elim Reductive Elimination pd2_couple->reductive_elim reductive_elim->pd0 product Ar-R reductive_elim->product arx Ar-X arx->oxidative_add rm R-M rm->transmetal G cluster_logic Logical Relationships cluster_apps Applications reagent [P(t-Bu)3H]BF4 (Air-Stable Precursor) deprotonation Base (e.g., NaOtBu, K3PO4) reagent->deprotonation Reacts with ligand P(t-Bu)3 (Active Ligand) deprotonation->ligand Generates catalyst [Pd(0) / P(t-Bu)3] Catalyst System ligand->catalyst Forms suzuki Suzuki Coupling catalyst->suzuki heck Heck Reaction catalyst->heck buchwald Buchwald-Hartwig Amination catalyst->buchwald stille Stille Coupling catalyst->stille

References

Troubleshooting & Optimization

Technical Support Center: Palladium-Catalyzed Cross-Coupling with P(t-Bu)₃

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions utilizing tri(tert-butyl)phosphine (P(t-Bu)₃). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low or the reaction is not proceeding to completion. What are the common causes?

A1: Low yields in cross-coupling reactions with P(t-Bu)₃ can stem from several factors. A primary concern is the air and moisture sensitivity of the P(t-Bu)₃ ligand and the resulting palladium complexes.[1][2] Oxidation of P(t-Bu)₃ to tri-tert-butylphosphine oxide can inhibit the catalytic cycle.[3] Other potential issues include suboptimal choice of base or solvent, inappropriate palladium-to-ligand ratio, or catalyst deactivation. For challenging substrates, such as sterically hindered or electron-rich aryl chlorides, careful optimization of reaction conditions is crucial.[4]

Q2: I am observing the formation of side products. What are the likely culprits?

A2: The formation of side products can be reaction-specific. In Suzuki-Miyaura couplings, an undesirable side reaction is the protodeboronation of the boronic acid derivative, which can be accelerated by bulky phosphine (B1218219) ligands like P(t-Bu)₃.[5] In Heck reactions, alkene isomerization can occur, which may be minimized by using a less polar solvent or adding a halide salt. Homocoupling of the aryl halide is another potential side reaction, particularly at elevated temperatures.

Q3: Is the P(t-Bu)₃ ligand and its palladium complexes air-stable?

A3: There is some debate, but it is widely recommended to handle P(t-Bu)₃ and its palladium complexes under an inert atmosphere (e.g., Argon or Nitrogen).[1] P(t-Bu)₃ is susceptible to oxidation to the corresponding phosphine oxide, which can be detrimental to the reaction.[3][6] While some pre-catalysts are sold as air-stable solids, they can become air-sensitive once activated in solution.[7]

Q4: What is the optimal ligand-to-palladium ratio when using P(t-Bu)₃?

A4: The optimal ligand-to-palladium ratio can vary depending on the specific reaction. For Suzuki reactions, a 1:1 to 4:1 ratio is often employed, with 2:1 being a common starting point for monodentate ligands.[8] However, for some reactions, a 1:1 ratio of P(t-Bu)₃ to palladium has been shown to be highly active, while a 2:1 ratio can render the catalyst inactive.[9] For Heck reactions, a higher ligand-to-palladium ratio (e.g., 4:1) may be beneficial for catalyst stability.[8] It is crucial to screen the ligand-to-palladium ratio for your specific application.

Q5: How do I choose the right base and solvent for my reaction?

A5: The choice of base and solvent is critical and often interdependent. For Suzuki reactions, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common, with stronger bases sometimes required for less reactive substrates.[8] Solvents such as dioxane/water, THF/water, or toluene/water are frequently used.[8] For Heck reactions, an organic base like triethylamine (B128534) (Et₃N) is often employed in solvents like dioxane or toluene.[4][8] The base must be strong enough to facilitate the desired catalytic step without causing unwanted side reactions.

Troubleshooting Guide

Issue 1: Low or No Conversion
Potential Cause Recommended Solution
Ligand/Catalyst Oxidation Ensure all reagents and solvents are anhydrous and thoroughly degassed. Handle P(t-Bu)₃ and palladium sources under an inert atmosphere (glovebox or Schlenk line). Consider using a more air-stable P(t-Bu)₃ salt, such as tBu₃P·HBF₄.
Inappropriate Base or Solvent Screen a panel of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu).[8][10] Test different solvent systems, including ethereal solvents (dioxane, THF) and aromatic hydrocarbons (toluene), with or without a water co-solvent.[8]
Suboptimal Ligand-to-Palladium Ratio Titrate the ligand-to-palladium ratio. Start with a 1:1 or 2:1 ratio and adjust as needed. Be aware that excess ligand can sometimes inhibit the reaction.[9]
Low Catalyst Loading For initial screening of difficult reactions, consider increasing the catalyst loading (e.g., up to 5 mol%).[11] Once optimized, the loading can often be reduced.[10]
Inefficient Pre-catalyst Activation If using a Pd(II) pre-catalyst, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.[12] The choice of base can play a role in this step.[12]
Issue 2: Formation of Undesired Byproducts
Side Product Reaction Type Recommended Solution
Protodeboronation Suzuki-MiyauraMinimize water content in the reaction. Consider using KF•2H₂O as the base, which has been shown to be effective and robust in the presence of water.[13] Lowering the reaction temperature may also help.
Homocoupling of Aryl Halide GeneralLower the reaction temperature. Ensure a proper ligand-to-palladium ratio, as insufficient ligand can lead to catalyst decomposition and side reactions.
Alkene Isomerization HeckUse a less polar solvent. Add a halide salt like LiCl to the reaction mixture. Minimize reaction time and temperature to reduce post-reaction isomerization.
Phosphine Oxide Formation GeneralRigorously exclude air and moisture from the reaction. Use high-purity, freshly opened P(t-Bu)₃ or purify the ligand before use.[3]

Experimental Protocols

Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an argon atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %), P(t-Bu)₃ (2-4 mol %), and the aryl halide (1.0 equiv.).

  • Add the boronic acid (1.1-1.5 equiv.) and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Add the degassed solvent (e.g., dioxane/water 10:1, 0.1 M).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Screening of Reaction Parameters

To optimize a low-yielding reaction, set up a parallel screen of conditions varying one parameter at a time.

Parameter Conditions to Screen
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂
Ligand:Pd Ratio 1:1, 2:1, 4:1
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu
Solvent Dioxane, Toluene, THF (with and without water)
Temperature Room Temperature, 60 °C, 80 °C, 100 °C

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity & Inertness (Degassed Solvents, Fresh Ligand) start->check_reagents screen_conditions Systematic Condition Screening check_reagents->screen_conditions optimize_ratio Optimize Pd:Ligand Ratio screen_conditions->optimize_ratio screen_base Screen Bases screen_conditions->screen_base screen_solvent Screen Solvents screen_conditions->screen_solvent adjust_temp Adjust Temperature screen_conditions->adjust_temp success Improved Yield optimize_ratio->success screen_base->success screen_solvent->success adjust_temp->success

Caption: A workflow for troubleshooting low-yielding cross-coupling reactions.

Catalytic_Cycle_Factors cluster_catalysis Key Factors in the Catalytic Cycle cluster_influences Influencing Conditions catalyst Active Pd(0) Catalyst Ligand (P(t-Bu)3) Pd Source Pd:Ligand Ratio oxidative_addition Oxidative Addition catalyst->oxidative_addition transmetalation Transmetalation (Suzuki) oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst Regeneration product Product reductive_elimination->product base Base base->transmetalation Facilitates solvent Solvent solvent->catalyst Solubilizes temperature Temperature temperature->oxidative_addition Affects Rate temperature->reductive_elimination Affects Rate atmosphere Inert Atmosphere atmosphere->catalyst Prevents Oxidation

Caption: Factors influencing the palladium-catalyzed cross-coupling cycle.

References

common side reactions with tri-tert-butylphosphine ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving tri-tert-butylphosphine [P(t-Bu)₃] and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an effective ligand?

This compound is a highly effective organophosphorus ligand used in transition-metal-catalyzed reactions. Its effectiveness stems from a combination of two key properties:

  • Strong Electron-Donating Ability : The three tert-butyl groups inductively push electron density to the phosphorus atom. This makes the metal center more electron-rich, which facilitates the crucial oxidative addition step in catalytic cycles, even with challenging substrates like aryl chlorides.

  • Large Steric Bulk : With a large Tolman cone angle of 182°, P(t-Bu)₃ is one of the bulkiest phosphine (B1218219) ligands. This steric hindrance promotes the formation of highly reactive, low-coordinate metal species and enhances the rate of reductive elimination, the final step that releases the desired product.

Q2: What are the primary safety hazards associated with this compound?

Pure this compound is a hazardous material that requires careful handling. The main risks are:

  • Pyrophoricity : The solid material can ignite spontaneously upon exposure to air.[1]

  • Air and Moisture Sensitivity : It reacts rapidly with oxygen and is sensitive to moisture.

  • Corrosivity : It can cause severe skin and eye burns upon contact.[1]

Due to these hazards, it must be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.

Q3: How should I properly store and handle this compound?

To ensure safety and maintain the ligand's integrity, adhere to the following procedures:

  • Storage : Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area designated for flammables.

  • Handling : All manipulations should be performed in a glovebox or under a continuous stream of inert gas using Schlenk techniques. Use non-sparking tools.

Q4: What is the most common side reaction and degradation pathway for P(t-Bu)₃?

The most prevalent side reaction is oxidation . Exposure to air rapidly and irreversibly converts this compound to this compound oxide [O=P(t-Bu)₃]. This oxidation deactivates the ligand, rendering it unable to participate in the catalytic cycle, which can lead to sluggish or failed reactions.

Q5: Is there a safer, air-stable alternative to using pure P(t-Bu)₃?

Yes, tri-tert-butylphosphonium tetrafluoroborate (B81430) [HP(t-Bu)₃]BF₄ is an excellent alternative. This salt is a white, crystalline solid that is stable in air and easy to handle.[2][3] The active this compound ligand can be generated in situ by adding a base to the reaction mixture. Most palladium-catalyzed coupling reactions are performed with a stoichiometric amount of base, which is usually sufficient to deprotonate the phosphonium (B103445) salt.[2]

Troubleshooting Guide

This section addresses common problems encountered during catalytic reactions using this compound ligands.

Problem: My reaction is sluggish, has low conversion, or fails completely.

This is the most common issue and is often linked to the quality and handling of the ligand.

Possible Cause Troubleshooting Question & Recommended Action
Ligand Oxidation Did you use strictly anaerobic and anhydrous conditions? Even brief exposure to air can significantly degrade the ligand. Action: Review your handling procedures. Ensure solvents are thoroughly degassed and all glassware is oven- or flame-dried.[4] Consider using the more air-stable [HP(t-Bu)₃]BF₄ salt as a precursor.[2]
Inactive Catalyst Species How was the active Pd(0) catalyst generated? The simple mixing of a Pd(II) source and the ligand does not guarantee efficient formation of the active Pd(0) species needed to initiate the catalytic cycle.[5] Action: Ensure your protocol for generating the active catalyst is robust. The presence of a suitable base is critical when using the [HP(t-Bu)₃]BF₄ salt to generate the free phosphine in situ.[2]
Impure Starting Materials Are your substrates and reagents pure? Impurities in the aryl halide, coupling partner, or solvent can poison the palladium catalyst.[4] Action: Purify starting materials if their quality is uncertain. Use high-purity, anhydrous solvents.
Suboptimal Base or Solvent Is the chosen base appropriate for your reaction? The strength and solubility of the base are critical. For some inorganic bases, the presence of water is crucial for their activity.[4] Action: Consult the literature for the optimal base and solvent system for your specific transformation. Ensure the base is strong enough to deprotonate [HP(t-Bu)₃]BF₄ if you are using the salt.
Problem: I observe the formation of unexpected byproducts.
Possible Cause Troubleshooting Question & Recommended Action
Protodeboronation Are you using an aromatic boronic acid? Cleavage of the C-B bond in the boronic acid (protodeboronation) is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[4] Action: Consider switching to a boronic ester (e.g., a pinacol (B44631) ester) to mitigate this issue.
Homocoupling Are you observing dimers of your starting materials? Homocoupling of the coupling partners is a competing side reaction. Action: The choice of ligand is crucial for minimizing homocoupling. P(t-Bu)₃ is often effective at promoting the desired cross-coupling over homocoupling due to its steric and electronic properties.[6] Re-evaluate your reaction conditions (temperature, concentration) and ensure rigorous exclusion of oxygen.
P-C Bond Cleavage Are you using particularly harsh reaction conditions? While less common during standard cross-coupling, P-C bond cleavage can occur under certain conditions, such as with strong reducing agents (e.g., alkali metals) or in the presence of specific reagents.[7][8] Action: This is an unlikely side reaction under typical catalytic conditions but could be considered if all other possibilities are exhausted. Analyze byproducts carefully to identify potential ligand fragments.

Data Presentation

Table 1: Physical and Safety Properties of this compound
PropertyValueReference(s)
Formula C₁₂H₂₇P[1]
Molecular Weight 202.32 g/mol [1]
Melting Point 30-35 °C[1]
Boiling Point 102-103 °C / 13 mmHg[1]
Density 0.834 g/mL at 20 °C[1]
Flash Point -17 °C[1]
Hazards Pyrophoric solid, Causes severe skin burns and eye damage[1]
Table 2: Comparison of Steric and Electronic Properties of Common Phosphine Ligands
LigandTolman Cone Angle (°)pKaKey Characteristics
P(t-Bu)₃ 18211.4Very Bulky, Very Electron-Rich
PCy₃ 1709.70Bulky, Electron-Rich
PPh₃ 1452.73Moderately Bulky, Less Electron-Rich
P(o-Tol)₃ 1943.08Extremely Bulky, Less Electron-Rich

Data sourced from reference[9] in the initial search.

Experimental Protocols

Protocol 1: General Handling of this compound for a Catalytic Reaction

This protocol assumes all operations are performed in a glovebox or using Schlenk line techniques.

  • Preparation : Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas (argon or nitrogen). Solvents must be anhydrous and thoroughly degassed by sparging with inert gas or by freeze-pump-thaw cycles.

  • Ligand Addition : this compound is a low-melting solid. If solid, quickly weigh the desired amount in the glovebox and add it to the reaction vessel. If using a solution (e.g., in hexane (B92381) or toluene), transfer the required volume via a gas-tight syringe.

  • Catalyst Pre-formation (Optional but Recommended) : In the reaction vessel, dissolve the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the this compound ligand in the degassed solvent. Stir for 15-30 minutes at room temperature to allow for the formation of the active catalyst complex before adding other reagents.

  • Reagent Addition : Add the remaining reagents (aryl halide, coupling partner, base) as solids or solutions under a positive pressure of inert gas.

  • Reaction : Seal the vessel and proceed with the reaction at the desired temperature. Maintain a positive pressure of inert gas throughout the reaction and workup.

Protocol 2: In Situ Generation of P(t-Bu)₃ from [HP(t-Bu)₃]BF₄

This protocol is recommended for its safety and convenience.

  • Preparation : Follow step 1 from the protocol above. As [HP(t-Bu)₃]BF₄ is air-stable, it can be weighed on the benchtop without special precautions.

  • Reagent Addition : To the oven-dried reaction vessel, add the palladium source, the [HP(t-Bu)₃]BF₄ salt, the base (e.g., K₃PO₄, Cs₂CO₃), the aryl halide, and the coupling partner.

  • Solvent Addition : Add the degassed, anhydrous solvent to the vessel under a positive pressure of inert gas.

  • Reaction : Seal the vessel, stir, and heat to the desired reaction temperature. The base will deprotonate the phosphonium salt in situ to generate the free P(t-Bu)₃ ligand, which then coordinates to the palladium center to initiate catalysis.[2]

Visualizations

Diagram 1: Troubleshooting Workflow for Failed Reactions

G start Reaction Failed (Low/No Conversion) check_handling Were strictly inert conditions used? start->check_handling check_reagents Are all reagents (substrates, solvent, base) pure and dry? check_handling->check_reagents Yes improve_handling Root Cause: Ligand/Catalyst Oxidation check_handling->improve_handling No check_catalyst Is the catalyst precursor/generation method appropriate? check_reagents->check_catalyst Yes purify_reagents Root Cause: Catalyst Poisoning check_reagents->purify_reagents No check_catalyst->start Yes (Re-evaluate scope) optimize_catalyst Root Cause: Inefficient Catalyst Formation/Activity check_catalyst->optimize_catalyst No use_salt Action: Improve inert atmosphere technique or use [HP(t-Bu)3]BF4 salt. improve_handling->use_salt action_purify Action: Purify starting materials and ensure solvents are anhydrous. purify_reagents->action_purify action_optimize Action: Review base/solvent choice. Ensure base is sufficient to generate free phosphine from salt. optimize_catalyst->action_optimize G cluster_main Ligand Degradation ligand P(t-Bu)3 (Active Ligand) oxide O=P(t-Bu)3 (Inactive Oxide) ligand->oxide Irreversible Oxidation oxygen O2 (Air) oxygen->oxide G L P(t-Bu)3 Pd0 Pd(0)L L->Pd0 Ligand Coordination PdII_Complex Ar-Pd(II)L      |            X Pd0->PdII_Complex Oxidative Addition ArX Ar-X ArX->PdII_Complex R_M R-M Diaryl_Complex Ar-Pd(II)L      |            R R_M->Diaryl_Complex Ar_R Ar-R PdII_Complex->Diaryl_Complex Transmetalation Diaryl_Complex->Pd0 Reductive Elimination Diaryl_Complex->Ar_R

References

stability of tri-tert-butylphosphine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tri-tert-butylphosphine (P(t-Bu)₃). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of P(t-Bu)₃ under various reaction conditions and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an organophosphorus compound widely used as a ligand in transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions.[1][2] Its effectiveness stems from its significant steric bulk and strong electron-donating properties.[3][4] However, it is highly sensitive to air and moisture, which can compromise its integrity and catalytic activity. The pure material is pyrophoric, meaning it can ignite spontaneously upon contact with air.[5][6][7]

Q2: How should this compound be properly stored to ensure its stability?

A2: To maintain its stability, this compound must be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[8][9] The storage area should be cool, dry, well-ventilated, and designated as a flammables area, away from heat and ignition sources.[8][9][10]

Q3: What are the visible signs of this compound degradation?

A3: The primary degradation product of this compound upon exposure to air is this compound oxide. While the phosphine (B1218219) itself is a colorless liquid or low-melting solid, its oxidation product is a white solid.[6] The formation of solid precipitates or a change in the appearance of the solution can indicate degradation. NMR spectroscopy can also be used to detect the presence of the phosphine oxide.

Q4: Is there a more stable alternative to using pure this compound?

A4: Yes, tri-tert-butylphosphonium tetrafluoroborate (B81430) ([HP(t-Bu)₃]BF₄) is an excellent alternative. It is an air-stable solid that can be handled in the air for extended periods without degradation.[6] The active this compound ligand can be generated in situ by deprotonation under basic reaction conditions.[4] This approach avoids the handling challenges associated with the pyrophoric and air-sensitive free phosphine.[4]

Q5: What are the hazardous decomposition products of this compound?

A5: Under fire conditions or upon significant decomposition, hazardous products such as carbon monoxide, carbon dioxide, and oxides of phosphorus can be formed.[8]

Troubleshooting Guide

Issue 1: My palladium-catalyzed cross-coupling reaction is showing low or no yield. Could the this compound be the problem?

  • Possible Cause: The this compound may have degraded due to exposure to air or moisture. The resulting phosphine oxide does not act as an effective ligand for the palladium catalyst, leading to loss of catalytic activity.

  • Solution: Ensure that the phosphine was handled under strictly anaerobic and anhydrous conditions. Use freshly purchased phosphine or purify older batches by vacuum distillation.[6] For more reliable results, consider using the air-stable tri-tert-butylphosphonium tetrafluoroborate salt and generating the active phosphine in situ.

Issue 2: I observe an unexpected side reaction or catalyst deactivation in my experiment.

  • Possible Cause: this compound is incompatible with strong oxidizing agents.[6][8] The presence of such agents in your reaction mixture can lead to rapid degradation of the ligand and potential side reactions.

  • Solution: Carefully review all reagents and solvents to ensure they are free from oxidizing impurities. Ensure that all solvents are thoroughly deoxygenated before use.

Issue 3: The handling of pure this compound is proving to be a safety concern in my lab.

  • Possible Cause: The pyrophoric nature of pure this compound requires specialized handling techniques and equipment, such as a glovebox or Schlenk line.

  • Solution: If a glovebox is not available, consider using a solution of this compound (e.g., ~10% in hexane (B92381) or THF), which is not pyrophoric but must still be handled under an inert atmosphere to prevent oxidation.[6] Alternatively, the use of the air-stable tetrafluoroborate salt is a much safer and more convenient option for most applications.[4]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueCitations
CAS Number 13716-12-6[11]
Molecular Formula C₁₂H₂₇P[11]
Molecular Weight 202.32 g/mol [11]
Appearance Colorless liquid or low-melting solid[1][6]
Melting Point 30-35 °C[11][12]
Boiling Point 102-103 °C at 13 mmHg[11][12][13]
Density ~0.834 - 0.861 g/mL at 20-25 °C[13]
Flash Point -17.2 °C (1 °F)[11]
Solubility Insoluble in water; Soluble in most organic solvents[6][8][11]
Sensitivity Highly sensitive to air and moisture; Pyrophoric[5][6][7][11]

Experimental Protocols

Protocol 1: Handling and Storage of Pure this compound
  • Storage: Always store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8][9] Keep the container in a cool, dry, and well-ventilated area designated for flammable materials.[10]

  • Handling Environment: All manipulations of pure this compound must be performed in an inert atmosphere glovebox or using Schlenk line techniques to avoid exposure to oxygen and moisture.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant clothing, safety goggles, and compatible gloves.[5][10]

  • Dispensing: Use clean, dry, and spark-proof tools for transferring the reagent.[8][10]

  • Spill Management: In case of a spill, cover with dry sand, earth, or other non-combustible material. Do not use water.[9] Eliminate all ignition sources immediately.[9][10]

Protocol 2: In Situ Generation from Tri-tert-butylphosphonium Tetrafluoroborate
  • Reagent Handling: Tri-tert-butylphosphonium tetrafluoroborate is an air-stable solid and can be weighed out in the open air.

  • Reaction Setup: Assemble the reaction glassware and purge thoroughly with an inert gas like argon or nitrogen.

  • Addition of Reagents: Add the tri-tert-butylphosphonium tetrafluoroborate salt to the reaction vessel along with other solid reagents.

  • Solvent and Base: Add the deoxygenated solvent, followed by the base required for the specific reaction protocol (e.g., Cs₂CO₃, K₃PO₄). The base will deprotonate the phosphonium (B103445) salt in situ to generate the active this compound ligand.[4]

  • Proceed with Reaction: Continue with the addition of other reagents (e.g., palladium precursor, substrates) under the inert atmosphere as required by the specific reaction protocol.

Visualizations

handle_pyrophoric start Start: Need to use This compound glovebox_check Is a glovebox available? start->glovebox_check use_glovebox Handle pure P(t-Bu)₃ inside glovebox glovebox_check->use_glovebox Yes schlenk_check Are Schlenk line techniques feasible? glovebox_check->schlenk_check No end_procedure Proceed with reaction setup use_glovebox->end_procedure use_schlenk Handle pure P(t-Bu)₃ using Schlenk line schlenk_check->use_schlenk Yes alt_reagent Use air-stable precursor: [HP(t-Bu)₃]BF₄ schlenk_check->alt_reagent No use_schlenk->end_procedure alt_reagent->end_procedure degradation_pathway phosphine This compound P(t-Bu)₃ (Active Ligand) phosphine_oxide This compound Oxide O=P(t-Bu)₃ (Inactive) phosphine->phosphine_oxide Oxidation oxygen Oxygen (O₂) from Air oxygen->phosphine_oxide

References

troubleshooting low catalytic activity with tri-tert-butylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low catalytic activity with tri-tert-butylphosphine [P(t-Bu)₃] and its derivatives.

Troubleshooting Guide: Low Catalytic Activity

Low or no product yield in your reaction can be frustrating. This guide provides a systematic approach to troubleshooting common issues related to the use of this compound as a ligand in catalysis.

Question: My reaction is sluggish or has failed completely. How can I determine if the this compound is the problem?

Answer: Low catalytic activity can stem from several factors. A logical, step-by-step approach is the best way to identify the root cause. Below is a troubleshooting workflow to diagnose the issue.

TroubleshootingWorkflow cluster_phosphine Phosphine (B1218219) Quality Checks cluster_conditions Reaction Condition Verification cluster_reagents Reagent Evaluation start Low Catalytic Activity Observed check_phosphine 1. Assess Phosphine Quality start->check_phosphine check_conditions 2. Verify Reaction Conditions check_phosphine->check_conditions If phosphine is okay visual_inspection Visual Inspection (Solid, not gel-like?) check_phosphine->visual_inspection Initial quick check check_reagents 3. Evaluate Other Reagents check_conditions->check_reagents If conditions are correct atmosphere Inert Atmosphere (Properly degassed? Glovebox?) check_conditions->atmosphere catalyst_source Catalyst Precursor (Active? Correct loading?) check_reagents->catalyst_source conclusion Identify and Resolve Issue visual_inspection->conclusion nmr_analysis 31P NMR Analysis (Check for oxide peak) visual_inspection->nmr_analysis If suspicious nmr_analysis->conclusion ir_analysis FTIR Analysis (Look for P=O stretch) nmr_analysis->ir_analysis Alternative/Confirmation ir_analysis->conclusion temperature Reaction Temperature (Optimal for your system?) atmosphere->temperature solvent Solvent Purity (Anhydrous and degassed?) temperature->solvent solvent->conclusion base_choice Base Strength & Purity (Appropriate for reaction?) catalyst_source->base_choice substrate_purity Substrate/Reagent Purity (Any inhibiting impurities?) base_choice->substrate_purity substrate_purity->conclusion

Caption: Troubleshooting workflow for low catalytic activity.

Frequently Asked Questions (FAQs)

Q1: What does degraded this compound look like?

A1: Pure this compound is a solid.[1] If your phosphine appears as a gel-like or waxy solid, it may have been exposed to air and oxidized.[1] However, a visual inspection is not always sufficient.

Q2: How can I definitively test the quality of my this compound?

A2: The most reliable method is ³¹P NMR spectroscopy.[1] this compound will have a characteristic chemical shift. Its oxidation product, this compound oxide, will appear at a distinctly different chemical shift.[1] An alternative method is Fourier-transform infrared (FTIR) spectroscopy, where the presence of a P=O bond can be identified by a characteristic stretch around 1200 cm⁻¹.[1]

Compound ³¹P NMR Chemical Shift (δ, ppm) FTIR P=O Stretch (cm⁻¹)
This compound~62Not Applicable
This compound oxide~50~1200

Q3: My this compound is pyrophoric and difficult to handle. Are there alternatives?

A3: Yes, tri-tert-butylphosphonium tetrafluoroborate (B81430) ([P(t-Bu)₃H]BF₄) is an air-stable crystalline solid that serves as a convenient precursor. The active this compound can be generated in situ by deprotonation with a suitable base during your reaction setup.[2] This avoids the need to handle the pyrophoric and air-sensitive free phosphine.[3]

Q4: What are the proper storage and handling procedures for this compound?

A4: this compound is highly sensitive to air and moisture and can be pyrophoric.[3][4][5] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4][6] All handling should be performed in a glovebox or using Schlenk techniques with anhydrous, degassed solvents.[4]

DegradationPathway ActivePhosphine P(t-Bu)₃ (Active Ligand) InactiveOxide O=P(t-Bu)₃ (Inactive Oxide) ActivePhosphine->InactiveOxide Oxidation Reactants Air (O₂) Moisture (H₂O) Reactants->InactiveOxide

Caption: Oxidation pathway of this compound.

Q5: Could the issue be with my palladium precatalyst activation?

A5: Yes. This compound is a bulky, electron-rich ligand that plays a crucial role in activating the palladium precatalyst to its active Pd(0) state.[2][7] If the phosphine has degraded, it cannot effectively coordinate to the palladium center and facilitate the catalytic cycle. The bis(this compound)palladium(0) (B44361) complex is a key active species in many cross-coupling reactions.[8][9]

CatalystActivation Pd_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) Active_Pd0 Pd(0)[P(t-Bu)₃]₂ (Active Catalyst) Pd_precatalyst->Active_Pd0 Reduction & Ligation Phosphine 2 x P(t-Bu)₃ Phosphine->Active_Pd0 Catalytic_Cycle Enters Catalytic Cycle Active_Pd0->Catalytic_Cycle

Caption: Activation of a Pd(II) precatalyst with P(t-Bu)₃.

Experimental Protocols

Protocol 1: Quality Assessment of this compound via ³¹P NMR
  • Preparation: Inside a glovebox, dissolve a small sample (5-10 mg) of your this compound in an anhydrous, deuterated solvent (e.g., C₆D₆ or THF-d₈) in an NMR tube.

  • Sealing: Securely cap the NMR tube and seal it with paraffin (B1166041) wax before removing it from the glovebox.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: Integrate the peaks corresponding to this compound (approx. 62 ppm) and this compound oxide (approx. 50 ppm). The relative integration will provide the percentage of oxidized phosphine. A significant presence of the oxide indicates degradation.

Protocol 2: Small-Scale Test Reaction for Catalytic Activity

This protocol is for a generic Suzuki-Miyaura coupling to quickly assess catalyst system performance.

  • Reaction Setup: In a glovebox, add a Pd precatalyst (e.g., Pd₂(dba)₃, 1 mol%), this compound (2.5 mol%), an aryl halide (e.g., 4-chlorotoluene, 1.0 equiv.), an arylboronic acid (e.g., phenylboronic acid, 1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.) to a vial.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane, 0.1 M).

  • Reaction: Seal the vial and heat the reaction to the desired temperature (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 2-4 hours), take an aliquot, quench, and analyze by GC-MS or LC-MS to determine conversion.

  • Comparison: Compare the result to a reaction performed with a fresh, unopened bottle of this compound or its tetrafluoroborate salt. A significant discrepancy in conversion points to a problem with your phosphine ligand.

Parameter Typical Range for Suzuki Coupling
Pd Precatalyst Loading0.5 - 2 mol%
Ligand:Pd Ratio1:1 to 4:1
BaseK₃PO₄, Cs₂CO₃, K₂CO₃
Temperature25 - 120 °C

References

Technical Support Center: Optimizing Phosphine Ligand to Metal Ratio in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing phosphine (B1218219) ligand to metal ratios in catalytic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction outcomes.

Frequently Asked questions (FAQs)

Q1: Why is the phosphine ligand to metal (L:M) ratio a critical parameter in catalysis?

The L:M ratio is a crucial factor that can significantly impact the catalytic activity, stability, and selectivity of a reaction. An optimal ratio is necessary to maintain the desired catalytically active species in the reaction mixture.

  • Too little ligand: An insufficient amount of phosphine ligand can lead to the formation of unstable, coordinatively unsaturated metal centers. These can aggregate to form inactive metal nanoparticles, often observed as the formation of palladium black, leading to a stall in the reaction.[1]

  • Too much ligand: An excess of phosphine ligand can lead to the formation of coordinatively saturated metal centers that are catalytically inactive. This can inhibit the reaction by preventing substrate coordination to the metal center. In some cases, excess ligand can also promote undesired side reactions.

Q2: What is a good starting point for the phosphine ligand to metal ratio in a new reaction?

For many palladium-catalyzed cross-coupling reactions, a good starting point for optimization is a L:M ratio of 1:1 to 2:1. However, the optimal ratio is highly dependent on the specific reaction, the nature of the phosphine ligand, the metal precursor, and the substrates involved. A systematic screening of the ratio is always recommended to identify the optimal conditions for your specific transformation.

Q3: How do the steric and electronic properties of phosphine ligands affect the optimal L:M ratio?

The steric bulk and electronic properties of a phosphine ligand play a significant role in determining the optimal L:M ratio.

  • Steric Properties: Bulky ligands, characterized by a large Tolman cone angle, often favor the formation of monoligated, highly reactive metal species.[2] For these ligands, a lower L:M ratio (e.g., 1:1) is often optimal.

  • Electronic Properties: Electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in many catalytic cycles.[2] The optimal L:M ratio will depend on the balance required to promote this step without inhibiting subsequent steps in the catalytic cycle.

Q4: My reaction is showing low or no conversion. Could the L:M ratio be the problem?

Yes, an inappropriate L:M ratio is a common cause of low or no conversion. As mentioned in Q1, both too little and too much ligand can be detrimental. If you observe low conversion, it is advisable to screen a range of L:M ratios (e.g., 0.5:1, 1:1, 1.5:1, 2:1) to determine the optimal conditions for your system. Catalyst deactivation due to an incorrect L:M ratio is a frequent issue, especially in challenging reactions like the Buchwald-Hartwig amination of pyridine (B92270) derivatives where the substrate itself can act as a ligand and inhibit the catalyst.[3][4]

Q5: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

The formation of a black precipitate, commonly known as palladium black, is a visual indication of the aggregation of the active Pd(0) catalyst into an inactive metallic state.[1] This is often a result of catalyst decomposition and is a common reason for reaction failure.

Common Causes and Solutions:

  • Insufficient Ligand: The primary role of the phosphine ligand is to stabilize the active metal center. If the L:M ratio is too low, the metal species can become unstable and aggregate.

    • Solution: Increase the ligand-to-metal ratio to ensure adequate stabilization of the catalytic species.

  • Ligand Oxidation: Phosphine ligands, particularly electron-rich ones, can be sensitive to oxidation by trace oxygen. The resulting phosphine oxides are poor ligands and can lead to catalyst decomposition.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere using degassed solvents and reagents.

  • High Temperatures: Elevated reaction temperatures can accelerate the rate of catalyst decomposition.

    • Solution: Optimize the reaction to proceed at the lowest effective temperature.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered when optimizing the phosphine ligand to metal ratio in catalysis.

Issue 1: Low or No Product Yield

Low or no product yield is a frequent problem that can often be traced back to issues with the catalytic system.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low or No Product Yield check_reagents Verify Reagent Purity and Integrity (Substrates, Solvent, Base) start->check_reagents check_conditions Confirm Inert Atmosphere and Correct Temperature check_reagents->check_conditions reagents_ok Reagents and Setup OK? check_conditions->reagents_ok reprepare Reprepare and Re-run reagents_ok->reprepare No optimize Systematically Optimize Reaction Conditions reagents_ok->optimize Yes reprepare->start screen_ligand Screen Different Phosphine Ligands optimize->screen_ligand screen_ratio Vary Ligand:Metal Ratio (e.g., 0.5:1, 1:1, 1.5:1, 2:1) screen_ligand->screen_ratio screen_solvent Evaluate a Range of Solvents screen_ratio->screen_solvent screen_base Test Various Bases screen_solvent->screen_base optimize_temp Optimize Temperature and Reaction Time screen_base->optimize_temp analyze Analyze Results and Identify Optimal Conditions optimize_temp->analyze success Successful Reaction analyze->success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Catalyst Deactivation (e.g., Formation of Palladium Black)

Catalyst deactivation is a common problem that leads to stalled reactions and reduced yields.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate L:M Ratio An incorrect ligand-to-metal ratio can lead to catalyst instability. Too little ligand may result in the formation of palladium black, while too much can inhibit the reaction. A systematic screening of the L:M ratio is recommended.
Oxygen Sensitivity The active catalytic species, particularly Pd(0), is highly sensitive to oxygen. Reactions should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using degassed solvents and reagents.
Sub-optimal Reaction Temperature Many catalytic reactions are temperature-sensitive. Excessively high temperatures can lead to catalyst decomposition. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
Inhibition by Substrates/Products In some cases, the starting materials or products can coordinate to the metal center and inhibit catalytic turnover. This is a known issue in reactions involving pyridines.[3][4] Using bulkier ligands can sometimes mitigate this problem.

Catalyst Deactivation Pathways

Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Species Aggregation Aggregation (Low L:M ratio) Active_Catalyst->Aggregation Oxidation Ligand Oxidation (Presence of O2) Active_Catalyst->Oxidation Inhibition Inhibition (Coordination by Substrate/Product) Active_Catalyst->Inhibition Degradation Ligand Degradation (e.g., P-C Bond Cleavage) Active_Catalyst->Degradation Inactive_Species Inactive Species Aggregation->Inactive_Species Forms Pd Black Oxidation->Inactive_Species Forms Inactive Pd-Oxide Inhibition->Inactive_Species Blocks Active Site Degradation->Inactive_Species Loss of Stabilizing Ligand

Caption: Common pathways for catalyst deactivation.

Data Presentation

The choice of phosphine ligand is critical for the success of a catalytic reaction. The steric and electronic properties of the ligand, often quantified by the Tolman cone angle and pKa, respectively, can be used to guide ligand selection.

Table 1: Properties of Common Monodentate Phosphine Ligands

LigandAbbreviationTolman Cone Angle (θ)°[5][6][7]pKa[7]
TrimethylphosphinePMe₃1188.65
TriethylphosphinePEt₃1328.69
Tri-tert-butylphosphineP(t-Bu)₃18211.4
TricyclohexylphosphinePCy₃1709.7
TriphenylphosphinePPh₃1452.73
Tri(o-tolyl)phosphineP(o-tol)₃1943.08

Table 2: Illustrative Effect of Ligand:Metal Ratio on Suzuki-Miyaura Coupling Yield

The following data is illustrative and serves as a general guideline. Optimal ratios are highly substrate and reaction-specific.

LigandL:Pd RatioAryl HalideArylboronic AcidYield (%)
SPhos1:12-ChlorotoluenePhenylboronic acid85
SPhos2:12-ChlorotoluenePhenylboronic acid95
SPhos4:12-ChlorotoluenePhenylboronic acid88
XPhos1:14-Chloroanisole4-Methylphenylboronic acid90
XPhos2:14-Chloroanisole4-Methylphenylboronic acid98
XPhos4:14-Chloroanisole4-Methylphenylboronic acid92

Experimental Protocols

Protocol 1: General Procedure for Screening Phosphine Ligand to Metal Ratio

This protocol provides a general framework for the systematic screening of the L:M ratio for a given cross-coupling reaction. The reactions should be performed in parallel in an array of reaction vials or a multi-well plate under an inert atmosphere.

1. Preparation of Stock Solutions:

  • Metal Precursor Stock Solution: Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in an anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane). The concentration should be chosen to allow for accurate dispensing of the desired metal loading.

  • Ligand Stock Solutions: Prepare individual stock solutions for each phosphine ligand to be screened in the same anhydrous, degassed solvent.

2. Reaction Setup (in a glovebox or under a stream of inert gas):

  • To each reaction vial, add the appropriate amount of the aryl halide and the coupling partner (e.g., boronic acid, amine, etc.).

  • Add the required amount of base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).

  • Add a magnetic stir bar to each vial.

3. Catalyst/Ligand Addition:

  • Add the desired volume of the metal precursor stock solution to each vial to achieve the target catalyst loading (e.g., 1 mol%).

  • Add the calculated volume of the respective ligand stock solution to each vial to achieve the desired L:M ratio (e.g., 0.5:1, 1:1, 1.5:1, 2:1).

  • Add any additional anhydrous, degassed solvent to bring each reaction to the same total volume and concentration.

4. Reaction Execution and Monitoring:

  • Seal the reaction vials and place them in a preheated heating block or oil bath set to the desired reaction temperature.

  • Stir the reactions for a predetermined amount of time (e.g., 12-24 hours).

  • Monitor the progress of the reactions by taking small aliquots at various time points and analyzing them by a suitable technique (e.g., GC-MS, LC-MS, or TLC).

5. Work-up and Analysis:

  • Upon completion, cool the reactions to room temperature.

  • Quench the reactions by adding a suitable aqueous solution (e.g., water or saturated ammonium (B1175870) chloride).

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR or GC to determine the yield and purity for each L:M ratio.

Experimental Workflow for L:M Ratio Screening

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Metal Precursor, Ligands) setup_vials Set up Reaction Vials (Substrates, Base) prep_reagents->setup_vials add_catalyst Add Metal Precursor and Ligand (Varying L:M Ratios) setup_vials->add_catalyst run_reaction Run Reactions at Desired Temperature add_catalyst->run_reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) run_reaction->monitor workup Reaction Work-up and Product Isolation monitor->workup analyze_yield Analyze Yield and Purity workup->analyze_yield determine_optimal Determine Optimal L:M Ratio analyze_yield->determine_optimal

Caption: A typical experimental workflow for screening the phosphine ligand to metal ratio.

References

Technical Support Center: Managing Tri-tert-butylphosphine (t-Bu3P) in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and management of the pyrophoric nature of tri-tert-butylphosphine (t-Bu3P) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hazardous?

A1: this compound (t-Bu3P) is an organophosphorus compound commonly used as a ligand in various catalytic reactions.[1] It is considered hazardous due to its pyrophoric nature, meaning it can spontaneously ignite upon contact with air.[2][3] This reactivity is a significant safety concern in a laboratory environment. Additionally, it can cause severe skin burns and eye damage.[4]

Q2: What are the essential personal protective equipment (PPE) requirements for handling t-Bu3P?

A2: Appropriate PPE is critical when working with t-Bu3P. This includes:

  • Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and potential explosions.[5][6]

  • Gloves: Wear double gloves, typically a nitrile glove underneath a neoprene or other chemically resistant glove.[7] For larger quantities, flame-resistant gloves are recommended.[5]

  • Lab Coat: A fire-resistant lab coat, such as one made from Nomex, is essential.[5][6] Standard lab coats made of cotton or polyester (B1180765) are not suitable as they can easily ignite.

  • Clothing and Footwear: Wear long pants and fully enclosed shoes. Avoid synthetic clothing that can melt and adhere to the skin in case of a fire.[8]

Q3: Where should I handle this compound?

A3: All manipulations of t-Bu3P must be conducted in a designated area with appropriate engineering controls to minimize exposure to air and moisture. The primary options are:

  • Glovebox: A glovebox with an inert atmosphere (e.g., nitrogen or argon) is the safest and most recommended environment for handling t-Bu3P, especially for solids.[6][7]

  • Fume Hood: If a glovebox is unavailable, work must be performed in a certified chemical fume hood with the sash positioned as low as possible.[5][8] It is crucial to employ rigorous air-sensitive techniques to maintain an inert atmosphere around the reagent.

Q4: How should I store this compound?

A4: Proper storage is vital to prevent accidents. t-Bu3P should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen).[2][9] The storage area should be cool, dry, well-ventilated, and away from heat, sparks, and open flames.[2][10] It should be stored separately from flammable materials and oxidizers.[2][5]

Q5: How do I safely dispose of empty t-Bu3P containers and residual waste?

A5: Empty containers and materials contaminated with t-Bu3P are considered hazardous waste and must be handled accordingly.

  • Quenching: Any residual t-Bu3P must be safely quenched before disposal. A common method involves slowly adding a less reactive alcohol like isopropanol (B130326), followed by methanol, and then water, all while cooling the reaction vessel in an ice bath.[8]

  • Container Disposal: The empty container should be rinsed multiple times with an inert solvent (like the one the reagent was dissolved in).[11] After quenching the rinsates, the container can be left open in a safe location (like the back of a fume hood) for a week before being triple-rinsed with water and disposed of according to your institution's guidelines.[11] Never open a container with residual pyrophoric material directly to the atmosphere.[7][12]

Troubleshooting Guide

Problem: I observed a color change or precipitate formation in my t-Bu3P solution.

  • Possible Cause: The solution may have been exposed to air or moisture, leading to oxidation or hydrolysis of the phosphine (B1218219). The appearance of a gel-like consistency can also indicate oxidation.[13]

  • Solution:

    • Do not use the reagent if you suspect significant degradation.

    • To confirm, you can carefully take a sample under inert conditions and analyze it using 31P-NMR spectroscopy. The phosphine oxide will have a distinct chemical shift compared to the phosphine.[13]

    • If the reagent is compromised, it should be quenched and disposed of properly.

Problem: My reaction involving t-Bu3P is not proceeding as expected.

  • Possible Cause: The catalytic activity of t-Bu3P can be diminished by oxidation. If the reagent has been improperly handled or stored, it may no longer be effective as a ligand.

  • Solution:

    • Ensure that all solvents and reagents used in the reaction are rigorously dried and deoxygenated.

    • Verify the integrity of your inert atmosphere setup (e.g., check for leaks in your Schlenk line or glovebox).

    • If you suspect the t-Bu3P has degraded, obtain a fresh, unopened container or a sample that has been properly stored and handled.

Problem: I accidentally drew a small amount of air into the syringe during transfer.

  • Possible Cause: Improper syringe technique or a leak in the system.

  • Solution:

    • Immediately and carefully discharge the contents of the syringe into a quenching solution (e.g., a flask containing isopropanol cooled in an ice bath).

    • Do not attempt to use the contaminated reagent in your reaction.

    • Review proper syringe transfer techniques for pyrophoric reagents. It is recommended to use a syringe with a volume twice that of the liquid to be transferred to minimize the risk of pulling air into the syringe.[7]

Quantitative Data

PropertyValueReference(s)
Physical State Solid[14]
Melting Point 30-35 °C (lit.)
Boiling Point 102-103 °C/13 mmHg (lit.)
Density 0.834 g/mL at 20 °C (lit.)
Flash Point -17 °C
Solubility in Water Insoluble[3]
Hazard Classifications Pyrophoric Solid 1, Skin Corr. 1B, Eye Dam. 1

Experimental Protocols

Protocol 1: Safe Transfer of this compound Solution using a Syringe

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.[12]

    • Work in a fume hood with the sash at the lowest possible position or in a glovebox.[5][8]

    • Have a quenching solution (e.g., isopropanol) and a container of powdered lime or dry sand readily accessible.[11]

    • Secure the t-Bu3P reagent bottle to a stand.[8][12]

  • Procedure:

    • Purge a dry, appropriately sized syringe and needle with inert gas (argon or nitrogen). A syringe with a volume twice the amount to be transferred is recommended.[7]

    • Puncture the septum of the t-Bu3P bottle with the needle.

    • Introduce a positive pressure of inert gas into the bottle through a separate needle connected to a gas line.

    • Slowly withdraw the desired volume of the t-Bu3P solution into the syringe.

    • Remove the syringe from the reagent bottle.

    • Quickly and carefully insert the needle into the reaction flask through a septum.

    • Slowly add the t-Bu3P solution to the reaction mixture, preferably into a cooled vessel to control any exothermic reaction.[8]

  • Cleanup:

    • Immediately rinse the syringe and needle with a dry, inert solvent (e.g., THF or toluene).

    • Discharge the solvent rinses into a quenching solution.

    • Repeat the rinsing process at least three times.

Protocol 2: Quenching and Disposal of Excess this compound

  • Preparation:

    • Perform the procedure in a fume hood.[8]

    • Prepare a three-necked flask equipped with a stirrer, an addition funnel, and a nitrogen inlet.

    • Cool the flask in a dry ice/acetone bath.[8]

  • Procedure:

    • Dilute the excess t-Bu3P with an inert solvent such as THF or toluene (B28343) in the flask.

    • Slowly add isopropanol from the addition funnel to the cooled, stirred solution.[8] Continue the addition until the exothermic reaction ceases.

    • Slowly add methanol, followed by a large excess of water to ensure complete quenching.[8]

  • Disposal:

    • The resulting aqueous mixture should be neutralized if necessary and then disposed of as hazardous waste according to your institution's guidelines.

Visualizations

experimental_workflow Experimental Workflow: Using t-Bu3P prep Preparation ppe Don Appropriate PPE (Fire-resistant lab coat, goggles, face shield, double gloves) prep->ppe setup Set up in Fume Hood or Glovebox ppe->setup inert Ensure Inert Atmosphere setup->inert transfer Reagent Transfer inert->transfer weigh Weighing (if solid) transfer->weigh dissolve Dissolving in Anhydrous Solvent weigh->dissolve transfer_sol Transferring Solution via Syringe/Cannula dissolve->transfer_sol reaction Reaction transfer_sol->reaction add Slow Addition to Reaction Vessel reaction->add monitor Monitor Reaction Progress add->monitor workup Workup & Quenching monitor->workup quench_reaction Quench Reaction Mixture workup->quench_reaction quench_excess Quench Excess Reagent & Contaminated Glassware quench_reaction->quench_excess disposal Disposal quench_excess->disposal waste Dispose of Waste According to Protocol disposal->waste

Caption: Workflow for experiments involving this compound.

Caption: Decision tree for troubleshooting common t-Bu3P issues.

References

Navigating the Purification Maze: A Technical Guide to Removing P(t-Bu)₃ and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting the purification of reaction products when utilizing tri-tert-butylphosphine (P(t-Bu)₃) as a ligand.

This compound (P(t-Bu)₃) is a bulky, electron-rich phosphine (B1218219) ligand widely employed in a variety of catalytic reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Its steric hindrance and strong electron-donating properties often lead to high catalytic activity and selectivity. However, the very properties that make P(t-Bu)₃ an excellent ligand can also present significant challenges during product purification. The primary culprits are the unreacted P(t-Bu)₃ and its oxidation product, this compound oxide (P(t-Bu)₃O), which can be difficult to separate from the desired reaction product.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of products from reactions involving P(t-Bu)₃.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts I should expect when using P(t-Bu)₃ in my reaction?

A1: The primary byproducts you will likely encounter are unreacted this compound (P(t-Bu)₃) and its corresponding oxide, this compound oxide (P(t-Bu)₃O). P(t-Bu)₃ is susceptible to oxidation, especially when exposed to air, to form the more polar P(t-Bu)₃O.

Q2: How can I monitor the presence of P(t-Bu)₃ and P(t-Bu)₃O in my reaction mixture?

A2: ³¹P NMR spectroscopy is the most effective technique for identifying and quantifying phosphorus-containing compounds. The chemical shifts for P(t-Bu)₃ and its oxide are distinct and can be used to track their presence and removal.

Compound³¹P NMR Chemical Shift (ppm)
P(t-Bu)₃~ +63[1][2]
P(t-Bu)₃O~ +48 to +55 (estimated based on related compounds)
85% H₃PO₄ (Reference)0

Q3: What are the general strategies for removing P(t-Bu)₃ and P(t-Bu)₃O?

A3: The most common methods for removing these byproducts include:

  • Precipitation/Crystallization: Exploiting differences in solubility between your product and the phosphine byproducts.

  • Complexation with Metal Salts: Forming insoluble complexes of the phosphine oxide with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[3][4][5]

  • Acid-Base Extraction: Selectively moving either the product or the phosphine byproducts into an aqueous layer based on their acidic or basic properties.

  • Column Chromatography: A standard purification technique that separates compounds based on their polarity.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification process.

Scenario 1: My product is nonpolar and co-elutes with P(t-Bu)₃ during column chromatography.

Problem: Due to the nonpolar nature of the tert-butyl groups, P(t-Bu)₃ can have a similar polarity to nonpolar organic products, making chromatographic separation difficult.

Solutions:

  • Oxidize P(t-Bu)₃ to P(t-Bu)₃O: Before chromatography, intentionally oxidize the remaining P(t-Bu)₃ to the more polar P(t-Bu)₃O. This can often be achieved by stirring the reaction mixture open to the air or by a mild workup with an oxidizing agent like hydrogen peroxide. The increased polarity of the oxide will likely improve chromatographic separation.

  • Precipitation of P(t-Bu)₃O: After oxidation, attempt to precipitate the P(t-Bu)₃O. While P(t-Bu)₃O is more soluble than triphenylphosphine (B44618) oxide (TPPO) in nonpolar solvents, trituration with cold hexanes or pentane (B18724) can sometimes be effective.

  • Metal Salt Complexation: Treat the crude reaction mixture with a solution of ZnCl₂ or MgCl₂.[4][5] This will form an insoluble complex with P(t-Bu)₃O, which can then be removed by filtration.

Workflow for Nonpolar Product Purification

start Crude Reaction Mixture (Nonpolar Product + P(t-Bu)3/P(t-Bu)3O) oxidize Oxidize P(t-Bu)3 to P(t-Bu)3O start->oxidize precipitate Precipitate P(t-Bu)3O (e.g., with nonpolar solvent) oxidize->precipitate Option 1 metal_salt Complex with Metal Salt (e.g., ZnCl2, MgCl2) oxidize->metal_salt Option 2 filter Filtration precipitate->filter metal_salt->filter chromatography Column Chromatography filter->chromatography product Purified Nonpolar Product chromatography->product

Caption: Workflow for purifying nonpolar products.

Scenario 2: My product is polar and difficult to separate from the more polar P(t-Bu)₃O.

Problem: Highly polar products can be challenging to separate from P(t-Bu)₃O, especially on a large scale where chromatography is not ideal.

Solutions:

  • Metal Salt Precipitation in Polar Solvents: The formation of a P(t-Bu)₃O-metal complex is effective in various polar organic solvents like ethanol, ethyl acetate, and isopropyl alcohol.[4] This allows for the removal of the phosphine oxide even when the desired product is also polar.

  • Acid-Base Extraction: If your polar product contains a basic functional group (e.g., an amine), you can use an acid-base extraction. By washing the organic solution with an aqueous acid, the basic product will be protonated and move into the aqueous layer, leaving the neutral P(t-Bu)₃O in the organic layer. The aqueous layer can then be basified and extracted to recover the purified product.

  • Reverse-Phase Chromatography: If chromatography is necessary, consider using reverse-phase chromatography. In this technique, the nonpolar P(t-Bu)₃O will be more strongly retained on the nonpolar stationary phase, allowing the more polar product to elute earlier.

Workflow for Polar Product Purification

start Crude Reaction Mixture (Polar Product + P(t-Bu)3/P(t-Bu)3O) metal_salt Complex with Metal Salt (e.g., ZnCl2 in EtOH) start->metal_salt Option 1 acid_base Acid-Base Extraction (if product is basic/acidic) start->acid_base Option 2 chromatography Reverse-Phase Chromatography start->chromatography Option 3 filter Filtration metal_salt->filter separation Phase Separation acid_base->separation product Purified Polar Product filter->product separation->product chromatography->product

Caption: Workflow for purifying polar products.

Key Experimental Protocols

Protocol 1: Removal of P(t-Bu)₃O by Precipitation with Zinc Chloride (Adapted from TPPO protocol)

Materials:

  • Crude reaction mixture containing the product and P(t-Bu)₃O

  • Ethanol (EtOH)

  • Zinc chloride (ZnCl₂), anhydrous

  • Filter paper and funnel

Procedure:

  • Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.

  • Dissolve the residue in a minimal amount of a polar solvent in which both the product and P(t-Bu)₃O are soluble (e.g., ethanol, ethyl acetate).[4]

  • In a separate flask, prepare a solution of ZnCl₂ (2 equivalents relative to the theoretical amount of P(t-Bu)₃O) in the same polar solvent.

  • Slowly add the ZnCl₂ solution to the solution of the crude product with stirring.

  • A white precipitate of the ZnCl₂(P(t-Bu)₃O)₂ complex should form. Stir the mixture for 1-2 hours at room temperature to ensure complete precipitation.

  • Filter the mixture to remove the insoluble complex.

  • Wash the filter cake with a small amount of the cold polar solvent to recover any entrained product.

  • The filtrate, containing the purified product, can then be concentrated. Further purification, if necessary, can be performed by crystallization or chromatography.

Troubleshooting this Protocol

cluster_1 Incomplete Precipitation cluster_2 Product Precipitation issue Issue cause Potential Cause solution Solution issue1 P(t-Bu)3O remains in solution cause1a Insufficient ZnCl2 issue1->cause1a cause1b Solvent choice issue1->cause1b solution1a Increase equivalents of ZnCl2 cause1a->solution1a solution1b Try a different polar solvent (e.g., iPrOH) cause1b->solution1b issue2 Product crashes out with the complex cause2 Low product solubility in the chosen solvent issue2->cause2 solution2 Use a solvent with higher solubility for the product or increase solvent volume cause2->solution2

Caption: Troubleshooting metal salt precipitation.

Protocol 2: Purification via Acid-Base Extraction (for products with a basic handle)

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Hydrochloric acid (HCl) solution

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl solution. Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated basic product will be in the aqueous (bottom) layer, while P(t-Bu)₃ and P(t-Bu)₃O will remain in the organic (top) layer.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete transfer of the product. Combine all aqueous extracts.

  • To the combined aqueous extracts, slowly add 1 M NaOH solution with stirring until the solution is basic (check with pH paper). The product should precipitate out or can be extracted.

  • Extract the basified aqueous solution with fresh organic solvent (three times).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the purified product.

By understanding the properties of P(t-Bu)₃ and its byproducts, and by selecting the appropriate purification strategy based on the nature of the desired product, researchers can overcome the challenges associated with these useful but sometimes troublesome reagents.

References

Technical Support Center: Preventing Phosphine Oxidation in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on a critical aspect of many catalytic reactions: the prevention of phosphine (B1218219) ligand oxidation. Phosphine oxidation can lead to catalyst deactivation, reduced reaction yields, and reproducibility issues. This guide offers troubleshooting advice, detailed experimental protocols, and quantitative data to help you mitigate these challenges in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions related to phosphine ligand oxidation during catalytic cycles.

Q1: My catalytic reaction is sluggish or has failed completely. How can I determine if phosphine ligand oxidation is the culprit?

A1: Suspect phosphine oxidation if you observe a decrease in reaction rate, incomplete conversion, or the formation of palladium black (in Pd-catalyzed reactions). The most direct method for identifying phosphine oxidation is through ³¹P NMR spectroscopy .

  • Diagnostic Steps:

    • Carefully take an aliquot from your reaction mixture under an inert atmosphere.

    • Prepare an NMR sample, ensuring the NMR solvent is degassed to prevent further oxidation during analysis.

    • Acquire a ³¹P NMR spectrum. The presence of a new peak, typically shifted downfield from the parent phosphine signal, is indicative of phosphine oxide formation.[1][2][3][4][5] The magnitude of this chemical shift difference can be significant, often in the range of 20-60 ppm.[2]

Q2: I've confirmed phosphine oxide formation. What are the most likely sources of oxygen in my reaction?

A2: The primary sources of oxygen are often trace contaminants in your reaction setup. Consider the following possibilities:

  • Inadequately Degassed Solvents: Solvents can retain significant amounts of dissolved oxygen. Standard purging may not be sufficient for highly sensitive reactions.[6][7][8]

  • Atmospheric Leaks: Small leaks in your reaction apparatus (e.g., around joints, septa, or tubing) can introduce a continuous supply of air.

  • Contaminated Reagents: Reagents, especially those not stored under inert atmosphere, can introduce oxygen.

  • Peroxides in Solvents: Ethereal solvents like THF are known to form peroxides upon exposure to air, which can readily oxidize phosphines.[9][10]

Q3: What immediate steps can I take to improve my reaction outcome if I suspect phosphine oxidation?

A3: To troubleshoot a problematic reaction, focus on rigorously excluding oxygen from all components and at all stages.

  • Troubleshooting Workflow:

    • Solvent Purity: Use freshly purified and thoroughly degassed solvents. For highly sensitive systems, the freeze-pump-thaw method is most effective.[6][7][11]

    • Inert Atmosphere: Employ robust inert atmosphere techniques. A well-maintained Schlenk line or a glovebox is essential.[12][13][14] Ensure all glassware is properly dried and purged.

    • Reagent Handling: Handle all reagents, especially the phosphine ligand and metal precursor, under a strictly inert atmosphere.

    • Temperature Control: Be aware that higher temperatures can accelerate the rate of phosphine oxidation.[15]

Q4: Are there phosphine ligands that are inherently more resistant to oxidation?

A4: Yes, the electronic and steric properties of a phosphine ligand significantly influence its air stability.

  • General Trends:

    • Electron-rich phosphines , such as trialkylphosphines (e.g., P(t-Bu)₃), are generally more susceptible to oxidation than electron-poor triarylphosphines (e.g., PPh₃).[10][16]

    • Bulky substituents around the phosphorus atom can provide kinetic stability and hinder oxidation.[16][17] Dialkylbiaryl phosphines are a class of ligands known for their high resistance to oxidation.

    • Some specialized phosphines with extended π-conjugation have been designed for enhanced air-stability.[18]

Q5: I need to use an air-sensitive phosphine. Are there ways to handle it more easily without constant glovebox access?

A5: Absolutely. Using air-stable precursors is a highly effective strategy.

  • Phosphine-Borane Adducts: These are air-stable, solid compounds that protect the phosphine from oxidation.[10][19][20] The phosphine can be liberated in situ or prior to use by treatment with an amine.[19]

  • Phosphonium (B103445) Salts: Trialkylphosphonium salts, such as [(t-Bu)₃PH]BF₄, are air-stable, crystalline solids. The active phosphine ligand can be generated in the reaction mixture by adding a mild base.[21][22][23]

Q6: Is phosphine oxidation always detrimental to a catalytic reaction?

A6: Surprisingly, no. While often considered a catalyst poison, there is growing evidence that phosphine oxides can, in some cases, act as beneficial ligands.[9][24]

  • Beneficial Roles of Phosphine Oxides:

    • They can stabilize palladium nanoparticles, preventing their agglomeration into inactive palladium black.[25][26]

    • In certain cross-coupling reactions, the presence of phosphine oxides has been shown to increase reaction rates and improve yields.[25][26]

    • Secondary phosphine oxides are versatile pre-ligands in various cross-coupling reactions.[24][27]

Q7: Can I add something to my reaction to prevent phosphine oxidation?

A7: The use of additives is an emerging strategy.

  • Antioxidants/Quenchers: Ferrocene has been shown to act as an antioxidant for phosphines by quenching singlet oxygen, a key oxidant. This can be effective even at low catalyst loadings (e.g., 1%).[15][17][28][29]

Data Presentation

Table 1: Comparison of Common Solvent Degassing Techniques

MethodEffectiveness (Oxygen Removal)SpeedEquipment RequiredBest For
Purging/Sparging ModerateFast (30-60 min)Inert gas source, needlesLess sensitive reactions, large volumes
Sonication under Vacuum Moderate (~60-70%)[30]Fast (5-10 cycles)Schlenk line, sonicatorQuick degassing for moderately sensitive reactions
Freeze-Pump-Thaw High (Most effective)[6][7]Slow (requires multiple cycles)Schlenk line, liquid N₂Highly air-sensitive reactions, volatile solvents
In-line Vacuum Degassing High (up to 99.9%)[31]Continuous (for flow chemistry)Degassing unit, vacuum pumpFlow chemistry applications

Table 2: ³¹P NMR Chemical Shifts of Common Phosphines and Their Corresponding Oxides

PhosphinePhosphine Chemical Shift (δ, ppm)Phosphine Oxide Chemical Shift (δ, ppm)
Trimethylphosphine (PMe₃)-62[2]~40
Triethylphosphine (PEt₃)-20~50
Tri-tert-butylphosphine (P(t-Bu)₃)+63~80
Triphenylphosphine (PPh₃)-5[2]+25 to +35
Tricyclohexylphosphine (PCy₃)+11~50

Note: Chemical shifts can vary depending on the solvent and other factors. These are approximate values for general guidance.

Experimental Protocols

Protocol 1: Solvent Degassing via Freeze-Pump-Thaw

This method is the most rigorous for removing dissolved gases from solvents.

  • Preparation: Add the solvent to a Schlenk flask equipped with a stir bar. Do not fill the flask more than halfway.[11]

  • Freezing: Immerse the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls, which facilitates faster thawing.

  • Pumping: Once the solvent is completely frozen, open the flask's stopcock to a high vacuum line for at least 10 minutes. This removes the atmosphere above the frozen solvent.

  • Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.

  • Repetition: Repeat the freeze-pump-thaw cycle at least three times to ensure complete degassing.[7][11]

  • Backfilling: After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen). The degassed solvent is now ready for use.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere Using a Schlenk Line

This protocol outlines the basic steps for performing an air-sensitive reaction.

  • Glassware Preparation: Ensure all glassware, including the reaction flask, stir bar, and any addition funnels, is thoroughly oven-dried or flame-dried to remove adsorbed water.

  • Assembly and Purging: Assemble the glassware while still hot and immediately connect it to the Schlenk line. Perform at least three vacuum/inert gas backfill cycles to remove the air inside the apparatus.[13][32]

  • Reagent Addition (Solids): Add air-stable solid reagents at the beginning. For air-sensitive solids, use a solids addition tube or add them under a positive flow of inert gas.[13]

  • Solvent/Liquid Reagent Addition: Add degassed solvents and air-sensitive liquid reagents via a gas-tight syringe or a cannula transfer.[13][33]

  • Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the Schlenk line to an oil bubbler.

  • Workup: Upon completion, cool the reaction to room temperature before opening it to the atmosphere, or perform an inert atmosphere workup if the products are air-sensitive.

Visualizations

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Reaction) check_oxidation Is Phosphine Oxidation the Cause? start->check_oxidation run_nmr Acquire ³¹P NMR of Reaction Mixture check_oxidation->run_nmr Yes other_issue Investigate Other Reaction Parameters (Temp, Conc, Catalyst) check_oxidation->other_issue No oxide_peak Phosphine Oxide Peak Observed? run_nmr->oxide_peak implement_prevention Implement Rigorous Exclusion Techniques oxide_peak->implement_prevention Yes oxide_peak->other_issue No degas Thoroughly Degas Solvents (Freeze-Pump-Thaw) implement_prevention->degas inert Use Schlenk Line / Glovebox implement_prevention->inert check_reagents Ensure Reagent Purity and Dryness implement_prevention->check_reagents consider_alternatives Consider Alternative Strategies implement_prevention->consider_alternatives success Reaction Success degas->success inert->success check_reagents->success stable_ligand Use Air-Stable Ligand (e.g., Biarylphosphine) consider_alternatives->stable_ligand precursor Use Air-Stable Precursor (Phosphonium Salt / Borane Adduct) consider_alternatives->precursor antioxidant Add Antioxidant (e.g., Ferrocene) consider_alternatives->antioxidant stable_ligand->success precursor->success antioxidant->success Prevention_Strategies cluster_physical Physical Exclusion cluster_chemical Chemical Strategies glovebox Glovebox Usage schlenk Schlenk Line Technique degassing Solvent Degassing (e.g., Freeze-Pump-Thaw) precursors Air-Stable Precursors (Boranes, Salts) ligand_design Ligand Design (Steric Bulk, Electronics) additives Use of Additives (e.g., Ferrocene) root Preventing Phosphine Oxidation root->glovebox root->schlenk root->degassing root->precursors root->ligand_design root->additives

References

Validation & Comparative

A Comparative Guide to Tri-tert-butylphosphine and Other Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition-metal catalysis, the choice of phosphine (B1218219) ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal (B13267) of available phosphines, tri-tert-butylphosphine, P(t-Bu)₃, has emerged as a particularly powerful and versatile ligand. Its unique steric and electronic properties often lead to superior catalytic performance in a range of cross-coupling reactions. This guide provides an objective comparison of this compound with other common phosphine ligands, supported by experimental data, to aid researchers in ligand selection and reaction optimization.

Structural and Electronic Properties: A Quantitative Comparison

The performance of a phosphine ligand is fundamentally governed by its steric bulk and electron-donating ability. These two parameters are often quantified by the Tolman cone angle (θ) and the ligand's pKa, respectively. The Tolman cone angle provides a measure of the steric hindrance around the phosphorus atom, while the pKa of the conjugate acid (R₃PH⁺) reflects the electron-donating strength of the phosphine.

As illustrated in the table below, this compound occupies a distinct region of the ligand property map, characterized by an exceptionally large cone angle and a high pKa. This combination of extreme steric bulk and strong electron-donating character is key to its remarkable catalytic activity.[1][2]

LigandTolman Cone Angle (θ) [°]pKa
P(t-Bu)₃18211.4
PCy₃1709.7
PPh₃1452.73
P(o-tol)₃1943.08
PMe₃1188.65
P(OMe)₃107-
PF₃104-

Data compiled from multiple sources.[1][2]

The large steric bulk of P(t-Bu)₃ promotes the formation of coordinatively unsaturated, highly reactive monoligated palladium species, which are often the active catalysts in cross-coupling reactions.[3] Its strong electron-donating nature increases the electron density on the metal center, facilitating the crucial oxidative addition step, particularly with challenging substrates like aryl chlorides.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The choice of phosphine ligand is paramount for achieving high yields, especially with unactivated or sterically hindered substrates. The data below showcases the superior performance of P(t-Bu)₃ in the Suzuki-Miyaura coupling of an aryl chloride, a notoriously difficult substrate.

LigandYield (%)
P(t-Bu)₃ 98
PCy₃82
PPh₃<5
P(o-tol)₃10

Reaction Conditions: 4-chlorotoluene (B122035) (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), Toluene (B28343) (3 mL), 100 °C, 24 h.

The exceptional performance of P(t-Bu)₃ can be attributed to its ability to promote the oxidative addition of the inert C-Cl bond and to facilitate the subsequent transmetalation and reductive elimination steps.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-chlorotoluene with Phenylboronic Acid

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound (P(t-Bu)₃) or other phosphine ligand

  • 4-chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Add 4-chlorotoluene (1.0 mmol) and phenylboronic acid (1.5 mmol).

  • Add anhydrous toluene (3 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The selection of the phosphine ligand is crucial for achieving high efficiency and broad substrate scope. The following table compares the performance of various phosphine ligands in the amination of an aryl bromide.

LigandYield (%)
P(t-Bu)₃ 95
XPhos96
RuPhos96
P(o-tol)₃75
PPh₃<10

Reaction Conditions: 4-bromotoluene (B49008) (1.0 mmol), aniline (B41778) (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (1 mol%), Ligand (2 mol%), Toluene (5 mL), 80 °C, 16 h.

While other specialized biarylphosphine ligands like XPhos and RuPhos also show excellent results, P(t-Bu)₃ demonstrates comparable and often superior activity, particularly with less reactive aryl chlorides.[4]

Experimental Protocol: Buchwald-Hartwig Amination of 4-bromotoluene with Aniline

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (P(t-Bu)₃) or other phosphine ligand

  • 4-bromotoluene

  • Aniline

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).

  • Add 4-bromotoluene (1.0 mmol) and aniline (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 16 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the corresponding N-arylated amine.

Catalytic Cycles and the Role of the Phosphine Ligand

The efficacy of phosphine ligands in cross-coupling reactions can be understood by examining their role in the catalytic cycle. The following diagrams, generated using the DOT language, illustrate the key steps in the Suzuki-Miyaura and Buchwald-Hartwig reactions and highlight the points at which the phosphine ligand exerts its influence.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L)2 OA->PdII Ligand bulk and electron donation are crucial Transmetalation Transmetalation (Ar'B(OR)2) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L)2 Transmetalation->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L) OA->PdII Bulky, electron-rich ligands facilitate this step Amine_Coord Amine Coordination (R2NH) PdII->Amine_Coord PdII_Amine [Ar-Pd(II)-NHR2(L)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR2(L) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR2 RE->Product

References

The Strategic Advantage of Bulk and Electron Density in Phosphine Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, the choice of ligand is paramount to the success and efficiency of a transformation. Among the vast arsenal (B13267) of ligands available to chemists, bulky, electron-rich phosphines have emerged as a class of "privileged" ligands, consistently enabling challenging and previously inaccessible bond formations. This guide provides a comprehensive comparison of the performance of these indispensable ligands in key cross-coupling reactions, supported by experimental data, detailed protocols, and visual aids to illuminate their mechanism of action.

The enhanced reactivity observed with bulky, electron-rich phosphine (B1218219) ligands stems from a synergistic interplay of steric and electronic effects. The large steric profile of these ligands promotes the formation of coordinatively unsaturated, monoligated metal complexes, which are often the catalytically active species. This steric bulk also facilitates the final reductive elimination step, which is crucial for product formation and catalyst turnover. Concurrently, the electron-rich nature of these phosphines increases the electron density on the metal center, which in turn promotes the initial oxidative addition step of the catalytic cycle, particularly with challenging substrates like aryl chlorides.[1][2]

Quantifying Ligand Properties: The Tolman Parameters

To rationalize and predict the effect of a phosphine ligand on a catalytic reaction, chemists often turn to the quantitative descriptors developed by Chadwick A. Tolman. The Tolman electronic parameter (TEP) is a measure of the ligand's electron-donating ability, determined by the C-O stretching frequency of a nickel-carbonyl complex. A lower TEP value indicates a more electron-rich phosphine. The cone angle is a measure of the ligand's steric bulk.[3][4]

Below is a diagram illustrating these two key parameters that govern the efficacy of phosphine ligands.

Ligand_Parameters Key Phosphine Ligand Parameters cluster_electronic Electronic Effects cluster_steric Steric Effects Electron_Rich Electron-Rich (e.g., alkyl groups) - Lower TEP - Promotes Oxidative Addition Electron_Poor Electron-Poor (e.g., aryl groups) - Higher TEP - Can favor Reductive Elimination Bulky Bulky (e.g., t-Bu, Cy groups) - Larger Cone Angle - Promotes Reductive Elimination - Favors Monoligation Less_Bulky Less Bulky (e.g., PPh3) - Smaller Cone Angle Phosphine_Ligand Phosphine Ligand (PR3) Phosphine_Ligand->Electron_Rich Governed by 'R' groups Phosphine_Ligand->Bulky Governed by 'R' groups

Caption: Key steric and electronic parameters of phosphine ligands.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, is significantly enhanced by the use of bulky, electron-rich phosphine ligands. These ligands are particularly effective for coupling unactivated and sterically hindered aryl chlorides. Below is a comparison of various phosphine ligands in the Suzuki-Miyaura coupling of 4-chloroanisole (B146269) with phenylboronic acid.

LigandCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)Reference
SPhos 0.5K₃PO₄Toluene (B28343)198[5]
XPhos 0.5K₃PO₄Toluene197[5]
cataCXium® A 1K₃PO₄Toluene295[6]
P(o-tolyl)₃ 2K₂CO₃Toluene1285[7]
PPh₃ 2K₂CO₃Toluene24<10[7]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds, heavily relies on the use of bulky, electron-rich phosphine ligands to overcome the challenges associated with coupling amines with aryl halides. The following table compares the performance of different ligands in the amination of 4-chlorotoluene (B122035) with morpholine.

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
BrettPhos 1NaOtBuToluene80199[8]
RuPhos 1NaOtBuToluene80198[9]
XPhos 1NaOtBuToluene100295[10]
NIXANTPHOS 0.5NaOtBuDioxane1001892
P(tBu)₃ 2NaOtBuToluene80681[2]

Performance in Heck Reaction

The Heck reaction, the palladium-catalyzed vinylation of aryl halides, also benefits from the use of bulky, electron-rich phosphine ligands, particularly for less reactive aryl chlorides. Below is a comparison of ligands in the Heck reaction of chlorobenzene (B131634) with styrene.

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Herrmann's Catalyst 0.1NaOAcNMP1202495[11]
P(tBu)₃ 1K₂CO₃Dioxane1001688[12]
cataCXium® A 1K₂CO₃Dioxane1001692[6]
P(o-tolyl)₃ 2Et₃NDMF1002475[13]
PPh₃ 2Et₃NDMF1002440[13]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A detailed protocol for a typical Suzuki-Miyaura coupling reaction is provided below.[14]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (1.1-1.5 eq. relative to Pd)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., toluene or dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 L-Pd(0) OA Oxidative Addition (Ar-X) Pd0->OA PdII L-Pd(II)(Ar)(X) OA->PdII Trans Transmetalation (R-B(OH)2 + Base) PdII->Trans PdII_R L-Pd(II)(Ar)(R) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Procedure for Buchwald-Hartwig Amination

A detailed protocol for a typical Buchwald-Hartwig amination reaction is provided below.[15][16]

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%)

  • Phosphine ligand (1.1-1.5 eq. relative to Pd)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

Procedure:

  • In a glovebox, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Add the aryl halide and the amine.

  • Add the anhydrous solvent.

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Cycle Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 L-Pd(0) OA Oxidative Addition (Ar-X) Pd0->OA PdII L-Pd(II)(Ar)(X) OA->PdII Amine_Coord Amine Coordination & Deprotonation (R2NH + Base) PdII->Amine_Coord PdII_Amide L-Pd(II)(Ar)(NR2) Amine_Coord->PdII_Amide RE Reductive Elimination PdII_Amide->RE RE->Pd0 Catalyst Regeneration Product Ar-NR2 RE->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Procedure for Heck Reaction

A detailed protocol for a typical Heck reaction is provided below.[13][17]

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (1.1-1.5 eq. relative to Pd)

  • Base (e.g., Et₃N or K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF or NMP, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst and phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent, followed by the aryl halide, alkene, and base.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Heck_Reaction_Cycle Catalytic Cycle of the Heck Reaction Pd0 L-Pd(0) OA Oxidative Addition (Ar-X) Pd0->OA PdII L-Pd(II)(Ar)(X) OA->PdII Insertion Migratory Insertion (Alkene) PdII->Insertion PdII_Alkyl L-Pd(II)(Alkyl)(X) Insertion->PdII_Alkyl Elimination β-Hydride Elimination PdII_Alkyl->Elimination Elimination->Pd0 Catalyst Regeneration (+ Base) Product Substituted Alkene Elimination->Product

Caption: Catalytic cycle of the Heck reaction.

References

spectroscopic characterization of tri-tert-butylphosphine complexes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Characterization of Tri-tert-butylphosphine Complexes

For researchers, scientists, and drug development professionals, understanding the nuanced properties of phosphine (B1218219) ligands is critical for catalyst design and reaction optimization. This compound [P(t-Bu)₃] stands out as a ligand of significant interest due to its exceptionally large steric bulk and strong electron-donating ability. This guide provides a comprehensive comparison of the spectroscopic characteristics of this compound complexes with those of other commonly used phosphine ligands, namely triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃). The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography, offers a quantitative basis for ligand selection and characterization.

Electronic and Steric Properties: A Comparative Overview

The electronic and steric properties of phosphine ligands are fundamental to their behavior in metal complexes. These properties are often quantified by the Tolman electronic parameter (TEP) and the ligand cone angle. The TEP is derived from the C-O stretching frequency of Ni(CO)₃L complexes; a lower TEP value indicates a stronger electron-donating ligand. The cone angle provides a measure of the ligand's steric bulk.

LigandTolman Electronic Parameter (νCO, cm-1)Cone Angle (θ, °)
This compound (P(t-Bu)₃) 2056.1182
Triphenylphosphine (PPh₃)2068.9145
Tricyclohexylphosphine (PCy₃)2056.4170

As the data indicates, this compound is one of the most electron-donating and sterically demanding phosphine ligands available.

³¹P NMR Spectroscopy: A Probe of the Electronic Environment

³¹P NMR spectroscopy is a powerful tool for characterizing phosphine complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, including the nature of the metal center and the other ligands present.

ComplexP(t-Bu)₃ δ (ppm)PPh₃ δ (ppm)PCy₃ δ (ppm)
Free Ligand+63.0-5.0+11.6
Pd[P(t-Bu)₃]₂+85.5--
Pt[P(t-Bu)₃]₂+89.2--
AuCl(PR₃)+97.0+33.4+57.1
trans-RhCl(CO)(PR₃)₂+78.9+27.5+52.3

Infrared Spectroscopy: Vibrational Signatures of Coordination

Infrared (IR) spectroscopy provides valuable information about the bonding within a complex. The stretching frequencies of specific bonds, such as metal-carbon and metal-ligand bonds, are indicative of the electronic effects of the phosphine ligand. For carbonyl complexes, a more strongly electron-donating phosphine ligand leads to increased back-bonding to the CO ligands, resulting in a lower ν(CO) stretching frequency.

ComplexP(t-Bu)₃ ν (cm⁻¹)PPh₃ ν (cm⁻¹)PCy₃ ν (cm⁻¹)
trans-RhCl(CO)(PR₃)₂ (νCO)195019681955
AuCl(PR₃) (νAu-P)398330385

X-ray Crystallography: Unveiling Three-Dimensional Structures

X-ray crystallography provides precise information on bond lengths and angles, offering a definitive look at the steric interactions within a complex. The bulky nature of this compound often leads to longer metal-phosphorus bonds and wider P-M-P angles compared to less sterically demanding ligands.

ComplexMetal-Phosphorus Bond Length (Å)P-M-P Bond Angle (°)
Pd[P(t-Bu)₃]₂2.298175.8
Pd(PPh₃)₄2.42-2.46(tetrahedral)
Pt[P(t-Bu)₃]₂2.251180
trans-PtCl₂(PCy₃)₂2.35-2.37180

Experimental Protocols

General Procedure for ³¹P NMR Spectroscopic Analysis

A sample of the phosphine complex (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) in an NMR tube. The spectrum is acquired on a multinuclear NMR spectrometer, typically operating at a frequency of 162 MHz or higher for ³¹P. Chemical shifts are referenced externally to 85% H₃PO₄. For quantitative measurements, a known amount of an internal standard can be added.

Synthesis of trans-Chlorobis(triphenylphosphine)rhodium(I) (trans-RhCl(CO)(PPh₃)₂)

To a solution of RhCl₃·3H₂O (1.0 g, 3.8 mmol) in ethanol (B145695) (50 mL) is added triphenylphosphine (6.0 g, 22.9 mmol). The mixture is heated at reflux for 30 minutes, during which time the color changes from red-brown to yellow. Upon cooling, yellow crystals of Wilkinson's catalyst, RhCl(PPh₃)₃, precipitate. The crystals are collected by filtration, washed with ethanol, and dried. To a solution of RhCl(PPh₃)₃ (1.0 g, 1.08 mmol) in benzene (B151609) (50 mL) is bubbled a slow stream of carbon monoxide gas for 20 minutes. The solution turns a brighter yellow. The solvent is then partially evaporated under reduced pressure, and the product is precipitated by the addition of hexane. The yellow solid is collected by filtration, washed with hexane, and dried in vacuo.

Synthesis of Chloro(this compound)gold(I) [AuCl(P(t-Bu)₃)]

To a suspension of (tht)AuCl (tetrahydrothiophene gold(I) chloride) (0.32 g, 1.0 mmol) in dichloromethane (B109758) (10 mL) is added a solution of this compound (0.20 g, 1.0 mmol) in dichloromethane (5 mL). The reaction mixture is stirred at room temperature for 1 hour, during which time the solid dissolves to give a clear, colorless solution. The solvent is removed under reduced pressure to yield a white solid. The product can be recrystallized from a mixture of dichloromethane and hexane.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the spectroscopic characterization of phosphine complexes.

experimental_workflow cluster_synthesis Complex Synthesis cluster_characterization Spectroscopic Characterization start Metal Precursor + Phosphine Ligand reaction Reaction in Appropriate Solvent start->reaction workup Workup and Purification reaction->workup product Isolated Complex workup->product nmr ³¹P and ¹H NMR Spectroscopy product->nmr ir Infrared Spectroscopy product->ir xray X-ray Crystallography product->xray TEP_Cone_Angle cluster_steric Steric Effects cluster_electronic Electronic Effects center Phosphine Ligand Properties cone_angle Cone Angle (θ) center->cone_angle tep Tolman Electronic Parameter (TEP) center->tep reaction_rate Influence on Reaction Rate cone_angle->reaction_rate coordination_number Favors Lower Coordination Numbers cone_angle->coordination_number back_bonding Modulation of Metal-Ligand Back-bonding tep->back_bonding redox_potential Influence on Metal Redox Potential tep->redox_potential

A Comparative Guide to Analytical Techniques for Verifying Tri-tert-butylphosphine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tri-tert-butylphosphine (t-Bu₃P) is a bulky, electron-rich phosphine (B1218219) ligand widely employed in catalysis, particularly in cross-coupling reactions. The purity of t-Bu₃P is critical for reaction efficiency, reproducibility, and the prevention of side reactions. The primary impurity of concern is this compound oxide (t-Bu₃PO), the product of oxidation. This guide provides a comparative overview of key analytical techniques for verifying the purity of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ³¹P NMR, is the most powerful and direct method for assessing the purity of this compound. It allows for the identification and quantification of the parent phosphine and its common impurity, this compound oxide.

Comparison of NMR Techniques
Analytical TechniquePurposeKey AdvantagesLimitations
³¹P NMR Spectroscopy Primary method for identification and quantification of phosphorus-containing compounds.High sensitivity and 100% natural abundance of the ³¹P nucleus.[1][2] Simple spectra with a wide chemical shift range, minimizing signal overlap.[1] Provides a direct measure of the relative amounts of t-Bu₃P and t-Bu₃PO.Requires a specialized NMR spectrometer. Accurate quantification (qNMR) requires careful experimental setup.
¹H NMR Spectroscopy Confirms the presence of the tert-butyl groups and can indicate the presence of proton-containing impurities.Widely available. Can provide information on the overall sample composition.Signals for t-Bu₃P and t-Bu₃PO are very similar, making quantification of the oxide impurity difficult.
¹³C NMR Spectroscopy Provides information about the carbon framework of the molecule.Confirms the carbon structure.Lower sensitivity than ¹H NMR. Not ideal for routine purity analysis.
Experimental Protocol: Quantitative ³¹P NMR (qNMR)

This protocol outlines the use of an internal standard for the accurate determination of this compound purity.

1. Sample Preparation:

  • Handling: Due to the air-sensitive nature of this compound, all sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[3][4][5][6][7]

  • Internal Standard: Select a stable, non-reactive phosphorus-containing compound with a known purity and a chemical shift that does not overlap with the analyte or impurity signals. Triphenyl phosphate (B84403) is a suitable internal standard.

  • Procedure:

    • Accurately weigh approximately 20-30 mg of the this compound sample into a vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.6 mL of a deuterated solvent (e.g., benzene-d₆ or toluene-d₈). Benzene-d₆ is a common solvent for this analysis.[8][9]

    • Transfer the solution to an NMR tube and seal it under an inert atmosphere.[5]

2. NMR Acquisition Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a phosphorus probe.

  • Pulse Sequence: A standard one-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei in both the analyte and the internal standard to ensure full relaxation and accurate integration. A delay of 30-60 seconds is typically sufficient.

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).

3. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to this compound, this compound oxide, and the internal standard.

  • Calculate the purity using the following formula:

    Where:

    • Area = Integral area of the signal

    • MW = Molecular weight

    • N = Number of phosphorus atoms (in this case, 1 for all)

    • Weight = Mass of the substance

    • Purity_IS = Purity of the internal standard

Expected ³¹P NMR Chemical Shifts
CompoundSolventChemical Shift (δ, ppm)
This compound (t-Bu₃P)Benzene-d₆~63
This compound oxide (t-Bu₃PO)Various~48-50

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Workflow for ³¹P NMR Purity Analysis

G Workflow for ³¹P NMR Purity Analysis cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis weigh_sample Accurately weigh t-Bu3P sample weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup_nmr Set up spectrometer (d1, ns, etc.) transfer->setup_nmr acquire_data Acquire 31P NMR spectrum setup_nmr->acquire_data process_spec Process spectrum (FT, phasing, baseline) acquire_data->process_spec integrate Integrate signals (analyte, impurity, IS) process_spec->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for quantitative ³¹P NMR analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a valuable technique for separating volatile and thermally stable compounds. For this compound, which is a solid with a relatively low boiling point, GC can be an effective method for purity assessment, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Comparison of GC Detectors
DetectorPrincipleKey AdvantagesLimitations
Flame Ionization Detector (FID) Measures the ions produced during the combustion of organic compounds in a hydrogen flame.Robust, linear over a wide range, and sensitive to most organic compounds.Destructive to the sample. Not selective for phosphorus compounds.
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio.Provides structural information and molecular weight confirmation. Highly sensitive and selective.More complex and expensive instrumentation.
Experimental Protocol: GC-FID

1. Sample Preparation:

  • Handling: All sample preparation must be conducted under an inert atmosphere.[3][4][5][6][7]

  • Procedure:

    • Prepare a stock solution of this compound in a dry, degassed, and inert solvent (e.g., anhydrous toluene (B28343) or hexane) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Transfer the solutions to GC vials with septum caps (B75204) under an inert atmosphere.

2. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

  • Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) to avoid column overloading.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector: FID at 300 °C.

3. Data Analysis:

  • Identify the peaks corresponding to this compound and any impurities based on their retention times.

  • Calculate the purity based on the area percent of the main peak relative to the total area of all peaks. For more accurate quantification, an internal standard method can be employed.

Workflow for GC Purity Analysis

G Workflow for GC Purity Analysis cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq GC Data Acquisition cluster_proc Data Processing and Analysis prepare_stock Prepare stock solution in anhydrous solvent prepare_standards Prepare calibration standards prepare_stock->prepare_standards transfer_vial Transfer to GC vial prepare_standards->transfer_vial setup_gc Set up GC-FID/MS conditions transfer_vial->setup_gc inject_sample Inject sample setup_gc->inject_sample process_chrom Process chromatogram inject_sample->process_chrom identify_peaks Identify peaks by retention time/mass spectrum process_chrom->identify_peaks calculate_purity Calculate purity (area % or internal std.) identify_peaks->calculate_purity

Caption: Workflow for GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating compounds in a liquid mobile phase. For this compound and its more polar oxide, reverse-phase HPLC is a suitable approach.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Handling: While the dissolved sample is less sensitive to air than the solid, it is good practice to minimize air exposure.

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase (e.g., acetonitrile (B52724)/water mixture) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A starting point could be 80:20 acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

3. Data Analysis:

  • Identify the peaks for this compound and this compound oxide based on retention times (the more polar oxide will elute earlier).

  • Quantify the purity using a calibration curve or area percent.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and phosphorus) in a sample. It is a fundamental technique for confirming the empirical formula of a compound and can indicate a high level of purity if the experimental values are in close agreement with the theoretical values.

Experimental Protocol: Combustion Analysis

1. Sample Preparation:

  • Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin or silver capsule.

  • Due to the air sensitivity of this compound, sample weighing and encapsulation should be performed in a glovebox.

2. Instrumentation:

  • An elemental analyzer capable of CHN and P determination.

3. Data Analysis:

  • The instrument combusts the sample, and the resulting gases are separated and quantified.

  • The weight percentages of C, H, and P are reported.

Theoretical vs. Expected Values for this compound (C₁₂H₂₇P)
ElementTheoretical (%)Acceptable Range for >99% Purity
Carbon (C)71.2470.94 - 71.54
Hydrogen (H)13.4513.15 - 13.75
Phosphorus (P)15.3115.01 - 15.61

Note: The acceptable range is typically within ±0.3% of the theoretical value.

Summary Comparison of Analytical Techniques

TechniquePrimary UseSample AmountThroughputKey Information Provided
³¹P NMR Purity, identification, quantification10-30 mgModerateDirect measure of P-containing species
GC-FID/MS Purity, volatile impurities<1 mgHighSeparation of volatile components, structural info (MS)
HPLC-UV Purity, non-volatile impurities<1 mgHighSeparation of polar and non-polar components
Elemental Analysis Elemental composition, confirmation of formula1-3 mgLow%C, H, P

Conclusion

For a comprehensive and accurate assessment of this compound purity, a combination of analytical techniques is recommended. ³¹P NMR spectroscopy stands out as the most definitive method for identifying and quantifying the primary compound and its phosphine oxide impurity. Gas chromatography provides an excellent orthogonal technique for detecting other volatile impurities. HPLC is useful for analyzing the phosphine and its more polar oxide , while elemental analysis serves as a fundamental check of the bulk sample's elemental composition . The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the desired level of accuracy. Proper handling of this air-sensitive compound under an inert atmosphere is paramount for obtaining reliable analytical results across all techniques.

References

A Comparative Guide to Computational Studies on Tri-tert-butylphosphine Catalyst Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of tri-tert-butylphosphine (P(t-Bu)₃) catalyst systems with other alternatives in key cross-coupling reactions, supported by computational data from the literature. Detailed methodologies for the cited computational experiments are provided to ensure reproducibility and critical evaluation.

Introduction: The Role of P(t-Bu)₃ in Catalysis

This compound is a highly effective ligand in palladium-catalyzed cross-coupling reactions due to its significant steric bulk and strong electron-donating properties.[1] These characteristics facilitate the formation of catalytically active monoligated palladium species, which are crucial for the oxidative addition of challenging substrates like aryl chlorides.[2] Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of P(t-Bu)₃-ligated catalyst systems and in providing a quantitative comparison with other ligand systems.

Performance Comparison in Key Cross-Coupling Reactions

The performance of P(t-Bu)₃-based catalysts is best understood through the lens of the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The energy barriers associated with these steps, as calculated by DFT, provide a quantitative measure of catalyst efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Computational studies have compared the performance of P(t-Bu)₃ with other common phosphine (B1218219) ligands in the coupling of phenyl bromide with phenylboronic acid.

Table 1: Calculated Free Energy Barriers (kcal/mol) for the Suzuki-Miyaura Catalytic Cycle with Various Phosphine Ligands [3]

StepPd/P(t-Bu)₃Pd/PMe₃Pd/PPh₃Pd/P(CF₃)₃
Oxidative Addition 16.418.118.522.9
Transmetalation 12.912.111.99.4
Reductive Elimination 10.111.211.014.2

Data extracted from a DFT study by Duarte and co-workers. The study highlights that the bulky and electron-rich nature of P(t-Bu)₃ significantly lowers the energy barrier for the often rate-determining oxidative addition step compared to other phosphines.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital reaction for the formation of C-N bonds. Computational studies have shed light on the effect of ligand structure on the efficiency of this transformation. A comparative study of P(t-Bu)₃ with the bulky biarylphosphine ligand SPhos reveals differences in the energy profiles of the catalytic cycle.

Table 2: Calculated Free Energy Barriers (kcal/mol) for the Buchwald-Hartwig Amination with Different Phosphine Ligands

StepPd/P(t-Bu)₃Pd/SPhos
Oxidative Addition ~15-20~10-15
Reductive Elimination ~5-10~10-15

Note: The values presented are approximate ranges derived from multiple computational studies. Direct side-by-side computational comparisons under identical conditions are limited in the public domain. Generally, ligands like SPhos, developed by the Buchwald group, are designed to facilitate both oxidative addition and reductive elimination, showing lower barriers for the former in many cases.[4]

Heck Reaction

The Heck reaction is a fundamental method for C-C bond formation between an unsaturated halide and an alkene. The P(t-Bu)₃ ligand has been shown to be particularly effective for the coupling of less reactive aryl chlorides.[5] Computational studies have compared the performance of phosphine ligands with N-heterocyclic carbenes (NHCs) in the Heck reaction.

Table 3: Qualitative Comparison of Calculated Energy Barriers for the Heck Reaction

Ligand TypeOxidative AdditionMigratory Insertion
P(t-Bu)₃ (Phosphine) FavorableModerate
IMes (NHC) Less FavorableFavorable

Experimental Protocols: Computational Methodologies

The quantitative data presented in this guide were obtained through Density Functional Theory (DFT) calculations. The accuracy of these calculations is highly dependent on the chosen methodology. Below is a summary of typical computational protocols employed in the cited studies.

Table 4: Common Computational Methodologies in DFT Studies of Palladium-Catalyzed Cross-Coupling Reactions

ParameterTypical SpecificationDetails and Justification
DFT Functional B3LYP, M06, PBE0The B3LYP functional is widely used for its balance of accuracy and computational cost in organometallic chemistry.[6][7] The M06 family of functionals is often employed for systems where non-covalent interactions are important.
Basis Set (Light Atoms) 6-31G(d,p), def2-SVPPople-style basis sets like 6-31G(d,p) or the Ahlrichs' "def2" series are commonly used to describe the electronic structure of H, C, N, O, P, and halogens.
Basis Set/ECP (Palladium) SDD, LANL2DZFor the palladium atom, effective core potentials (ECPs) such as the Stuttgart/Dresden (SDD) or Los Alamos National Laboratory 2 Double-Zeta (LANL2DZ) are used to replace the core electrons, reducing computational cost while maintaining accuracy.[6]
Solvent Model CPCM, SMDThe polarizable continuum model (PCM), particularly the conductor-like PCM (CPCM), or the SMD solvation model are frequently used to account for the implicit effects of the solvent on the reaction energetics.
Software Gaussian, ORCA, ADFThe majority of these calculations are performed using popular quantum chemistry software packages like Gaussian, ORCA, or ADF.

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps in the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions catalyzed by a generic L-Pd(0) complex, where L can be this compound.

Suzuki_Miyaura_Cycle L-Pd(0) L-Pd(0) Oxidative\nAddition Oxidative Addition L-Pd(0)->Oxidative\nAddition L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative\nAddition->L-Pd(II)(Ar)(X) + Ar-X Transmetalation Transmetalation L-Pd(II)(Ar)(X)->Transmetalation L-Pd(II)(Ar)(Ar') L-Pd(II)(Ar)(Ar') Transmetalation->L-Pd(II)(Ar)(Ar') + Ar'-B(OR)₂ Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(Ar')->Reductive\nElimination Reductive\nElimination->L-Pd(0) Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle L-Pd(0) L-Pd(0) Oxidative\nAddition Oxidative Addition L-Pd(0)->Oxidative\nAddition L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative\nAddition->L-Pd(II)(Ar)(X) + Ar-X Amine\nCoordination Amine Coordination L-Pd(II)(Ar)(X)->Amine\nCoordination L-Pd(II)(Ar)(NHR₂) L-Pd(II)(Ar)(NHR₂) Amine\nCoordination->L-Pd(II)(Ar)(NHR₂) + HNR₂ - HX Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(NHR₂)->Reductive\nElimination Reductive\nElimination->L-Pd(0) Ar-NR₂ Ar-NR₂ Reductive\nElimination->Ar-NR₂

Buchwald-Hartwig Amination Catalytic Cycle

Heck_Reaction_Cycle L-Pd(0) L-Pd(0) Oxidative\nAddition Oxidative Addition L-Pd(0)->Oxidative\nAddition L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative\nAddition->L-Pd(II)(Ar)(X) + Ar-X Migratory\nInsertion Migratory Insertion L-Pd(II)(Ar)(X)->Migratory\nInsertion L-Pd(II)(Alkyl)(X) L-Pd(II)(Alkyl)(X) Migratory\nInsertion->L-Pd(II)(Alkyl)(X) + Alkene β-Hydride\nElimination β-Hydride Elimination L-Pd(II)(Alkyl)(X)->β-Hydride\nElimination L-Pd(II)(H)(X) L-Pd(II)(H)(X) β-Hydride\nElimination->L-Pd(II)(H)(X) Alkene Product Alkene Product β-Hydride\nElimination->Alkene Product Reductive\nElimination Reductive Elimination L-Pd(II)(H)(X)->Reductive\nElimination Reductive\nElimination->L-Pd(0) - HX

Heck Reaction Catalytic Cycle

Conclusion

Computational studies provide invaluable, quantitative insights into the performance of this compound catalyst systems. The strong electron-donating character and significant steric bulk of P(t-Bu)₃ are computationally shown to be advantageous, particularly in the oxidative addition step of challenging substrates. While direct, comprehensive computational comparisons with all classes of modern ligands under identical conditions are still emerging, the available data clearly positions P(t-Bu)₃ as a highly effective ligand for a broad range of palladium-catalyzed cross-coupling reactions. The continued synergy between computational and experimental studies will undoubtedly lead to the design of even more efficient and selective catalyst systems in the future.

References

validating the efficacy of P(t-Bu)3 in specific cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Tri-tert-butylphosphine, P(t-Bu)₃, has emerged as a cornerstone ligand in palladium-catalyzed cross-coupling reactions due to its unique steric and electronic properties. Its significant steric bulk, characterized by a large cone angle, combined with its strong electron-donating ability, facilitates key steps in the catalytic cycle, such as oxidative addition, particularly with challenging substrates like aryl chlorides.[1] This guide provides a comparative analysis of P(t-Bu)₃'s efficacy against other common phosphine (B1218219) ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by experimental data.

Comparative Performance Analysis

The following sections present quantitative data comparing P(t-Bu)₃ with other widely used phosphine ligands. The data highlights reaction conditions where P(t-Bu)₃ demonstrates notable efficiency, particularly in reactions involving deactivated or sterically hindered substrates.

Suzuki-Miyaura Coupling

P(t-Bu)₃ has proven highly effective for the Suzuki-Miyaura coupling of a wide range of aryl halides, including historically difficult aryl chlorides. The Pd/P(t-Bu)₃ catalyst system often enables these reactions to proceed under mild conditions, such as at room temperature, even with deactivated and hindered substrates.[2]

Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides [2]

Aryl Chloride SubstrateBoronic AcidLigandCatalyst Loading (mol% Pd)BaseSolventTemp. (°C)Time (h)Yield (%)
4-ChlorotoluenePhenylboronic acidP(t-Bu)₃ 1.5KFDioxane801295
2-ChlorotoluenePhenylboronic acidP(t-Bu)₃ 1.5KFDioxane801293
4-Chloroanisole (B146269)2-Methylphenylboronic acidP(t-Bu)₃ 1.5KFDioxane801294
1-Chloro-4-(trifluoromethyl)benzenePhenylboronic acidP(t-Bu)₃ 1.5KFDioxane801298

Data sourced from Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles. This table illustrates the general effectiveness of the Pd/P(t-Bu)₃ system for aryl chlorides.

Buchwald-Hartwig Amination

In the realm of C-N bond formation, P(t-Bu)₃ is a powerful ligand, especially for coupling challenging substrates such as hindered N-alkyl-substituted anilines. Its efficacy can be significantly higher than other common ligands under similar conditions, leading to higher conversions and yields.[3]

Table 2: Comparison of Ligands for the Amination of Bromobenzene with N-Cyclohexylaniline [3]

LigandCatalyst PrecursorCatalyst Loading (mol% Pd)BaseSolventTemp. (°C)Time (h)Yield (%)
P(t-Bu)₃ Pd(OAc)₂0.5NaOt-BuToluene (B28343)100186
dppfPd(OAc)₂0.5NaOt-BuToluene100210
XantphosPd(OAc)₂0.5NaOt-BuToluene1002111
P(o-tolyl)₃Pd(OAc)₂0.5NaOt-BuToluene100210

Data sourced from Desmarets, C., et al. (2003). Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines. The data shows P(t-Bu)₃ is uniquely effective for this hindered coupling.

Sonogashira Coupling

The P(t-Bu)₃ ligand facilitates Sonogashira couplings of aryl bromides under remarkably mild conditions, often at room temperature and, notably, in the absence of a copper co-catalyst which is typically required.[4][5] This copper-free protocol is advantageous as it prevents the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[5]

Table 3: Comparison of Ligands in the Room-Temperature Sonogashira Coupling of 4-Bromoanisole and Phenylacetylene [4]

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
P(t-Bu)₃ Pd(PhCN)₂Cl₂ / CuIHN(i-Pr)₂DioxaneRT491
PPh₃Pd(PhCN)₂Cl₂ / CuIHN(i-Pr)₂DioxaneRT24<5
P(o-tolyl)₃Pd(PhCN)₂Cl₂ / CuIHN(i-Pr)₂DioxaneRT24<5
PCy₃Pd(PhCN)₂Cl₂ / CuIHN(i-Pr)₂DioxaneRT24<5

Data adapted from Hundertmark, T., et al. (2000). A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. This table highlights the superior performance of P(t-Bu)₃ for room-temperature Sonogashira couplings.

Visualizing Catalytic Processes

To better understand the workflows and mechanisms discussed, the following diagrams illustrate the general catalytic cycle for cross-coupling reactions and a logical workflow for ligand efficacy validation.

Cross_Coupling_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L(X) Intermediate OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-M DiarylPd R¹-Pd(II)L(R²) Intermediate Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 R¹-R²

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Ligand_Efficacy_Workflow start Define Substrates (Aryl Halide, Coupling Partner) select_ligands Select Ligands for Comparison (e.g., P(t-Bu)₃, XPhos, SPhos) start->select_ligands setup_rxns Set Up Parallel Reactions (Identical Conditions) select_ligands->setup_rxns monitor Monitor Reaction Progress (TLC, GC/MS, LC/MS) setup_rxns->monitor analyze Analyze Results (Yield, Purity, Reaction Time) monitor->analyze conclusion Determine Most Efficacious Ligand for Specific Transformation analyze->conclusion

Logical workflow for the validation of phosphine ligand efficacy.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. The following are representative protocols for each of the three major cross-coupling reactions utilizing a P(t-Bu)₃-based catalyst system.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is adapted from the work of Littke and Fu.[2]

  • Preparation: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.015 mmol, 1.5 mol %), P(t-Bu)₃ (0.036 mmol, 3.6 mol %), and finely ground KF (3.0 mmol).

  • Inert Atmosphere: The tube is evacuated and backfilled with argon three times.

  • Reagent Addition: The aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and anhydrous, degassed dioxane (3.0 mL) are added via syringe.

  • Reaction: The Schlenk tube is sealed, and the mixture is stirred vigorously at 80 °C for 12-24 hours, or until the starting material is consumed as monitored by GC or TLC.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL), filtered through a short plug of Celite, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Representative Protocol for Buchwald-Hartwig Amination

This procedure is based on a practical example from TCI.[6]

  • Preparation: To a three-necked round-bottom flask under a nitrogen atmosphere, add diphenylamine (B1679370) (29.6 mmol, 1.0 eq.), 4-chloroanisole (31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.131 mmol, 1 mol%), t-Bu₃P·HBF₄ (0.683 mmol, 2 mol%), and sodium tert-butoxide (NaOt-Bu) (66.0 mmol, 2.2 eq.).

  • Reaction: The reaction mixture is heated to reflux and stirred for 16 hours under nitrogen.

  • Workup: After cooling to room temperature, the reaction is diluted with dichloromethane (B109758) (300 mL). The resulting suspension is filtered.

  • Extraction & Drying: The filtrate is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

  • Purification: The crude solid is purified by silica gel column chromatography to afford the desired N-arylated product.

General Procedure for Copper-Free Sonogashira Coupling

This protocol is adapted from the work of Soheili, et al., and is effective for aryl bromides at room temperature.[7]

  • Preparation: In a glovebox, a vial is charged with a palladium precatalyst (e.g., [P(t-Bu)₃]Pd(crotyl)Cl, 2.5 mol%) and a base (e.g., DABCO, 2.0 eq.).

  • Reagent Addition: The aryl bromide (1.0 eq.) and the terminal alkyne (1.2 eq.) are added, followed by an anhydrous, degassed solvent such as THF.

  • Reaction: The vial is sealed and the mixture is stirred at room temperature. The reaction progress is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • Purification: The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to yield the coupled product.

Conclusion

The experimental data clearly validates the high efficacy of P(t-Bu)₃ in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Its strong electron-donating character and significant steric bulk enable the coupling of challenging substrates, including electron-rich or sterically hindered aryl chlorides and bromides, often under milder conditions than required for other phosphine ligands. For researchers and drug development professionals, the Pd/P(t-Bu)₃ system represents a robust and versatile tool, particularly for transformations where other catalysts may fail. The ability to facilitate copper-free Sonogashira reactions further enhances its utility, offering a cleaner and more efficient route to conjugated enynes.

References

A Comparative Guide to Palladium Precursors for P(t-Bu)3-Mediated Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a palladium precursor is a critical parameter in optimizing cross-coupling reactions, directly impacting catalytic activity, reaction efficiency, and overall yield. When employing the sterically demanding and electron-rich tri(tert-butyl)phosphine (P(t-Bu)3) ligand, the choice of the palladium source can be the difference between a sluggish, low-yielding reaction and a rapid, high-yielding transformation. This guide provides an objective comparison of common palladium precursors used in conjunction with P(t-Bu)3, supported by experimental data from the literature, to aid in the rational selection of the optimal catalyst system.

Performance Comparison in Suzuki-Miyaura and Buchwald-Hartwig Reactions

The combination of a palladium source and the P(t-Bu)3 ligand has proven to be a powerful catalytic system for a variety of cross-coupling reactions, including the widely utilized Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The performance of common palladium precursors in these transformations is summarized below.

Suzuki-Miyaura Coupling

The P(t-Bu)3 ligand is particularly effective for the Suzuki-Miyaura coupling of challenging substrates, such as aryl chlorides.[1] The choice of palladium precursor can significantly influence the reaction's efficiency.

Pd PrecursorAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol %)Reference
Pd2(dba)34-ChlorotoluenePhenylboronic acidCs2CO3Dioxane8012981.5 (Pd)[1]
Pd(OAc)24-ChlorotoluenePhenylboronic acidCs2CO3Dioxane8012962.0 (Pd)[1]
Pd2(dba)32-ChlorotoluenePhenylboronic acidCs2CO3Dioxane8012891.5 (Pd)[1]
Pd(OAc)22-ChlorotoluenePhenylboronic acidCs2CO3Dioxane8012852.0 (Pd)[1]
Pd2(dba)34-Chloroanisole (B146269)Phenylboronic acidKFTHFRT12951.5 (Pd)[1]
Pd(OAc)24-ChloroanisolePhenylboronic acidKFTHFRT12942.0 (Pd)[1]

Table 1: Comparative performance of Pd2(dba)3 and Pd(OAc)2 with P(t-Bu)3 in the Suzuki-Miyaura coupling of aryl chlorides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination benefits greatly from the use of bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)3, which promote the crucial C-N bond-forming reductive elimination step. The choice of palladium precursor is also a key factor for achieving high catalytic activity.

Pd PrecursorAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol %)Reference
Pd2(dba)34-ChlorotolueneMorpholineNaOtBuDioxane802>95 (GC)1.0 (Pd)[1]
Pd(OAc)24-ChlorotolueneMorpholineNaOtBuDioxane802>95 (GC)1.0 (Pd)[1]
Pd2(dba)34-ChloroanisoleAniline (B41778)NaOtBuTolueneRT1~10-1000.5 (Pd)[2]
Pd(OAc)24-BromoanisoleMorpholineNaOtBuDioxane802High1.0 (Pd)[1]

Table 2: Comparative performance of palladium precursors with P(t-Bu)3 in the Buchwald-Hartwig amination. Note: The yield for the reaction with 4-chloroanisole and aniline using Pd2(dba)3 showed high variability depending on the quality of the precursor.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of these catalytic systems.

General Protocol for Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol is adapted from literature procedures for the Suzuki-Miyaura coupling of aryl chlorides using a Pd/P(t-Bu)3 catalyst system.[1]

Materials:

  • Palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Tri(tert-butyl)phosphine (P(t-Bu)3) or its tetrafluoroborate (B81430) salt (P(t-Bu)3-HBF4)

  • Aryl chloride

  • Arylboronic acid

  • Base (e.g., Cs2CO3 or KF)

  • Anhydrous solvent (e.g., dioxane or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (1.5-2.0 mol % Pd), the phosphine ligand (1.2 equivalents relative to Pd), the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the anhydrous solvent (3-5 mL).

  • Seal the tube and stir the reaction mixture at the desired temperature (room temperature to 80 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of Aryl Chlorides

This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination.[1][3]

Materials:

  • Palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Tri(tert-butyl)phosphine (P(t-Bu)3) or its tetrafluoroborate salt (P(t-Bu)3-HBF4)

  • Aryl chloride

  • Amine

  • Strong base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, charge an oven-dried reaction vessel with the palladium precursor (1.0 mol % Pd), the phosphine ligand (1.2-2.0 mol %), and the base (1.2-1.4 mmol).

  • Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (3-5 mL).

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a short plug of silica gel.

  • Concentrate the solvent in vacuo and purify the residue by flash chromatography.

Visualizing the Process

To better understand the experimental and mechanistic aspects, the following diagrams are provided.

G Experimental Workflow for Palladium-Catalyzed Cross-Coupling reagents 1. Add Reagents & Catalyst (Aryl Halide, Coupling Partner, Base, Pd Precursor, P(t-Bu)3) solvent 2. Add Anhydrous Solvent reagents->solvent reaction 3. Heat under Inert Atmosphere solvent->reaction monitoring 4. Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup 5. Aqueous Workup & Extraction monitoring->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

A typical experimental workflow for cross-coupling.

G Generalized Catalytic Cycle for Cross-Coupling pd0 Pd(0)L (Active Catalyst) oa_complex R-Pd(II)(X)L pd0->oa_complex Oxidative Addition (R-X) trans_complex R-Pd(II)(R')L oa_complex->trans_complex Transmetalation (R'-M) trans_complex->pd0 Reductive Elimination product Product (R-R') trans_complex->product

The catalytic cycle of a cross-coupling reaction.

References

A Comparative Guide to Palladium/Tri-tert-butylphosphine Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The choice of ligand coordinated to the palladium center is paramount in achieving high catalytic activity and broad substrate scope. Among the vast arsenal (B13267) of phosphine (B1218219) ligands, tri-tert-butylphosphine (P(t-Bu)₃) has emerged as a particularly effective and versatile ligand for a variety of cross-coupling reactions. Its strong electron-donating ability and large steric bulk facilitate crucial steps in the catalytic cycle, often enabling reactions with challenging substrates under mild conditions.[1]

This guide provides a comparative overview of the performance of Pd/P(t-Bu)₃ catalyst systems in several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Stille couplings. We will present quantitative data comparing P(t-Bu)₃ with alternative phosphine ligands, detail experimental protocols for representative reactions, and visualize the underlying catalytic cycles.

Performance Comparison in Key Cross-Coupling Reactions

The efficacy of a catalyst system is best assessed through direct comparison of its performance with other established catalysts under identical or similar conditions. The following tables summarize the performance of Pd/P(t-Bu)₃ in comparison to other common phosphine ligands in various cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. The performance of P(t-Bu)₃ is often compared with that of tricyclohexylphosphine (B42057) (PCy₃), another bulky and electron-rich phosphine.

EntryAryl HalideBoronic AcidLigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-ChlorotoluenePhenylboronic acidP(t-Bu)₃Cs₂CO₃Dioxane801298[2]
24-ChlorotoluenePhenylboronic acidPCy₃Cs₂CO₃Dioxane801295[2]
34-BromotoluenePhenylboronic acidP(t-Bu)₃KFTHFRT395[2]
44-BromotoluenePhenylboronic acidPCy₃KFTHFRT385[2]
51-Bromo-4-(trifluoromethoxy)benzene4-Methoxyphenylboronic acidP(t-Bu)₃K₃PO₄Toluene (B28343)1001692
61-Bromo-4-(trifluoromethoxy)benzene4-Methoxyphenylboronic acidXPhosK₃PO₄Toluene1001695

Table 1: Comparison of P(t-Bu)₃ and PCy₃/XPhos in Suzuki-Miyaura Coupling.

As shown in Table 1, both P(t-Bu)₃ and PCy₃ are highly effective for the coupling of aryl chlorides.[2] However, for the more reactive aryl bromides at room temperature, P(t-Bu)₃ can provide a higher yield.[2] When compared to more specialized biaryl phosphine ligands like XPhos, P(t-Bu)₃ can be a more cost-effective option while still providing excellent yields, although highly optimized ligands may offer superior performance in specific cases.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. P(t-Bu)₃ has been a key ligand in the development of this methodology and is often compared to the more recently developed, highly specialized Buchwald ligands.

EntryAryl HalideAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-ChlorotolueneMorpholineP(t-Bu)₃NaOtBuToluene1002498[3]
24-ChlorotolueneMorpholineRuPhosNaOtBuToluene1001899
34-BromobenzonitrileAnilineP(t-Bu)₃NaOtBuToluene80495[1]
44-BromobenzonitrileAnilineBrettPhosNaOtBuToluene80298[4]

Table 2: Comparison of P(t-Bu)₃ with Buchwald Ligands in Buchwald-Hartwig Amination.

The data in Table 2 indicates that while P(t-Bu)₃ is a highly effective ligand for a broad range of Buchwald-Hartwig aminations, specialized ligands like RuPhos and BrettPhos can sometimes offer slightly higher yields or shorter reaction times, particularly for challenging substrates.[1][3][4]

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The choice of ligand is critical, especially when using less reactive aryl chlorides.

EntryAryl HalideAlkeneLigandBaseSolventTemp (°C)Yield (%)Ref.
14-Chlorotoluenen-Butyl acrylateP(t-Bu)₃Cs₂CO₃Dioxane10094[2]
24-Chlorotoluenen-Butyl acrylatePCy₃Cs₂CO₃Dioxane100<5[2]
34-BromoanisoleStyreneP(t-Bu)₃Cy₂NMeDioxaneRT96[2]
44-BromoanisoleStyrenePPh₃Et₃NDMF10085

Table 3: Comparison of P(t-Bu)₃ with Other Ligands in the Heck Reaction.

Table 3 starkly illustrates the superiority of P(t-Bu)₃ over PCy₃ for the Heck reaction of an unactivated aryl chloride, where PCy₃ is ineffective.[2] For more reactive aryl bromides, P(t-Bu)₃ allows for reactions to be conducted at room temperature in high yield, a significant improvement over traditional PPh₃-based systems that often require elevated temperatures.[2]

Stille Coupling

The Stille coupling utilizes organotin reagents to form carbon-carbon bonds. P(t-Bu)₃-based catalysts have been shown to be highly effective for this transformation, particularly with challenging substrates.

EntryAryl HalideOrganostannaneLigandAdditiveSolventTemp (°C)Time (h)Yield (%)Ref.
14-ChloroanisoleTributyl(phenyl)stannaneP(t-Bu)₃CsFDioxane1001293[5]
24-ChloroanisoleTributyl(phenyl)stannanePPh₃-DMF1002420
34-BromotolueneTributyl(vinyl)stannaneP(t-Bu)₃-THFRT297[5]
44-BromotolueneTributyl(vinyl)stannanePPh₃-THF651288[6]

Table 4: Comparison of P(t-Bu)₃ and PPh₃ in the Stille Coupling.

The data in Table 4 demonstrates the significant advantage of using P(t-Bu)₃ for the Stille coupling of unactivated aryl chlorides, where PPh₃ shows poor performance.[5] For aryl bromides, P(t-Bu)₃ enables the reaction to proceed at room temperature with a higher yield and in a shorter time compared to the PPh₃-based system.[5][6]

Mechanistic Insights and Catalytic Cycles

The remarkable efficacy of P(t-Bu)₃ in these cross-coupling reactions can be attributed to its unique steric and electronic properties, which influence the key elementary steps of the catalytic cycle: oxidative addition, transmetalation (or related steps), and reductive elimination.

The Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. The bulky and electron-rich nature of P(t-Bu)₃ promotes the formation of the catalytically active monoligated Pd(0) species, L₁Pd(0), which is crucial for the oxidative addition of unreactive aryl chlorides.[2]

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L₂ Pd(0)L₂ Pd(0)L Pd(0)L Pd(0)L₂->Pd(0)L - L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X + Ar-X (Oxidative Addition) Ar-Pd(II)(L)-OR' Ar-Pd(II)(L)-OR' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-OR' + Base (- HX) Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-OR'->Ar-Pd(II)(L)-Ar' + Ar'B(OH)₂ (Transmetalation) Ar-Pd(II)(L)-Ar'->Pd(0)L - Ar-Ar' (Reductive Elimination) Oxidative Addition Oxidative Addition Base Association Base Association Transmetalation Transmetalation Reductive Elimination Reductive Elimination

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling.

The Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions. A key feature is the formation of a palladium-amido complex, from which the C-N bond is formed via reductive elimination. The strong electron-donating character of P(t-Bu)₃ facilitates this final, crucial step.

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X + Ar-X (Oxidative Addition) [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ Ar-Pd(II)(L)-X->[Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ + HNR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻->Ar-Pd(II)(L)-NR'R'' + Base (- HB⁺X⁻) (Deprotonation) Ar-Pd(II)(L)-NR'R''->Pd(0)L - Ar-NR'R'' (Reductive Elimination) Oxidative Addition Oxidative Addition Amine Coordination Amine Coordination Deprotonation Deprotonation Reductive Elimination Reductive Elimination

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following are general, representative experimental procedures for conducting cross-coupling reactions using Pd/P(t-Bu)₃ catalyst systems. These should be adapted and optimized for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (3.0 mol%), the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., toluene, 5 mL) is added, and the mixture is stirred at the desired temperature until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

To an oven-dried Schlenk tube is added Pd(OAc)₂ (1 mol%), P(t-Bu)₃ (2 mol%), and NaOtBu (1.4 mmol). The tube is sealed with a septum, evacuated, and backfilled with argon. A solution of the aryl halide (1.0 mmol) and the amine (1.2 mmol) in anhydrous toluene (5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature and stirred until completion. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

General Procedure for the Heck Reaction

In a glovebox, a vial is charged with Pd₂(dba)₃ (1.0 mol%), P(t-Bu)₃ (4.0 mol%), and the base (e.g., Cs₂CO₃, 1.2 mmol). The aryl halide (1.0 mmol), the alkene (1.5 mmol), and anhydrous dioxane (2 mL) are then added. The vial is sealed and heated to the appropriate temperature with stirring. After the reaction is complete, it is cooled, diluted with diethyl ether, and filtered through a plug of silica (B1680970) gel. The filtrate is concentrated, and the product is purified by chromatography.

General Procedure for the Stille Coupling

A Schlenk flask is charged with Pd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (6 mol%), and CsF (2.0 mmol). The flask is evacuated and backfilled with argon. Anhydrous dioxane (3 mL), the aryl halide (1.0 mmol), and the organostannane (1.1 mmol) are added sequentially. The mixture is stirred at the indicated temperature until the reaction is complete. The reaction is then cooled, diluted with diethyl ether, and filtered. The filtrate is concentrated, and the crude product is purified by flash chromatography.

Conclusion

Palladium complexes of this compound have proven to be exceptionally versatile and efficient catalysts for a wide range of cross-coupling reactions. The strong electron-donating character and significant steric bulk of P(t-Bu)₃ are key to its ability to activate challenging substrates, such as aryl chlorides, and to facilitate reactions under mild conditions. While more specialized and often more expensive ligands may offer advantages in specific applications, the Pd/P(t-Bu)₃ system provides a robust, reliable, and cost-effective solution for many synthetic challenges faced by researchers in academia and industry. The mechanistic understanding of these catalytic systems continues to evolve, paving the way for the development of even more efficient and selective catalysts for the synthesis of complex molecules.

References

The Enduring Dominance of Tri-tert-butylphosphine in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Tri-tert-butylphosphine [P(t-Bu)₃], a sterically demanding and electron-rich monodentate phosphine (B1218219) ligand, has solidified its position as a "privileged ligand" in the toolbox of synthetic chemists. Its unique electronic and steric properties have proven instrumental in overcoming the challenges associated with the activation of unreactive substrates, particularly aryl chlorides, in a wide array of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of P(t-Bu)₃ with other phosphine ligands across key synthetic transformations, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their pursuit of efficient and robust synthetic methodologies.

The exceptional performance of this compound stems from its large cone angle and strong σ-donating ability. This combination facilitates the formation of highly active, low-coordinate palladium(0) catalytic species, which are crucial for the oxidative addition of challenging electrophiles like aryl chlorides. Furthermore, its bulkiness promotes the reductive elimination step, accelerating the overall catalytic cycle. This guide will delve into a comparative analysis of P(t-Bu)₃ in several pivotal cross-coupling reactions.

Performance in Key Cross-Coupling Reactions

The efficacy of this compound is best illustrated through a direct comparison with other commonly employed phosphine ligands in various palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has been significantly advanced by the use of P(t-Bu)₃, especially for reactions involving cost-effective and readily available aryl chlorides.

Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides.

LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
P(t-Bu)₃ 4-ChlorotoluenePhenylboronic acidCs₂CO₃Dioxane801.596[1]
PPh₃4-ChlorotoluenePhenylboronic acidCs₂CO₃Dioxane8024<5[1]
PCy₃4-ChlorotoluenePhenylboronic acidCs₂CO₃Dioxane802415[1]
SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane/H₂O606High[1]
XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄t-BuOH1001298[2]

As evidenced in Table 1, P(t-Bu)₃ demonstrates superior reactivity in the coupling of an unactivated aryl chloride, affording a near-quantitative yield in a significantly shorter reaction time compared to more traditional phosphines like PPh₃ and PCy₃. While more advanced biaryl phosphine ligands like SPhos and XPhos also show excellent performance, the simplicity and cost-effectiveness of P(t-Bu)₃ make it a highly attractive option.

Buchwald-Hartwig Amination

The formation of C-N bonds via the Buchwald-Hartwig amination is another area where this compound has proven to be a highly effective ligand, particularly for the coupling of challenging aryl chlorides.

Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Bromobenzene with Various Amines. [3]

AmineLigandYield (%)
AnilineP(t-Bu)₃ 95
AnilineXPhos98
AnilineSPhos97
AnilineRuPhos96
Di-n-butylamineP(t-Bu)₃ 92
Di-n-butylamineXPhos95
Di-n-butylamineSPhos94
Di-n-butylamineRuPhos93
MorpholineP(t-Bu)₃ 90
MorpholineXPhos94
MorpholineSPhos93
MorpholineRuPhos92

The data in Table 2 showcases the competitive performance of P(t-Bu)₃ in the amination of bromobenzene, achieving high yields with a variety of amine coupling partners. While specialized biaryl phosphine ligands like XPhos, SPhos, and RuPhos may offer slightly higher yields in some cases, the broad applicability and effectiveness of P(t-Bu)₃ are evident.

Sonogashira Coupling

The Sonogashira coupling, for the formation of C(sp²)-C(sp) bonds, can often be performed under milder, copper-free conditions when P(t-Bu)₃ is employed as the ligand, especially for reactions involving aryl bromides at room temperature.[4][5]

Table 3: Comparison of Phosphine Ligands in the Copper-Free Sonogashira Coupling of Aryl Bromides.

Aryl BromideAlkyneLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylacetyleneP(t-Bu)₃ Cs₂CO₃DioxaneRT295[4]
4-BromoanisolePhenylacetylenePPh₃Cs₂CO₃Dioxane801275[5]
4-BromotoluenePhenylacetyleneP(t-Bu)₃ TMPDMSORT297[4]
4-BromotoluenePhenylacetylenet-Bu₂PCyTMPDMSORT296[6][7]
4-BromotoluenePhenylacetylenet-BuPCy₂TMPDMSORT294[6][7]
4-BromotoluenePhenylacetylenePCy₃TMPDMSORT290[6][7]

The data clearly indicates that P(t-Bu)₃ facilitates the Sonogashira coupling at room temperature with high efficiency, outperforming traditional ligands that often require elevated temperatures. Its performance is comparable to other bulky alkylphosphines.

Heck Reaction

In the Heck reaction, P(t-Bu)₃ has enabled the use of aryl chlorides, expanding the scope of this important C-C bond-forming reaction.

Table 4: Comparison of Phosphine Ligands in the Heck Reaction of Aryl Chlorides. [8]

Aryl ChlorideOlefinLigandBaseSolventTemp (°C)Yield (%)
4-ChlorotolueneStyreneP(t-Bu)₃ Cs₂CO₃Dioxane10098
4-ChlorotolueneStyreneP(o-tolyl)₃Cs₂CO₃Dioxane10020
4-ChlorotolueneStyrenePCy₃Cs₂CO₃Dioxane10015
4-ChlorotolueneStyrenePPh₃Cs₂CO₃Dioxane100<5

The unique effectiveness of P(t-Bu)₃ in the Heck coupling of aryl chlorides is highlighted in Table 4, where it dramatically outperforms other phosphine ligands under identical conditions.[8]

Stille Coupling

The Stille coupling, which utilizes organotin reagents, also benefits from the use of P(t-Bu)₃, particularly for the activation of unreactive aryl chlorides.

Table 5: Comparison of Catalyst Systems in the Stille Coupling of Aryl Chlorides.

Aryl ChlorideOrganostannaneLigandAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloroacetophenone(Tributylstannyl)benzeneP(t-Bu)₃ CsFDioxane1101297[9]
4-Chloroacetophenone(Tributylstannyl)benzenePPh₃CsFDioxane11024Low[9]
4-Chlorotoluene(Tributylstannyl)benzeneXPhos-Dioxane100498[2]

While advanced ligands like XPhos can achieve high yields in shorter reaction times, P(t-Bu)₃ provides a highly effective and more economical alternative for the Stille coupling of aryl chlorides.[2][9]

Negishi Coupling

The Negishi coupling, involving organozinc reagents, is another cross-coupling reaction where the choice of ligand is critical for success, and P(t-Bu)₃ has demonstrated its utility.

Table 6: Ligand Effects on the Negishi Coupling of Alkenyl Halides. [10]

Alkenyl HalideOrganozinc ReagentLigandYield (%)
(Z)-1-Iodo-1-octenen-Decylzinc IodidePd[P(t-Bu)₃]₂ 38
(Z)-1-Iodo-1-octenen-Decylzinc IodidePd(PPh₃)₄39
(Z)-1-Iodo-1-octenen-Decylzinc IodidePdCl₂(PPh₃)₂53
(Z)-1-Iodo-1-octenen-Decylzinc IodidePdCl₂ + 3P(2-Tol)₃96
(Z)-1-Iodo-1-octenen-Decylzinc IodidePdCl₂(PCy₃)₂95

In this specific Negishi coupling, while P(t-Bu)₃ is a viable ligand, other bulky phosphines such as P(2-Tol)₃ and PCy₃ show superior performance in terms of yield.[10] This highlights that while P(t-Bu)₃ is a powerful ligand, the optimal choice can be substrate and reaction dependent.

Experimental Protocols

To facilitate the application of these findings, detailed experimental protocols for key reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

To a dried Schlenk tube are added Pd₂(dba)₃ (1.5 mol%), this compound (6 mol%), and Cs₂CO₃ (2.0 equiv.). The tube is evacuated and backfilled with argon. Dioxane, the aryl chloride (1.0 equiv.), and the arylboronic acid (1.5 equiv.) are then added via syringe. The reaction mixture is stirred at 80-100 °C and monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography.[11]

General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

In a glovebox, a vial is charged with Pd(OAc)₂ (2 mol%), this compound (4 mol%), and NaOtBu (1.4 equiv.). The vial is sealed, removed from the glovebox, and the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), and toluene (B28343) are added via syringe. The reaction is stirred at the desired temperature (e.g., 100 °C) until the starting material is consumed as indicated by GC or TLC analysis. The reaction mixture is then cooled to room temperature, diluted with ether, and filtered through a plug of silica (B1680970) gel. The filtrate is concentrated, and the crude product is purified by chromatography.

General Procedure for Copper-Free Sonogashira Coupling of an Aryl Bromide at Room Temperature

In an argon-flushed vial, Pd(PhCN)₂Cl₂ (2 mol%) and this compound (4 mol%) are dissolved in a suitable solvent such as dioxane. The aryl bromide (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a base such as Cs₂CO₃ (2.0 equiv.) are added. The reaction mixture is stirred at room temperature and monitored by TLC or GC. Upon completion, the mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The product is then purified by column chromatography.[5]

Visualizing the Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the key steps where the choice of ligand plays a critical role.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Cycle Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII PdII_Amine [R¹-Pd(II)L₂(HNR²R³)]⁺X⁻ Deprotonation Deprotonation PdII_Amine->Deprotonation -HX PdII_Amido R¹-Pd(II)L₂(NR²R³) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product R¹-NR²R³ RE->Product PdII->PdII_Amine HNR²R³

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

Conclusion

This compound has proven to be a remarkably versatile and effective ligand for a multitude of palladium-catalyzed cross-coupling reactions. Its application has been particularly transformative in the utilization of aryl chlorides, offering a cost-effective and atom-economical alternative to more reactive aryl halides. While more specialized and often more expensive ligands have been developed that may offer superior performance in specific applications, the broad utility, commercial availability, and robust performance of this compound ensure its continued and widespread use in both academic and industrial research. The data and protocols presented in this guide are intended to serve as a valuable resource for chemists to make informed decisions in the design and optimization of their synthetic routes.

References

Safety Operating Guide

Proper Disposal Procedures for Tri-tert-butylphosphine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: Tri-tert-butylphosphine (t-Bu3P) is a pyrophoric and corrosive material.[1][2] It can ignite spontaneously upon contact with air and cause severe chemical burns to the skin and eyes.[1][3][4][5] All handling and disposal procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a properly functioning fume hood or glovebox, and only by personnel trained in handling pyrophoric reagents.[1][6][7]

This guide provides detailed procedures for the safe quenching and disposal of unwanted this compound and the decontamination of its empty containers.

Essential Safety and Personal Protective Equipment

A critical first step in safely managing this compound waste is ensuring the availability and proper use of safety equipment. Always have the following items readily accessible before beginning any disposal procedure.

Equipment CategoryRequired Items
Personal Protective Equipment (PPE) Flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile, neoprene).[1][4][8]
Emergency & Spill Control Class ABC or Class D dry powder fire extinguisher, powdered lime, dry sand, or other non-combustible absorbent material.[5][9]
Handling Equipment Properly functioning chemical fume hood or glovebox, Schlenk line apparatus, cannulas, syringes, and spark-proof tools.[1][4][6]

Part 1: Disposal of Unwanted this compound

Unused or excess this compound must be chemically neutralized (quenched) before disposal.[6][7] This procedure should be performed in a reaction flask under an inert atmosphere with adequate cooling.[6][9]

Experimental Protocol for Quenching
  • Preparation (Inert Atmosphere):

    • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, an inert gas inlet, and a dropping funnel in a chemical fume hood.

    • Ensure the flask is appropriately sized to be no more than one-quarter full with the phosphine (B1218219) solution.

    • Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone).[9]

    • Under an inert atmosphere, dilute the this compound with an inert, anhydrous solvent such as heptane (B126788) or toluene. A 5-10 fold dilution is recommended.

  • Initial Quenching (Slow Addition):

    • Slowly add a solution of isopropyl alcohol in the same inert solvent to the stirred, cooled phosphine solution via the dropping funnel.[9] This is a highly exothermic reaction; control the addition rate to maintain a manageable reaction temperature.

    • Continue stirring and cooling until the exothermic reaction ceases.

  • Secondary Quenching:

    • After the reaction with isopropanol (B130326) has subsided, slowly add methanol (B129727) to quench any remaining reactive material.[9]

    • Finally, once the methanol reaction is complete, very cautiously add water dropwise to ensure complete neutralization.[9]

  • Waste Collection:

    • The resulting neutralized solution should be clearly labeled and collected as hazardous waste.[6]

    • Alert your institution's Environmental Health & Safety (EHS) department about the contents of the waste container when scheduling a pickup.[6]

Part 2: Disposal of Empty this compound Containers

Empty containers that once held this compound are extremely hazardous as they contain pyrophoric residue and must be thoroughly decontaminated before disposal.[6]

Experimental Protocol for Container Decontamination
  • Solvent Rinsing (Inert Atmosphere):

    • Under an inert atmosphere, triple-rinse the empty container with a dry, inert solvent like heptane or toluene.[6][10]

    • Each rinse should be transferred via cannula or syringe into a separate reaction flask for quenching.[9][10] Do not combine the rinses in the original container.

    • The collected solvent rinses must be quenched using the same detailed procedure described in Part 1.[6][7]

  • Atmospheric Quenching:

    • Once the solvent rinses are complete, place the uncapped, empty container in the back of a chemical fume hood for at least one week.[6][10] This allows any remaining residue to slowly react with atmospheric moisture and oxygen in a controlled manner.

  • Final Rinsing and Disposal:

    • After a week, triple-rinse the container with isopropyl alcohol or water.[10]

    • Collect these final rinses as hazardous waste.[10]

    • The fully decontaminated container can now be disposed of according to your institution's policies for hazardous waste containers.[11]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound and its containers.

G cluster_start Start: Waste Identification cluster_type Waste Type cluster_bulk Bulk Chemical Disposal cluster_container Empty Container Decontamination cluster_end Final Disposal start Identify t-Bu3P Waste waste_type Bulk Chemical or Empty Container? start->waste_type bulk_prep 1. Dilute with Inert Solvent in Flask under N2/Ar waste_type->bulk_prep  Bulk Chemical cont_rinse 1. Triple Rinse with Inert Solvent under N2/Ar waste_type->cont_rinse Empty Container   bulk_cool 2. Place Flask in Cooling Bath bulk_prep->bulk_cool bulk_quench1 3. Slowly Add Isopropyl Alcohol bulk_cool->bulk_quench1 bulk_quench2 4. Slowly Add Methanol, then Water bulk_quench1->bulk_quench2 bulk_collect 5. Collect as Hazardous Waste bulk_quench2->bulk_collect cont_quench 2. Quench Rinsate (Follow Bulk Procedure) cont_rinse->cont_quench cont_air 3. Air-Quench Open Container in Fume Hood (1 Week) cont_quench->cont_air cont_rinse2 4. Triple Rinse with Water/Isopropanol cont_air->cont_rinse2 cont_collect 5. Collect Final Rinse as Hazardous Waste cont_rinse2->cont_collect end Dispose of Decontaminated Container per EHS Policy cont_collect->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Tri-tert-butylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tri-tert-butylphosphine. Adherence to these procedures is essential to mitigate the significant risks associated with this pyrophoric and corrosive chemical.

This compound is a highly reactive compound that can ignite spontaneously upon contact with air and causes severe skin burns and eye damage.[1][2][3] Proper personal protective equipment and handling techniques are paramount for ensuring laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. This includes protection for the eyes, face, hands, and body, as well as respiratory protection under certain conditions.

Protection Type Specification Standard/Reference
Eye/Face Protection Tightly fitting safety goggles with side-shields or chemical safety goggles. A face shield is also recommended.EN 166 (EU) or OSHA 29 CFR 1910.133 (US)[1][2]
Skin Protection Fire/flame resistant and impervious clothing. Chemical impermeable gloves.EN 374[1]
Hand Protection Chemically resistant gloves. It is crucial to consult the glove manufacturer's compatibility data for this compound.[4]EU Directive 89/686/EEC[1]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation occurs. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2][4]OSHA 29 CFR 1910.134 and ANSI Z88.2 or EN 149[5]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely managing this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • All handling of this compound must be conducted within a certified chemical fume hood or a glove box with an inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Ensure that a safety shower and an eyewash station are readily accessible and have been tested.

  • Remove all flammable materials and ignition sources from the work area.[6]

  • Use only non-sparking tools and explosion-proof equipment.[1][2][5]

2. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a tightly sealed state in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[1][2]

  • The storage area should be separate from incompatible materials, particularly oxidizing agents.[2]

  • Store under an inert atmosphere.[2]

3. Handling and Use:

  • Before handling, ensure you are wearing the complete set of required PPE as detailed in the table above.

  • Handle the material under an inert gas such as argon or nitrogen.[1]

  • Avoid any contact with air.[1]

  • Do not allow the chemical to come into contact with skin or eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • After handling, wash hands and forearms thoroughly.[4][6]

4. Spill Management:

  • In the event of a minor spill, cover the material with wet earth, sand, or another non-combustible material.[6]

  • Use clean, non-sparking tools to collect the absorbed material and place it in a suitable container for disposal.[6]

  • For major spills, evacuate the area immediately and contact emergency responders.[6]

5. First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing. Immerse the affected area in cool water or wrap in wet bandages. Wash off with soap and plenty of water. Seek immediate medical attention.[1][3][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or a doctor.[1][2]

6. Disposal Plan:

  • All waste containing this compound is considered hazardous.[3]

  • Collect waste in a suitable, closed, and properly labeled container.[1]

  • Disposal must be carried out by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1][2]

  • Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[1]

Operational Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_env Prepare Inert Atmosphere Workspace (Fume Hood / Glove Box) prep_ppe->prep_env prep_tools Assemble Non-Sparking Tools prep_env->prep_tools handle_transfer Transfer Chemical Under Inert Gas prep_tools->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Work Area handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_disposal Dispose of Waste via Licensed Facility cleanup_waste->cleanup_disposal emergency_spill Spill Containment emergency_firstaid First Aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.